Product packaging for Rosmarinic Acid(Cat. No.:CAS No. 537-15-5)

Rosmarinic Acid

Cat. No.: B1663320
CAS No.: 537-15-5
M. Wt: 360.3 g/mol
InChI Key: DOUMFZQKYFQNTF-WUTVXBCWSA-N
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Description

Rosmarinic acid (CAS 20283-92-5) is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, with a molecular formula of C18H16O8 and a molecular weight of 360.31 g/mol . It was first isolated from rosemary (Rosmarinus officinalis) and is abundantly present in species of the Lamiaceae family, such as basil, sage, mint, and lemon balm, as well as in Boraginaceae and other higher plant families . This compound is recognized for its extensive therapeutic potential and is a key quality indicator in several pharmacopoeial monographs . In research, this compound is extensively studied for its potent antioxidant activity, which directly derives from its structure containing two catecholic moieties, enabling it to neutralize free radicals, chelate pro-oxidant ions, and reduce lipid peroxidation . It demonstrates significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory factors like IL-6, TNF-α, prostaglandin E2, and cyclooxygenase-2 . Its anticancer potential is a major area of investigation, with studies showing it can inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis through various mechanisms, including the inhibition of the PI3K/AKT/mTOR signal pathway and kinases like MARK4 . Furthermore, this compound exhibits neuroprotective effects by reducing Amyloid-β-induced neurotoxicity and oxidative stress in neuronal cells, and antidiabetic properties by enhancing GLUT4 translocation and improving insulin sensitivity . A known challenge is its poor oral bioavailability, which is being addressed through strategies like esterification to create prodrugs (e.g., the butyl ester) and nanoencapsulation to improve solubility, absorption, and cellular uptake . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B1663320 Rosmarinic Acid CAS No. 537-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid
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InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1
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InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
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Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
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Molecular Formula

C18H16O8
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DSSTOX Substance ID

DTXSID20896987
Record name Rosmarinic acid
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Molecular Weight

360.3 g/mol
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Physical Description

Solid
Record name Rosmarinic acid
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Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL
Record name ROSMARINIC ACID
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Density

1.547 g/cu cm
Record name ROSMARINIC ACID
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Color/Form

Crystalline solid

CAS No.

20283-92-5, 537-15-5
Record name Rosmarinic acid
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Record name Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR)
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Melting Point

171-175 °C
Record name ROSMARINIC ACID
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Foundational & Exploratory

The Neuroprotective Landscape of Rosmarinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – In an era marked by an escalating prevalence of neurodegenerative diseases, the scientific community is intensifying its search for effective therapeutic agents. Among the promising natural compounds, rosmarinic acid (RA), a polyphenolic compound found in various Lamiaceae herbs, has garnered significant attention for its multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the neuroprotective effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

This compound exhibits a remarkable capacity to counteract the pathological hallmarks of several neurodegenerative disorders. Its neuroprotective efficacy stems from a combination of antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation activities. This document elucidates the key signaling pathways modulated by this compound, presents quantitative data from pivotal studies in a comparative format, and provides detailed methodologies for the key experimental assays cited.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective actions are primarily attributed to its ability to modulate critical cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Properties and Activation of the Nrf2/HO-1 Pathway

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound effectively mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1. This leads to the increased expression of antioxidant enzymes that neutralize reactive oxygen species (ROS).[3][4]

Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]

In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and enzymes. This compound has been shown to prevent the phosphorylation of IκBα and the nuclear translocation of p65.[7][8]

The MAPK family, including ERK, JNK, and p38, are also key regulators of inflammation. This compound can suppress the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.[5]

Anti-Apoptotic Activity

This compound protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby preventing the activation of caspases and subsequent cell death.[1][9]

Inhibition of Protein Aggregation

A hallmark of many neurodegenerative diseases is the abnormal aggregation of proteins, such as amyloid-beta (Aβ) and tau. This compound has demonstrated the ability to inhibit the aggregation of both Aβ and tau proteins.[10][11] It can interfere with the formation of neurotoxic oligomers and fibrils, potentially by binding to the hydrophobic regions of these proteins and stabilizing their non-pathological conformations.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Studies on this compound's Neuroprotective Effects

Cell LineInsultRA ConcentrationObserved EffectReference
SH-SY5YHydrogen Peroxide1-10 µMSignificantly attenuated ROS generation and apoptotic cell death.[9]
BV2 microgliaLPS10-25 µMSignificantly inhibited LPS-induced mRNA expression of TNFα, IL-8, and iNOS.[5]
Primary cerebellar granule neuronsGlutamate50-100 µMRestored cell viability to control levels.[12]
N9 microglial cellsLPS1-10 µMReduced expression of iNOS, TNF-α, IL-1β, and IL-6.[13]

Table 2: In Vivo Studies on this compound's Neuroprotective Effects

Animal ModelDisease ModelRA DosageObserved EffectReference
CD-1 miceIschemic stroke (tMCAO)20 and 40 mg/kgImproved neurological function, reduced infarct volume, and decreased cell apoptosis.[1][2]
3xTg-AD miceAlzheimer's DiseaseNot specifiedInhibited Aβ and phosphorylated tau accumulation, and improved cognitive function.[14]
RatsSpinal Cord InjuryNot specifiedImproved locomotor recovery, mitigated neurological deficit, and increased neuronal preservation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective properties.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of specific proteins (e.g., Nrf2, HO-1, p-p65, Bcl-2, Bax).

Methodology:

  • Protein Extraction: Brain tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Quantification: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

TUNEL Staining for Apoptosis Detection

Objective: To detect apoptotic cells in brain tissue.

Methodology:

  • Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to allow for antibody penetration.

  • TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT incorporates biotin-dUTP at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: The incorporated biotin is detected using streptavidin-HRP and a substrate solution (e.g., DAB), which produces a colored precipitate in apoptotic cells.

  • Counterstaining: The sections are counterstained with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei.

  • Microscopy and Analysis: The sections are observed under a microscope, and the number of TUNEL-positive cells is counted.

Measurement of Infarct Volume by TTC Staining

Objective: To quantify the volume of ischemic brain injury.

Methodology:

  • Brain Slicing: Following euthanasia, the brain is rapidly removed and sliced into coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Incubation: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Staining Principle: In viable tissue, mitochondrial dehydrogenases reduce the colorless TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).

  • Image Acquisition: The stained slices are photographed or scanned.

  • Image Analysis: The areas of the infarct (white) and the total hemisphere are measured for each slice using image analysis software.

  • Volume Calculation: The infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas may be applied.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multi-target mechanism of action. Its ability to mitigate oxidative stress, neuroinflammation, apoptosis, and protein aggregation underscores its therapeutic potential for a range of neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based neuroprotective therapies. Future investigations should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into tangible benefits for patients.

References

The Molecular Mechanisms of Rosmarinic Acid in Attenuating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a key pathological feature of numerous neurodegenerative and neurological disorders, is characterized by the activation of glial cells and the subsequent production of pro-inflammatory mediators. Rosmarinic acid (RA), a naturally occurring polyphenolic compound, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound mitigates neuroinflammation. We will dissect the key signaling pathways modulated by RA, including the NF-κB, Nrf2/HO-1, and NLRP3 inflammasome pathways, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Neuroinflammation and the Therapeutic Potential of this compound

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can lead to the sustained release of cytotoxic molecules such as pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), ultimately contributing to neuronal damage and cognitive decline.

This compound (α-O-caffeoyl-3,4-dihydroxyphenyl lactic acid) is a phenolic compound found in various Lamiaceae herbs like rosemary, sage, and perilla.[1] Emerging evidence strongly suggests that RA can effectively counteract neuroinflammatory processes, positioning it as a promising candidate for the development of novel neurotherapeutics.[2][3] This guide will elucidate the intricate molecular mechanisms underpinning the anti-neuroinflammatory effects of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-neuroinflammatory effects by modulating several critical intracellular signaling cascades. The primary pathways include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome, alongside the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In the context of neuroinflammation, activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding for TNF-α, IL-6, and IL-1β.

This compound has been shown to potently inhibit NF-κB activation.[4][5] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm.[6] This inhibitory action leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Rosmarinic_Acid This compound Rosmarinic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosmarinic_Acid This compound PI3K_Akt PI3K/Akt Pathway Rosmarinic_Acid->PI3K_Akt Activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates PI3K_Akt->Nrf2 Promotes dissociation from Keap1 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_downstream Downstream Effects NFkB_pathway NF-κB Pathway NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β expression NFkB_pathway->NLRP3_proIL1B_exp ROS ROS NLRP3_assembly NLRP3 Inflammasome Assembly ROS->NLRP3_assembly Caspase1 Caspase-1 activation NLRP3_assembly->Caspase1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleaves IL1B Mature IL-1β pro_IL1B->IL1B Rosmarinic_Acid This compound Rosmarinic_Acid->NFkB_pathway Inhibits Rosmarinic_Acid->ROS Reduces Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_analysis Analysis Culture Culture Microglia (BV2 or Primary) RA_Treat Pre-treat with This compound Culture->RA_Treat LPS_Stim Stimulate with LPS RA_Treat->LPS_Stim ELISA ELISA (TNF-α, IL-6, IL-1β) LPS_Stim->ELISA Griess Griess Assay (NO) LPS_Stim->Griess WB Western Blot (NF-κB, Nrf2, etc.) LPS_Stim->WB qPCR qPCR (Gene Expression) LPS_Stim->qPCR ROS ROS Assay LPS_Stim->ROS

References

Rosmarinic Acid: A Technical Guide to its Role in Regulating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound regulates oxidative stress. It details the key signaling pathways modulated by RA, presents quantitative data from pertinent studies in a structured format, and offers comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction to this compound and Oxidative Stress

This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its chemical structure, rich in hydroxyl groups, endows it with strong free radical scavenging capabilities.[1] Oxidative stress arises from an overproduction of ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[2] RA has been shown to mitigate oxidative stress through both direct and indirect antioxidant mechanisms.[3]

Molecular Mechanisms of this compound in Oxidative Stress Regulation

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by activating endogenous antioxidant defense systems and modulating key signaling pathways involved in the cellular stress response.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like RA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4] This leads to the upregulation of a battery of protective enzymes.[5]

Studies have demonstrated that RA treatment significantly increases the nuclear accumulation of Nrf2 and the expression of its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][6] This activation of the Nrf2/ARE pathway is a cornerstone of RA's indirect antioxidant activity.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA This compound Keap1 Keap1 RA->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription

Figure 1: this compound-mediated activation of the Nrf2/ARE pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. This compound has been shown to modulate these pathways to protect cells from oxidative damage.[7]

In various cell types, RA has been observed to inhibit the phosphorylation of p38 and JNK, which are often activated by stress stimuli and can lead to apoptosis.[8] Conversely, RA can promote the phosphorylation of ERK, which is typically associated with cell survival and growth.[9] By differentially modulating these MAPK pathways, this compound helps to tip the balance towards cell survival and away from apoptosis in the face of oxidative insults.[8]

MAPK_Pathway Oxidative_Stress Oxidative Stress p38 p38 Oxidative_Stress->p38 activates JNK JNK Oxidative_Stress->JNK activates ERK ERK Oxidative_Stress->ERK activates RA This compound RA->p38 inhibits RA->JNK inhibits RA->ERK promotes Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival

Figure 2: Modulation of MAPK signaling pathways by this compound.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in mitigating oxidative stress markers.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers

Cell LineStressorRA ConcentrationOutcomeFold/Percent ChangeReference
Human Liver L02H₂O₂10, 20, 40 µg/mLIncreased Cell ViabilityUp to ~40% increase[7]
Human Liver L02H₂O₂10, 20, 40 µg/mLDecreased ROS LevelsUp to ~50% decrease[7]
Human Keratinocytes (HaCaT)UVB2.5 µMIncreased GSH Levels~1.5-fold increase[9]
Rat ChondrocytesIL-1β10, 50, 100 µMDecreased NO ProductionUp to ~60% decrease[8]
Human Dermal FibroblastsH₂O₂5-50 µMDecreased ROS LevelsSignificant decrease[10]

Table 2: In Vivo Effects of this compound on Oxidative Stress Markers

Animal ModelStressorRA DosageTissueOutcomeFold/Percent ChangeReference
MiceCCl₄10, 20, 40 mg/kgLiverDecreased MDA LevelsUp to ~70% decrease[11]
MiceCCl₄10, 20, 40 mg/kgLiverIncreased SOD ActivityUp to ~2-fold increase[11]
MiceCCl₄10, 20, 40 mg/kgLiverIncreased CAT ActivityUp to ~1.8-fold increase[11]
MiceCCl₄10, 20, 40 mg/kgLiverIncreased GSH LevelsUp to ~1.5-fold increase[11]
RatsHigh-Fat Diet + STZ50 mg/kgCardiac TissueDecreased TBARS LevelsSignificant decrease[12]
RatsHigh-Fat Diet + STZ50 mg/kgCardiac TissueIncreased SOD ActivitySignificant increase[12]
RatsHigh-Fat Diet + STZ50 mg/kgCardiac TissueIncreased CAT ActivitySignificant increase[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and oxidative stress research.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]

Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations for a predetermined time.

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂, CCl₄) and incubate for the desired period. Include appropriate positive and negative controls.

  • Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

ROS_Assay_Workflow Start Start: Plate Cells Treat_RA Treat with this compound Start->Treat_RA Induce_Stress Induce Oxidative Stress Treat_RA->Induce_Stress Add_DCFHDA Add DCFH-DA Probe Induce_Stress->Add_DCFHDA Incubate Incubate (30 min, 37°C) Add_DCFHDA->Incubate Wash Wash Cells with PBS Incubate->Wash Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Wash->Measure End End: Data Analysis Measure->End

Figure 3: Workflow for the intracellular ROS assay using DCFH-DA.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: The thiobarbituric acid reactive substances (TBARS) assay is widely used to measure malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[14]

Protocol:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

  • Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

  • TBA Reaction: Collect the supernatant and add 200 µL of 0.67% thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath for 15 minutes.

  • Cooling and Measurement: Cool the samples on ice and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

Principle: The activities of key antioxidant enzymes are determined using specific spectrophotometric assays that measure the rate of substrate consumption or product formation.[15]

Superoxide Dismutase (SOD) Activity:

  • Principle: SOD activity is often measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, NBT, and xanthine.

    • Add the sample (cell lysate or tissue homogenate).

    • Initiate the reaction by adding xanthine oxidase.

    • Measure the rate of NBT reduction at 560 nm. The percentage of inhibition of NBT reduction is proportional to the SOD activity.

Catalase (CAT) Activity:

  • Principle: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

  • Protocol:

    • Add the sample to a solution of H₂O₂ in phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity:

  • Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP⁺ by GR is monitored, which is proportional to the GPx activity.

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

    • Add the sample.

    • Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide or H₂O₂).

    • Measure the decrease in absorbance at 340 nm due to NADPH oxidation.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This is crucial for assessing the activation of signaling pathways like Nrf2 and MAPK.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, phospho-p38, phospho-ERK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its multifaceted mechanism of action, encompassing direct radical scavenging and the modulation of critical cellular signaling pathways like Nrf2/ARE and MAPK, underscores its robust antioxidant capabilities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future investigations should focus on clinical trials to validate these preclinical findings and to establish optimal dosing and delivery strategies for human applications.

References

A Technical Guide to the Anti-inflammatory Effects of Rosmarinic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous plant species, has garnered significant attention for its wide range of pharmacological activities, most notably its potent anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory properties of this compound. It is intended for researchers, scientists, and drug development professionals. This document details the compound's mechanisms of action, focusing on its modulation of key signaling pathways such as NF-κB and MAPKs.[4][5] Furthermore, it summarizes quantitative data from various in vitro and in vivo preclinical models and provides detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the scientific basis for this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and restorative process, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, asthma, and neurodegenerative disorders.[1][6] this compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is abundant in plants of the Lamiaceae and Boraginaceae families.[1][2] Preclinical research has consistently demonstrated its significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development.[7][8] This guide aims to consolidate the core preclinical findings and methodologies used to evaluate the anti-inflammatory efficacy of this compound.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10][11] this compound has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[4][11] This inhibitory action effectively suppresses the expression of NF-κB-dependent inflammatory mediators.[5][12]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkBa_p p-IκBα IKK->IkBa_p IkBa IkBa NFkB_complex p65/p50 IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->IkBa p65_nuc p65/p50 NFkB_complex->p65_nuc Translocation IkBa_p->IkBa degradation RosA This compound RosA->IKK DNA DNA p65_nuc->DNA Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical component of the inflammatory response.[1][5] These kinases are activated by stimuli like LPS and pro-inflammatory cytokines, and they regulate the synthesis of inflammatory mediators.[5][13] Preclinical studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in various cell types.[4][5][13] By inhibiting MAPK activation, this compound further reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]

cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases (e.g., TAK1) Stimuli->Upstream MKK36 MKK3/6 Upstream->MKK36 MKK47 MKK4/7 Upstream->MKK47 MEK12 MEK1/2 Upstream->MEK12 RosA This compound p38 p-p38 RosA->p38 JNK p-JNK RosA->JNK ERK p-ERK RosA->ERK MKK36->p38 MKK47->JNK MEK12->ERK Downstream Transcription Factors (e.g., AP-1, NF-κB) p38->Downstream JNK->Downstream ERK->Downstream Response Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Downstream->Response cluster_membrane Membrane Phospholipids cluster_enzymes Enzymatic Pathways Stimuli Inflammatory Stimuli COX2 COX-2 Stimuli->COX2 Induces Expression iNOS iNOS Stimuli->iNOS Induces Expression RosA This compound RosA->COX2 RosA->iNOS PL PL AA Arachidonic Acid PL->AA PLA2 PLA2 PLA2 PGs Prostaglandins (e.g., PGE2) AA->PGs COX-2 LTs Leukotrienes AA->LTs 5-LOX NO Nitric Oxide (NO) iNOS->NO L-Arginine LOX 5-LOX A 1. Seed RAW 264.7 cells and allow to adhere B 2. Pre-treat with this compound or vehicle for 1-2h A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) for 24h B->C D 4. Collect Supernatant C->D E 5. Lyse Cells C->E F Analyze NO (Griess) & Cytokines (ELISA) D->F G Analyze Protein (Western Blot) & mRNA (qPCR) E->G

References

Investigating the Antioxidant Activity of Rosmarinic Acid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a prominent bioactive compound found in various Lamiaceae family plants, has garnered significant attention for its potent antioxidant properties. Upon ingestion, this compound undergoes extensive metabolism, leading to the formation of several key metabolites that may contribute to its overall biological activity. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound and its principal metabolites, including caffeic acid (CA), ferulic acid (FA), m-coumaric acid (m-CoA), and 3,4-dihydroxyphenyllactic acid (DHPLA). We will delve into the experimental protocols for assessing antioxidant activity, present quantitative data for comparative analysis, and visualize the intricate signaling pathways modulated by these compounds in the context of oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytochemicals with antioxidant properties are of great interest as potential therapeutic agents to mitigate oxidative damage. This compound has demonstrated significant free radical scavenging and cytoprotective effects.[1][2] However, its low bioavailability and rapid metabolism necessitate a thorough investigation into the antioxidant contributions of its metabolites.[3] This guide aims to provide a comprehensive resource for researchers investigating the antioxidant mechanisms of this compound and its metabolic derivatives.

Metabolism of this compound

Following oral administration, this compound is metabolized by the gut microflora and undergoes further transformations in the body. The primary metabolic pathways include hydrolysis, conjugation (glucuronidation and sulfation), and breakdown into smaller phenolic acids.[3]

RA This compound Metabolism Metabolism (Gut Microbiota, Liver) RA->Metabolism Conjugates Glucuronide and Sulfate Conjugates RA->Conjugates Phase II Metabolism CA Caffeic Acid Metabolism->CA Hydrolysis DHPLA 3,4-Dihydroxyphenyllactic Acid Metabolism->DHPLA Hydrolysis FA Ferulic Acid CA->FA Methylation mCoA m-Coumaric Acid CA->mCoA Dehydroxylation CA->Conjugates Phase II Metabolism FA->Conjugates Phase II Metabolism

Metabolic pathway of this compound.

Quantitative Antioxidant Activity

The antioxidant activity of this compound and its metabolites can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed for this purpose. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard measure of antioxidant potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound9.8 ± 0.55.2 ± 0.3[4]
Caffeic Acid14.2 ± 0.87.1 ± 0.4[4]
Ferulic Acid35.7 ± 1.915.4 ± 0.9[4]
m-Coumaric Acid> 100> 100[3]
DHPLA12.5 ± 0.7Not Reported[3]
Quercetin (Control)8.5 ± 0.44.8 ± 0.2[3]

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound and its metabolites)

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well microplate, add a specific volume of each test compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[5][6]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Cell Line:

  • Human liver cancer cell line (HepG2)

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM)

  • Fetal bovine serum (FBS)

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of the test compounds along with DCFH-DA solution for 1 hour.

  • Wash the cells with PBS to remove the excess test compound and DCFH-DA.

  • Add AAPH solution to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at regular intervals for 1 hour (excitation ~485 nm, emission ~538 nm).

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • Determine the CAA value as the percentage reduction in AUC in the presence of the antioxidant.[1][7]

Signaling Pathways in Antioxidant Activity

This compound and its metabolites exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA This compound Metabolites Keap1 Keap1 RA->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCLC, NQO1) ARE->AntioxidantEnzymes Gene Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Increased Defense

Nrf2-ARE signaling pathway activation.

NF-κB and MAPK Signaling Pathways

This compound and its metabolites have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in inflammatory responses and cellular stress. By inhibiting the activation of NF-κB and modulating MAPK cascades (ERK, JNK, and p38), these compounds can reduce the production of pro-inflammatory cytokines and further mitigate oxidative stress.[8][9][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA This compound Metabolites MAPK MAPK (ERK, JNK, p38) RA->MAPK Modulation IKK IKK RA->IKK Inhibition Stress Oxidative Stress/ Inflammatory Stimuli Stress->MAPK Stress->IKK NFkappaB NF-κB MAPK->NFkappaB Activation IkappaB IκB IKK->IkappaB Phosphorylation IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation InflammatoryGenes->Inflammation Gene Transcription

Modulation of NF-κB and MAPK pathways.

Experimental Workflow

The investigation of the antioxidant activity of this compound metabolites typically follows a structured workflow, from initial in vitro screening to more complex cellular and mechanistic studies.

A Compound Acquisition (this compound & Metabolites) B In Vitro Antioxidant Assays (DPPH, ABTS, ORAC) A->B Step 1 C Cellular Antioxidant Assays (e.g., CAA in HepG2 cells) B->C Step 2 D Mechanistic Studies (Western Blot, qPCR for Nrf2, NF-κB, MAPK pathways) C->D Step 3 E Data Analysis & Interpretation (IC50 values, Comparative Potency, Pathway Modulation) D->E Step 4 F Conclusion & Future Directions E->F Step 5

Experimental workflow for antioxidant investigation.

Conclusion

This technical guide provides a comprehensive overview of the antioxidant activity of this compound and its primary metabolites. The presented data indicates that while this compound itself is a potent antioxidant, its metabolites, particularly caffeic acid and DHPLA, also contribute significantly to its radical scavenging capabilities. The discrepancy in activity between chemical and cellular assays highlights the importance of considering bioavailability and cellular uptake in the evaluation of antioxidant efficacy. Furthermore, the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK underscores the multifaceted mechanisms by which these compounds exert their protective effects against oxidative stress. The detailed protocols and visualized pathways in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and its metabolites in the prevention and treatment of oxidative stress-related diseases. Future research should focus on in vivo studies to confirm these findings and explore the synergistic effects of the metabolite mixture as it occurs physiologically.

References

Rosmarinic Acid: A Multifaceted Therapeutic Candidate for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a growing global health challenge with limited therapeutic options.[1] These disorders are characterized by the progressive loss of structure and function of neurons.[2] A growing body of evidence points to the therapeutic potential of rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various herbs of the Lamiaceae family, such as rosemary, sage, and lemon balm.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting RA as a therapeutic candidate for neurodegenerative diseases, focusing on its mechanisms of action, relevant signaling pathways, and key experimental findings.

Core Mechanisms of Neuroprotection by this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting oxidative stress, neuroinflammation, and protein aggregation, which are common pathological hallmarks of many neurodegenerative diseases.[1][3]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative conditions.[3] RA is a potent antioxidant, capable of scavenging free radicals and chelating pro-oxidant metal ions.[3][4] It has been shown to significantly attenuate hydrogen peroxide-induced ROS generation and subsequent apoptotic cell death in neuronal cell lines.[3] Furthermore, RA can bolster the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[3]

Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegeneration.[5] RA has demonstrated significant anti-inflammatory properties in various models. It can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] Mechanistically, RA has been shown to inhibit the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] It can also modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[9]

Anti-Protein Aggregation Properties: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in AD, and α-synuclein in PD, is a central feature of many neurodegenerative diseases.[5][10] Preclinical studies have shown that RA can directly interfere with the aggregation process of these pathological proteins.[10][11] It has been found to inhibit the formation of Aβ fibrils and even destabilize pre-formed aggregates.[11] In the context of AD, RA has also been shown to suppress the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles.[11]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

G RA This compound Protein_Aggregation Protein Aggregation (Aβ, Tau, α-synuclein) RA->Protein_Aggregation Inhibits Nrf2 Nrf2 Pathway RA->Nrf2 NFkB NF-κB Pathway RA->NFkB Inhibits JNK JNK Pathway RA->JNK Inhibits Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2 Neuroinflammation Neuroinflammation (e.g., Cytokines) Neuroinflammation->NFkB Neuroprotection Neuroprotection Protein_Aggregation->Neuroprotection Reduced Plaques Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant_Response Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammatory_Response Tau_Phosphorylation Tau Hyperphosphorylation JNK->Tau_Phosphorylation Antioxidant_Response->Neuroprotection Inflammatory_Response->Neuroprotection Reduced Damage Tau_Phosphorylation->Neuroprotection Reduced Tangles

Key signaling pathways modulated by this compound.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. RA has been shown to activate Nrf2, leading to the increased expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[12] This activation helps to mitigate oxidative stress and protect neurons from damage.[12]

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. In neurodegenerative diseases, its chronic activation in glial cells contributes to the sustained production of pro-inflammatory cytokines.[8] this compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators and dampening the neuroinflammatory response.[8]

c-Jun N-terminal Kinase (JNK) Pathway: The JNK signaling pathway is implicated in both neuronal apoptosis and the hyperphosphorylation of tau protein.[11] Studies have shown that RA can suppress the activation of the JNK pathway.[11] This inhibition is believed to contribute to its ability to reduce tau phosphorylation and protect against neuronal cell death.[11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Studies on this compound

Cell LineInsultRA ConcentrationOutcome MeasureResultReference
SH-SY5Y (human neuroblastoma)Hydrogen Peroxide (H₂O₂)15, 30 µg/mlCell Viability (WST-1 assay)Significant increase in cell viability compared to H₂O₂-treated cells.[2][2]
SH-SY5Y (human neuroblastoma)tert-butylhydroperoxide (t-BOOH)10-100 µMCell Death (LDH release)EC₅₀ of 0.9-3.7 µM for protection against cell death.[13][13]
SH-SY5Y (human neuroblastoma)Rotenone1, 10, 100 µMCell Viability (MTT assay)Dose-dependent increase in cell viability.[11][11]
SH-SY5Y (human neuroblastoma)MPP⁺80, 100, 200 µMSIRT4 protein expressionDose-dependent reversal of MPP⁺-induced increase in SIRT4 expression.[5][5]

Table 2: In Vivo Studies on this compound in Animal Models of Neurodegenerative Diseases

Animal ModelDisease ModeledRA DosageTreatment DurationKey FindingsReference
G93A-SOD1 Transgenic MiceALS400 mg/kg/dayFrom 7 weeks of ageDelayed disease onset and progression by over a month; extended survival.[2][2]
G93A-SOD1 Transgenic MiceALS0.13 mg/kg (i.p.)From presymptomatic stageSignificantly delayed motor dysfunction and extended lifespan.[14][14]
Aβ₁₋₄₂-injected BALB/c MiceAlzheimer's DiseaseOral administration-Reversed deficits in spatial and recognition memory.[3][3]
3xTg-AD MiceAlzheimer's Disease--Improved spatial working memory (Y-maze test).[15][15]
3-Nitropropionic acid (3-NP)-treated RatsHuntington's Disease--Attenuated lipid peroxidation and restored endogenous antioxidant enzymes.[16][16]
MPTP-induced MiceParkinson's Disease--Suppressed mitochondrial unfolded protein response and protected against mitochondrial failure.[5][5]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the therapeutic potential of this compound, this section provides an overview of key experimental methodologies cited in the literature.

G cluster_0 In Vitro Neuroprotection Assay cluster_1 In Vivo Alzheimer's Disease Model A 1. Cell Culture (e.g., SH-SY5Y) B 2. Differentiation (e.g., with Retinoic Acid) A->B C 3. Pre-treatment with this compound B->C D 4. Induction of Neurotoxicity (e.g., H₂O₂, MPP⁺, Rotenone) C->D E 5. Post-treatment Incubation D->E F 6. Assessment of Neuroprotection E->F G 1. Animal Model (e.g., BALB/c mice) H 2. Stereotaxic Injection of Aβ₁₋₄₂ G->H I 3. This compound Treatment (Oral) H->I J 4. Behavioral Testing (e.g., Morris Water Maze) I->J K 5. Tissue Collection and Analysis J->K

General experimental workflows for in vitro and in vivo studies.
In Vitro Neuroprotection Assays

1. Cell Culture and Differentiation:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[17]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17]

  • Differentiation: To induce a more neuron-like phenotype, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for several days.[18]

2. Induction of Neurotoxicity:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) is used at concentrations ranging from 100 to 800 µM to induce oxidative stress.[2][17]

  • Mitochondrial Complex I Inhibition: 1-methyl-4-phenylpyridinium (MPP⁺) or rotenone are used to model Parkinson's disease by inhibiting mitochondrial complex I.[5][11]

3. This compound Treatment:

  • Cells are typically pre-treated with various concentrations of this compound for a specific duration (e.g., 1-24 hours) before the addition of the neurotoxin.[2][11]

4. Assessment of Neuroprotection:

  • Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays are used to quantify cell viability.[2][17]

  • Apoptosis Assays: Measurement of caspase-3 activity or TUNEL staining can be used to assess apoptosis.

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

In Vivo Animal Models

1. Alzheimer's Disease Model:

  • Animal Strain: BALB/c or transgenic mouse models like 3xTg-AD are frequently used.[3][15]

  • Induction of Pathology: Stereotaxic injection of aggregated amyloid-beta (Aβ)₁₋₄₂ into the hippocampus is a common method to induce AD-like pathology in wild-type mice.[3]

  • This compound Administration: RA is typically administered orally via gavage.[3]

  • Behavioral Testing: The Morris water maze is used to assess spatial learning and memory, while the novel object recognition test evaluates recognition memory.[3]

  • Histological and Biochemical Analysis: Brain tissue is analyzed for Aβ plaque deposition, tau hyperphosphorylation (using antibodies like AT8), and markers of neuroinflammation and oxidative stress.[15]

2. Amyotrophic Lateral Sclerosis (ALS) Model:

  • Animal Model: Transgenic mice expressing a mutant human superoxide dismutase 1 (SOD1-G93A) are the most widely used model for ALS.[2][14]

  • This compound Administration: RA can be administered via intraperitoneal (i.p.) injection or orally.[2][14]

  • Functional Assessment: Motor function is assessed using tests like the rotarod test for motor coordination and the paw grip endurance test for muscle strength.[2][14]

  • Survival Analysis: The lifespan of the mice is monitored to determine the effect of RA on survival.[2][14]

  • Histological Analysis: The number of motor neurons in the spinal cord is quantified using immunohistochemistry for markers like choline acetyltransferase (ChAT).[2]

3. Huntington's Disease Model:

  • Induction of Pathology: Systemic administration of 3-nitropropionic acid (3-NP), a mitochondrial toxin, is used to induce striatal degeneration that mimics some aspects of HD.[16]

  • This compound Administration: Treatment with RA can be administered prior to or concurrently with 3-NP.

  • Biochemical Analysis: Striatal tissue is analyzed for markers of oxidative stress, such as lipid peroxidation (malondialdehyde levels) and the activity of antioxidant enzymes (e.g., catalase, glutathione).[16]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and protein aggregation addresses the multifactorial nature of these complex disorders. However, it is important to note that the majority of the current evidence is derived from in vitro and animal studies.[10]

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Pharmacokinetics and Bioavailability: A significant challenge with many polyphenols, including RA, is their poor bioavailability.[2] Further research into novel delivery systems, such as nanotechnology-based carriers, is warranted to enhance its central nervous system penetration.[2]

  • Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials in human subjects are essential to definitively establish the safety and efficacy of this compound for the treatment of neurodegenerative diseases.[10]

  • Combination Therapies: Investigating the synergistic effects of this compound in combination with existing or other novel therapeutic agents could lead to more effective treatment strategies.

References

The Biosynthesis of Rosmarinic Acid in Lamiaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid, a prominent secondary metabolite in the Lamiaceae (mint) family, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. A thorough understanding of its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Lamiaceae, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branched pathway that utilizes precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeic acid moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid moiety.

The Phenylpropanoid Pathway Branch

The synthesis of the caffeic acid portion of this compound begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway[1].

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid[2].

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism[3][4].

The Tyrosine-Derived Pathway Branch

The 3,4-dihydroxyphenyllactic acid moiety is derived from the amino acid L-tyrosine through a series of enzymatic reactions:

  • Tyrosine Aminotransferase (TAT): TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid[5][6][7].

  • 4-Hydroxyphenylpyruvate Reductase (HPPR): This reductase converts 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid[8][9].

Convergence and Final Steps

The two branches converge through the action of a key enzyme, followed by hydroxylation steps to yield this compound:

  • This compound Synthase (RAS): A member of the BAHD acyltransferase family, RAS catalyzes the esterification of 4-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form 4-coumaroyl-4'-hydroxyphenyllactic acid[10].

  • CYP98A Enzymes (Hydroxylases): Cytochrome P450 enzymes belonging to the CYP98A subfamily are responsible for the subsequent 3- and 3'-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactic acid to produce this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound in the Lamiaceae family.

Rosmarinic_Acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_convergence Convergence Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CouHPL 4-Coumaroyl-4'-hydroxyphenyllactic Acid CouCoA->CouHPL Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvic Acid Tyr->HPP TAT HPL 4-Hydroxyphenyllactic Acid HPP->HPL HPPR HPL->CouHPL RAS RA This compound CouHPL->RA CYP98A

Biosynthesis pathway of this compound in Lamiaceae.

Quantitative Data

The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties of its enzymes and the cellular concentrations of its precursors and intermediates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the this compound biosynthesis pathway from various plant sources, including members of the Lamiaceae family.

EnzymePlant SourceSubstrateKm (µM)VmaxReference
PAL Annona cherimolaL-PhenylalanineTwo Km values reported-[11]
C4H Petroselinum crispumCinnamate5-[2]
4CL Marchantia paleaceap-Coumaric Acid93.99-[3]
Caffeic Acid113.30-[3]
Populus trichocarpa x P. deltoidesp-Coumaric Acid~80-[12]
Ferulic Acid~100-[12]
Morus atropurpureap-Coumaric Acid10.494.4 nkat mg-1[4]
TAT Leishmania donovaniTyrosine3500 ± 90011.7 ± 1.51 µmol·min-1·µg-1[6]
Anthoceros agrestisL-Tyrosine530-[7]
HPPR Arabidopsis thalianapHPP--[8]

Note: Data for Lamiaceae species are limited in the literature, and values from other species are provided for reference. Kinetic parameters can vary significantly based on the specific isoform, plant species, and assay conditions.

Metabolite Concentrations

The table below presents the concentrations of this compound and some of its precursors in selected Lamiaceae species.

Plant SpeciesMetaboliteConcentrationReference
Salvia officinalis This compound7.45 mg/g extract[13]
17,678.7 ± 673.4 µg/g[14]
13.3 to 47.3 mg/g dried leaves (in various Salvia species)[15]
145.71 mg/g (in Salvia runcinata)[16]
Rosmarinus officinalis This compound14,311.0 ± 636.4 µg/g[14]
8,599 µg/g dry weight[17]
0.31 g/100g methanol extract[18]
Melissa officinalis This compound30.0 ± 0.2 mg/g[10]
3% in dry weight[19]
3.91% in full flowering stage[20]
2.96 - 22.18 mg/mL (in tinctures from dried material)[21]
Origanum vulgare This compound40.1 ± 1.0 mg/g[10]
Mentha piperita This compound16.2 ± 0.6 mg/g[10]
Thymus vulgaris This compound15.3 ± 1.2 mg/g[10]

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is essential for studying the this compound biosynthesis pathway. Below are detailed methodologies for key experiments.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.

Sample Preparation:

  • Grind dried plant material to a fine powder.

  • Extract a known weight of the powder with a suitable solvent, such as 70% ethanol or methanol, often with sonication or maceration[13].

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter before HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[22].

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile[19].

  • Detection: UV detection at a wavelength of 280 nm or 330 nm is common for this compound[13][17].

  • Quantification: Create a standard curve using a certified this compound standard. The concentration in the samples is determined by comparing their peak areas to the standard curve[18].

The following diagram illustrates a general workflow for the quantification of this compound.

HPLC_Workflow Start Plant Material (e.g., Salvia officinalis leaves) Grind Grind to a fine powder Start->Grind Extract Solvent Extraction (e.g., 70% Ethanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification against Standard Curve HPLC->Quantify End This compound Concentration Quantify->End

Workflow for this compound quantification by HPLC.
Enzyme Assays

Phenylalanine Ammonia-Lyase (PAL) Activity Assay: PAL activity is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm[23].

  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8) containing protective agents like polyvinylpyrrolidone and β-mercaptoethanol. Centrifuge the homogenate to obtain the crude enzyme extract[24].

  • Assay Mixture: The reaction mixture typically contains L-phenylalanine in a suitable buffer (e.g., Tris-HCl, pH 8.8)[24].

  • Reaction: Initiate the reaction by adding the enzyme extract. Incubate at a specific temperature (e.g., 37°C) for a defined period[24].

  • Measurement: Stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm. Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient.

Cinnamate-4-Hydroxylase (C4H) Activity Assay: C4H activity is often measured using a radiometric assay that follows the conversion of [14C]-cinnamic acid to [14C]-p-coumaric acid[2].

  • Microsome Preparation: C4H is a membrane-bound enzyme, so microsomal fractions are prepared from plant tissues by differential centrifugation[2].

  • Assay Mixture: The reaction mixture contains the microsomal preparation, [14C]-cinnamic acid, and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate, pH 7.0)[2].

  • Reaction: Start the reaction by adding NADPH and incubate at 30°C[2].

  • Product Separation and Quantification: Stop the reaction and extract the products with an organic solvent. Separate the substrate and product using thin-layer chromatography (TLC) or HPLC and quantify the radioactivity of the p-coumaric acid spot or peak.

4-Coumarate:CoA Ligase (4CL) Activity Assay: 4CL activity is determined by measuring the formation of the corresponding hydroxycinnamoyl-CoA thioester from the hydroxycinnamic acid substrate, which can be monitored spectrophotometrically[3][12].

  • Enzyme Extraction: Prepare a soluble protein extract from plant tissue in a suitable buffer.

  • Assay Mixture: The reaction mixture contains the hydroxycinnamic acid substrate (e.g., p-coumaric acid), ATP, MgCl2, and Coenzyme A in a buffer (e.g., Tris-HCl)[4].

  • Reaction and Measurement: Initiate the reaction by adding the enzyme extract and monitor the increase in absorbance at the specific wavelength for the formed thioester (e.g., 333 nm for p-coumaroyl-CoA)[4].

Tyrosine Aminotransferase (TAT) Activity Assay: TAT activity can be measured by monitoring the formation of 4-hydroxyphenylpyruvate.

  • Enzyme Extraction: Prepare a soluble protein extract.

  • Assay Mixture: The reaction mixture contains L-tyrosine, an amino group acceptor (e.g., α-ketoglutarate), and pyridoxal-5'-phosphate (PLP) as a cofactor in a buffer[6].

  • Reaction and Detection: After incubation, the reaction is stopped, and the product, 4-hydroxyphenylpyruvate, can be converted to a colored or fluorescent derivative for quantification, or measured directly by HPLC[6].

4-Hydroxyphenylpyruvate Reductase (HPPR) Activity Assay: HPPR activity is determined by monitoring the oxidation of NADH or NADPH spectrophotometrically at 340 nm.

  • Enzyme Extraction: Prepare a soluble protein extract.

  • Assay Mixture: The reaction mixture contains 4-hydroxyphenylpyruvic acid and NADH or NADPH in a buffer (e.g., potassium phosphate, pH 7.0)[8].

  • Reaction and Measurement: Initiate the reaction by adding the enzyme extract and monitor the decrease in absorbance at 340 nm as the cofactor is oxidized.

This compound Synthase (RAS) Activity Assay: RAS activity is measured by quantifying the formation of 4-coumaroyl-4'-hydroxyphenyllactic acid from 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid using HPLC.

  • Enzyme Extraction: Prepare a soluble protein extract.

  • Assay Mixture: The reaction mixture contains 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid in a suitable buffer.

  • Reaction and Quantification: After incubation, stop the reaction and quantify the product by HPLC.

CYP98A Activity Assay: The activity of these P450 enzymes is assayed by monitoring the hydroxylation of their specific substrates.

  • Microsome Preparation: As with C4H, these are membrane-bound enzymes requiring microsomal preparations.

  • Assay Mixture: The reaction mixture includes the microsomal fraction, the substrate (e.g., 4-coumaroyl-4'-hydroxyphenyllactic acid), and an NADPH-regenerating system.

  • Reaction and Product Analysis: After incubation, the reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS to identify and quantify the hydroxylated products.

The following diagram provides a logical workflow for a typical enzyme assay.

Enzyme_Assay_Workflow Start Plant Tissue Extraction Enzyme Extraction Start->Extraction Reaction Initiate Reaction with Enzyme Extract & Incubate Extraction->Reaction Assay_Setup Prepare Assay Mixture (Buffer, Substrate, Cofactors) Assay_Setup->Reaction Measurement Measure Product Formation or Substrate Consumption (e.g., Spectrophotometry, HPLC) Reaction->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation End Enzyme Activity Units Calculation->End

General workflow for an enzyme activity assay.

Conclusion

The biosynthesis of this compound in Lamiaceae is a well-defined pathway involving enzymes from both the phenylpropanoid and tyrosine-derived routes. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on enzyme kinetics and metabolite concentrations, as well as detailed experimental protocols for its study. Further research focusing on the regulatory mechanisms governing this pathway and the characterization of enzyme isoforms from different Lamiaceae species will be invaluable for developing strategies to enhance the production of this medicinally important compound.

References

Rosmarinic Acid: A Technical Guide to its Potential in Cancer Prevention and Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae herbs, has garnered significant scientific attention for its multifaceted pharmacological activities, including its potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of RA's potential as a chemopreventive and therapeutic agent against cancer. It delves into the molecular mechanisms of action, detailing its influence on key signaling pathways implicated in carcinogenesis. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for evaluating RA's efficacy, and provides visual representations of its molecular interactions and experimental workflows. The evidence presented herein underscores the promise of this compound as a valuable candidate for further investigation in the development of novel cancer therapies.

Introduction

Cancer remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel and effective therapeutic strategies. Natural products have historically been a rich source of anticancer compounds, and this compound (RA) has emerged as a promising candidate.[1] RA is an ester of caffeic acid and 3,4-dihydroxyphenyl lactic acid and is abundant in herbs such as rosemary, sage, and mint. Its biological activities are attributed to its chemical structure, which enables it to act as a potent free radical scavenger and a modulator of cellular signaling pathways.[2] This guide aims to provide a detailed technical resource for researchers and professionals in the field of oncology drug development, summarizing the key findings on RA's anticancer potential.

Quantitative Data on the Anticancer Effects of this compound

The anticancer efficacy of this compound has been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize key quantitative data, providing a comparative overview of its activity across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation(s)
MDA-MB-231Triple-Negative Breast Cancer321.75 ± 9.75Not Specified[3]
MDA-MB-468Triple-Negative Breast Cancer340.45 ± 7.57Not Specified[3]
OVCAR3Ovarian Adenocarcinoma437.672[4][5]
Hep-G2Liver Carcinoma14Not Specified[6]
Panc-1Pancreatic Cancer104.2 ± 4.524[7]
Panc-1Pancreatic Cancer54.7 ± 3.748[7]
Panc-1Pancreatic Cancer37.9 ± 2.672[7]
SW1990Pancreatic Cancer118.9 ± 6.724[7]
SW1990Pancreatic Cancer51.1 ± 4.248[7]
SW1990Pancreatic Cancer29.6 ± 4.172[7]
A375Melanoma~200 µg/mL (~555 µM)48[1]
Table 2: In Vivo Antitumor Activity of this compound
Cancer ModelAnimal ModelRA DosageTreatment DurationTumor Volume/Weight ReductionCitation(s)
Lewis Lung Carcinoma XenograftMice1-4 mg/kg20 daysDecreased tumor growth[8]
Pancreatic Cancer XenograftNude MiceDose-dependent30 daysSignificant reduction in tumor weight and volume[9]
Ehrlich Solid Carcinoma (Breast Cancer)Mice100 mg/kg/dayUntil end of experimentSignificant decrease in tumor weight (p < 0.001) in combination with Paclitaxel[10][11]
22RV1 Prostate Cancer XenograftMice100 mg/kg/day22 daysSignificant reduction in tumor volume[8]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

RA has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[12]

Inhibition of Cell Proliferation

RA can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells. For instance, in MDA-MB-231 triple-negative breast cancer cells, RA induces G0/G1 phase arrest, while in MDA-MB-468 cells, it causes S-phase arrest.[3]

Anti-Metastatic Effects

Metastasis is a major cause of cancer-related mortality. RA has been demonstrated to inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[13][14]

Modulation of Signaling Pathways

This compound's anticancer activities are underpinned by its ability to modulate several critical signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. RA has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in tumor progression.[15][16]

NF_kB_Pathway cluster_nucleus Nuclear Events RA This compound IKK IKK RA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TargetGenes Target Genes (e.g., Cyclin D1, MYC) Nucleus->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Hedgehog_Pathway cluster_nucleus Nuclear Events RA This compound SMO SMO RA->SMO Inhibits Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Genes (e.g., Ptch1, Gli1) Nucleus->TargetGenes Activates Transcription Proliferation Cell Proliferation & Migration TargetGenes->Proliferation Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound & Vehicle Control Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 AddReagent Add MTT or CCK-8 Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Measure Measure Absorbance Incubate3->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze End End Analyze->End

References

Unlocking Nature's Pharmacy: A Technical Guide to the Discovery and Isolation of Rosmarinic Acid from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, extraction, and isolation of rosmarinic acid from novel botanical sources. This whitepaper provides in-depth experimental protocols, quantitative data analysis, and visual representations of experimental workflows and associated signaling pathways.

This compound, a naturally occurring polyphenolic compound, continues to garner significant attention within the scientific community for its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. While traditionally extracted from well-known herbs like rosemary (Rosmarinus officinalis), the quest for new, more potent, or sustainable sources is ever-expanding. This guide delves into recent advancements in the identification of novel plant sources of this compound and provides a detailed framework for its successful isolation and quantification.

Quantitative Analysis of this compound from Diverse Plant Sources

The concentration of this compound can vary significantly between plant species and even within the same species due to factors such as geographical location, harvest time, and processing methods. The following table summarizes quantitative data from recent studies on both established and newly identified plant sources of this compound.

Plant SourceExtraction MethodSolvent SystemThis compound Yield/ContentReference
Mentha spicata (Spearmint)Ultrasound-Assisted ExtractionEthanol:Water (80:20 v/v)Up to 122 mg/g dry weight in selected clones[1]
Thunbergia laurifoliaMaceration followed by chromatographyEthanolNot explicitly quantified in the isolation study, but identified as a major antioxidant component.[2][3][4]
Melissa officinalis (Lemon Balm)Hot Water ExtractionWater36.5 - 39.1 mg/g dry weight[5][6]
Salvia officinalis (Sage)MacerationMethanol~10.4 mg/g dry weight[5]
Origanum vulgare (Oregano)Heat Reflux ExtractionEthanol:Water:HCl (70:29:1 v/v/v)40.1 ± 1.0 mg/g[7]
Satureja khuzistanicaNot specifiedNot specifiedIdentified as a new rich source of RA.[8]
Origanum dictamnusIn vitro root culturesNot applicableHigh amounts produced in adventitious roots.[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the extraction and isolation of this compound from two promising novel sources: Mentha spicata and Thunbergia laurifolia.

Protocol 1: Ultrasound-Assisted Extraction of this compound from Mentha spicata

This protocol is based on methodologies that have demonstrated high yields of this compound from spearmint.[10]

1. Sample Preparation:

  • Obtain fresh leaves of Mentha spicata.
  • Dry the leaves at a controlled temperature (e.g., 40°C) until a constant weight is achieved to minimize degradation of phenolic compounds.
  • Grind the dried leaves into a fine powder using a laboratory mill.

2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of an 80:20 (v/v) ethanol-water mixture to the flask.
  • Place the flask in an ultrasonic bath.
  • Perform sonication for 30 minutes at a controlled temperature (e.g., 40-50°C).
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to maximize yield.
  • Combine the filtrates from both extractions.

3. Solvent Evaporation and Purification:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
  • For further purification, the crude extract can be subjected to column chromatography using a suitable stationary phase (e.g., silica gel) and a gradient elution system of solvents like hexane, ethyl acetate, and methanol.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[11]
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Detection: UV detector at 330 nm.
  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.
  • Sample Analysis: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Bioactivity-Guided Isolation of this compound from Thunbergia laurifolia

This protocol is adapted from studies that successfully isolated this compound from Thunbergia laurifolia based on its antioxidant activity.[2][3][4]

1. Plant Material and Extraction:

  • Collect fresh leaves of Thunbergia laurifolia.
  • Air-dry the leaves in the shade and then grind them into a coarse powder.
  • Macerate 1 kg of the powdered leaves in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
  • Filter the extract and concentrate it under vacuum to yield a crude ethanol extract.

2. Bioactivity-Guided Fractionation:

  • Perform an initial antioxidant activity screening of the crude extract using a method like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
  • Subject the active crude extract to column chromatography over silica gel.
  • Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol.
  • Collect fractions and monitor them by thin-layer chromatography (TLC).
  • Test the antioxidant activity of each fraction using the DPPH assay.

3. Isolation and Purification:

  • Pool the most active fractions and concentrate them.
  • Subject the concentrated active fraction to further chromatographic purification, such as preparative HPLC or repeated column chromatography, until a pure compound is obtained.
  • Monitor the purity of the isolated compound using analytical HPLC.

4. Structural Elucidation:

  • Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Visualizing the Process and Pathways

To provide a clearer understanding of the experimental procedures and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Fresh Plant Material (e.g., Mentha spicata) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction (Ethanol:Water) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography concentration->chromatography hplc HPLC Quantification chromatography->hplc isolated_ra Isolated this compound hplc->isolated_ra

Caption: Experimental workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and application.

Anti-inflammatory and Antioxidant Signaling

This compound is well-documented for its ability to suppress inflammation and oxidative stress. Key pathways involved include the NF-κB and Nrf2 signaling cascades.

Signaling_Pathways cluster_inflammatory Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_rosmarinic_acid Therapeutic Intervention cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Antioxidant Pathway stimuli Inflammatory Stimuli tlr TLR/Cytokine Receptors stimuli->tlr rosmarinic_acid This compound ikk IKK Complex rosmarinic_acid->ikk inhibits keap1 Keap1 rosmarinic_acid->keap1 promotes dissociation tlr->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus_nfkb->inflammatory_genes inflammation inflammation inflammatory_genes->inflammation ros Oxidative Stress (ROS) ros->keap1 nrf2 Nrf2 keap1->nrf2 releases nucleus_nrf2 Nuclear Translocation nrf2->nucleus_nrf2 are Antioxidant Response Element (ARE) nucleus_nrf2->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes cytoprotection cytoprotection antioxidant_genes->cytoprotection

Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.

Apoptosis Induction in Cancer Cells

This compound has also demonstrated pro-apoptotic effects in various cancer cell lines, making it a compound of interest in oncology research. It can influence the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_ra cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway rosmarinic_acid This compound bax Bax rosmarinic_acid->bax upregulates bcl2 Bcl-2 rosmarinic_acid->bcl2 downregulates death_receptor Death Receptors (e.g., TNFRSF25) rosmarinic_acid->death_receptor upregulates mitochondrion Mitochondrion bax->mitochondrion promotes pore formation bcl2->mitochondrion inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 death_receptor->caspase8 activates caspase8->caspase3 activates

Caption: Pro-apoptotic signaling pathways influenced by this compound.

Conclusion

The exploration of novel plant sources for this compound is a promising avenue for the development of new pharmaceuticals and nutraceuticals. This guide provides a foundational understanding for researchers to embark on the discovery, isolation, and characterization of this valuable bioactive compound. The detailed protocols and visual aids are intended to facilitate reproducible and efficient scientific investigation. As research continues, the full therapeutic potential of this compound from a diverse botanical palette will undoubtedly be unlocked.

References

Rosmarinic Acid: A Comprehensive Technical Review of its Immunological and Neurological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary (Rosmarinus officinalis), perilla (Perilla frutescens), and sage (Salvia officinalis), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the immunological and neurological effects of this compound, with a focus on its mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this promising natural compound.

Immunological Effects of this compound

This compound exhibits potent anti-inflammatory and immunomodulatory properties, making it a compelling candidate for the treatment of various inflammatory and autoimmune conditions.[1][2] Its effects are mediated through the modulation of multiple signaling pathways and cellular responses.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are well-documented and primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[1][2] It effectively reduces the levels of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory models.[1][2] Furthermore, RA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.[3]

Modulation of Immune Cells

RA demonstrates significant effects on various immune cell populations. In a clinical trial involving patients with seasonal allergic rhinoconjunctivitis, oral administration of this compound led to a significant decrease in the numbers of neutrophils and eosinophils in nasal lavage fluid.[4] Furthermore, in vitro studies have shown that this compound can induce apoptosis in activated T cells from patients with rheumatoid arthritis, suggesting a potential therapeutic role in T-cell-mediated autoimmune diseases.[5] Specifically, one study reported that this compound induced apoptosis in CD3+CD25+ activated T cells in 57.1% of rheumatoid arthritis patients in a dose-dependent manner.[2]

Signaling Pathway Modulation

The immunomodulatory effects of this compound are underpinned by its interaction with key intracellular signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[1] By preventing the activation of NF-κB, this compound downregulates the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Additionally, RA has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory response.[1]

Table 1: Quantitative Data on the Immunological Effects of this compound

Effect Model/System Dosage/Concentration Observed Effect Reference
Inhibition of Pro-inflammatory CytokinesLPS-stimulated murine macrophages10, 25, 50 µMDose-dependent reduction in TNF-α, IL-6, and IL-1β production.[1]
Reduction of Neutrophil and Eosinophil InfiltrationHuman seasonal allergic rhinoconjunctivitis50 mg and 200 mg daily for 21 daysSignificant decrease in neutrophil and eosinophil counts in nasal lavage fluid at both doses compared to placebo.[4]
Induction of T-cell ApoptosisActivated T cells from rheumatoid arthritis patients10-40 µMInduced apoptosis in CD3+CD25+ activated T cells in 57.1% of patients in a dose-dependent manner.[2][5]
Inhibition of COX-2 ExpressionMurine model of collagen-induced arthritis50 mg/kg/day for 15 days (i.p.)Remarkably reduced frequency of COX-2-expressing cells in synovial tissues.[3]
Inhibition of Complement ActivationIn vitro hemolytic assay (classical pathway)IC50 = 180 µMInhibition of complement-mediated cell lysis.[6]
Experimental Protocols: Immunological Studies

Collagen-Induced Arthritis in Mice (Youn et al., 2003) [3]

  • Animal Model: Male DBA/1 mice.

  • Induction of Arthritis: Immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Intraperitoneal (i.p.) administration of this compound (50 mg/kg/day) for 15 days, starting from day 21 post-immunization.

  • Assessment: Arthritis progression was monitored daily. Histopathological analysis of hind paws was performed to assess synovitis. Immunohistochemistry was used to detect cyclooxygenase-2 (COX-2) expression in synovial tissues.

T-cell Apoptosis in Rheumatoid Arthritis Patients (Hur et al., 2007) [5]

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from patients with rheumatoid arthritis.

  • Cell Culture and Treatment: Isolated T cells were activated and then treated with varying concentrations of this compound (10-40 µM).

  • Apoptosis Assay: Apoptosis was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis.

  • Mitochondrial Pathway Analysis: The release of cytochrome c from mitochondria was assessed by western blotting.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_NFkB_IkB NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Inflammation Inflammation Genes->Inflammation RA This compound RA->IKK inhibits Nrf2_Activation cluster_Keap1_Nrf2 Nrf2/Keap1 Complex OS Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription RA This compound RA->Keap1 induces dissociation

References

Technical Guide: Initial Screening of Rosmarinic Acid for Anti-Aging Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and death. Key drivers of the aging process include oxidative stress, chronic inflammation, cellular senescence, mitochondrial dysfunction, and the accumulation of glycated proteins. There is a growing scientific interest in identifying natural compounds that can mitigate these age-related changes. Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants like rosemary, basil, and sage, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and other protective biological activities.[1][2][3] This document provides a comprehensive technical guide for the initial screening of this compound's anti-aging properties, detailing its mechanisms of action, summarizing key quantitative data, providing in-depth experimental protocols, and visualizing critical pathways and workflows.

Core Mechanisms of this compound in Anti-Aging

This compound exerts its anti-aging effects through a multi-faceted approach, targeting several key hallmarks of aging.

Potent Antioxidant and Oxidative Stress Amelioration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to aging.[4] RA is a powerful antioxidant capable of mitigating oxidative stress both in vitro and in vivo.[5] Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate pro-oxidant metals.[6]

Key Findings:

  • RA effectively scavenges various free radicals, including those generated by hydrogen peroxide (H2O2) and ultraviolet (UV) radiation.[1][7]

  • In human dermal fibroblasts (NHDFs), pretreatment with RA (5–50 µM) significantly decreased H2O2-induced ROS accumulation.[1][5]

  • RA protects against UVB-induced oxidative damage by enhancing the biosynthesis of glutathione (GSH), a critical intracellular antioxidant.[7]

Inhibition of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to age-related tissue dysfunction. Senescent cells accumulate with age and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).

Key Findings:

  • RA has been shown to protect normal human dermal fibroblasts from H2O2-induced cellular senescence.[8][9][10]

  • Treatment with RA markedly inhibits the activity of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescent cells, in a concentration-dependent manner.[9][10]

  • In a model of microglia senescence, RA reduced the expression of β-galactosidase, decreased the release of SASP factors, and improved cell viability.[11]

Modulation of Key Signaling Pathways

RA's protective effects are mediated through its influence on critical signaling pathways that regulate cellular stress resistance, energy metabolism, and longevity.

  • NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. RA activates the AKT and ERK signaling kinases, which promotes NRF2 nuclear translocation and the subsequent expression of antioxidant enzymes like glutamate-cysteine ligase (GCLC) and glutathione synthetase (GSS).[7]

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in promoting longevity. RA has been shown to activate AMPK in skeletal muscle cells, leading to increased fatty acid oxidation and glucose utilization.[12][13]

  • SIRT1 Pathway: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase linked to lifespan extension. RA has been observed to rescue the H2O2-induced downregulation of SIRT1 in fibroblasts, suggesting a role in modulating this key longevity pathway.[9][10]

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its over-activation is linked to aging.[14] RA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, suggesting a potential mechanism for controlling age-related cellular processes.[15]

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, resulting in the formation of Advanced Glycation End-products (AGEs). AGEs accumulate with age and contribute to the stiffening of tissues and cellular dysfunction. This compound has been identified as a potent anti-glycation agent.[16] It can inhibit the formation of AGEs and has demonstrated the ability to break pre-existing AGE crosslinks.[17][18]

Protection of Mitochondrial Function

Mitochondria are central to cellular energy production, and their dysfunction is a hallmark of aging.[19] RA helps maintain mitochondrial integrity by reducing oxidative stress, mitigating mitochondrial and ER stress responses, and improving overall mitochondrial function.[19][20] In cellular models, RA protects against mitochondrial membrane potential loss and reverses morphological damage induced by toxins.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the anti-aging effects of this compound.

Table 1: In Vitro Antioxidant Capacity of this compound

Assay TypeMatrix/CompoundResult (IC50 or equivalent)Reference
DPPH Radical ScavengingThis compound>95% inhibition at 100 µg/mL[22]
H2O2 ScavengingThis compound87.83% inhibition at 100 µg/mL[22]
ABTS Radical ScavengingZ. myriacanthum leaf extractIC50: 7.12 ± 0.257 µg/mL[23]

Table 2: Effects of this compound on Cellular Models of Aging

Cell TypeStressorRA ConcentrationKey Outcome% Change / ResultReference
Human Dermal FibroblastsH2O2 (600 µM)1, 5, 10 µMDecreased Cellular Senescence (SA-β-gal)Significant, dose-dependent decrease[9][10]
Human Dermal FibroblastsH2O25 - 50 µMDecreased ROS levelsSignificant reduction[5]
BV2 MicrogliaLPS (500 ng/mL)1 µMIncreased Cell ViabilitySignificant increase vs. LPS alone[11]
L6 Myotubes-5.0 µMIncreased Glucose Uptake186 ± 4.17% of control[13]
C2C12 Myotubes-1, 5, 10 µMIncreased AMPK ActivationDose-dependent increase[12]
Human Keratinocytes (HaCaT)UVB2.5 µMAlleviated decrease in GSH levelsSignificant prevention of GSH loss[7]

Table 3: Effects of this compound in In Vivo Models

Animal ModelAge/ConditionRA DosageDurationKey OutcomeResultReference
C. elegansWild-type-LifespanIncreased LongevityUp to 18% increase[24]
C57Bl/6 Mice24-month-old500 mg/Kg (oral)52 daysImproved Glucose HomeostasisReduced glycaemia values in males[25]
C57Bl/6 Mice24-month-old500 mg/Kg (oral)52 daysEnhanced Learning & MemoryDecreased latency in Morris water maze[25][26]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Screening

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cellular Assays (e.g., Human Fibroblasts/Keratinocytes) cluster_2 Phase 3: Mechanistic Pathway Analysis A Antioxidant Capacity (DPPH, ABTS, ORAC) B Anti-Glycation Assay (BSA-Glucose Model) C Cytotoxicity Assay (MTT, CCK-8) A->C Determine Intrinsic Activity D Induce Stress/Senescence (e.g., H2O2, UVB) C->D E Cellular Senescence (SA-β-gal Staining) D->E F Intracellular ROS (DCFH-DA Assay) D->F G Mitochondrial Function (JC-1, TMRE) D->G H Western Blot (p-AMPK, NRF2, SIRT1) G->H Investigate Molecular Mechanisms I RT-qPCR (GCLC, GSS, IL-6) G RA This compound AKT AKT RA->AKT activates ERK ERK RA->ERK activates UVB UVB / Oxidative Stress UVB->AKT activates UVB->ERK activates Protection Cellular Protection Against Oxidative Damage UVB->Protection causes damage NRF2 NRF2 AKT->NRF2 phosphorylates ERK->NRF2 phosphorylates KEAP1 KEAP1 NRF2->KEAP1 dissociates from Nucleus Nucleus NRF2->Nucleus translocates to ARE ARE Nucleus->ARE binds to GSH GSH Biosynthesis (GCLC, GSS) ARE->GSH upregulates GSH->Protection G RA This compound CaMKK CaMKK RA->CaMKK activates SIRT1 SIRT1 RA->SIRT1 increases expression AMPK AMPK CaMKK->AMPK activates Energy ↑ Energy Expenditure (Fatty Acid Oxidation, Glucose Uptake) AMPK->Energy PGC1a PGC1α SIRT1->PGC1a deacetylates Deacetyl_PGC1a Deacetylated PGC1α SIRT1->Deacetyl_PGC1a Deacetyl_PGC1a->Energy G RA This compound PI3K PI3K RA->PI3K inhibits GrowthFactors Growth Factors GrowthFactors->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Growth mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy inhibits

References

Cardioprotective and Hepatoprotective Effects of Rosmarinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Abundantly found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis), perilla (Perilla frutescens), and sage (Salvia officinalis), RA has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][5][6] This technical guide provides an in-depth review of the current scientific evidence supporting the cardioprotective and hepatoprotective effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental data underpinning these actions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Cardioprotective Effects of this compound

This compound has demonstrated significant potential in mitigating various forms of cardiac injury, particularly ischemia-reperfusion (I/R) injury and drug-induced cardiotoxicity.[6][7] Its protective mechanisms are multifactorial, primarily involving the attenuation of oxidative stress, inflammation, and apoptosis.

Mechanisms of Action and Signaling Pathways

1. Anti-inflammatory and Anti-apoptotic Effects via PPARγ/NF-κB Pathway: this compound exerts potent anti-inflammatory effects by modulating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In models of myocardial I/R injury, RA pretreatment has been shown to up-regulate PPARγ expression.[5][7] Activated PPARγ, in turn, inhibits the NF-κB signaling pathway, a key regulator of inflammation.[5][7] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5][7] The suppression of this inflammatory cascade ultimately leads to a reduction in cardiomyocyte apoptosis.[7]

RA This compound PPARg PPARγ RA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes Apoptosis Cardiomyocyte Apoptosis Inflammation->Apoptosis Induces Injury Myocardial I/R Injury Apoptosis->Injury

Caption: this compound activates PPARγ to inhibit NF-κB, reducing inflammation and apoptosis.

2. Antioxidant Effects via Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[8] this compound has been shown to activate this pathway.[9][10] Under conditions of oxidative stress, RA can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[8] This enhancement of the cellular antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby protecting cardiac cells from oxidative damage.[11]

3. Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is involved in cellular stress responses. This compound has been found to inhibit the phosphorylation of p38 and JNK in response to stressors, which can contribute to its cardioprotective effects by reducing stress-induced inflammation and apoptosis.[12][13][14]

Quantitative Data on Cardioprotective Effects

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Hemodynamic and Infarct Size in Myocardial I/R Injury

Parameter Model RA Dose Control/I&R Group RA-Treated Group % Change Reference
Infarct Size Mouse I/R 100 mg/kg 46.8 ± 3.1% 32.3 ± 2.5% ↓ 31.0% [15]
EF Mouse I/R 100 mg/kg 46.8 ± 10.6% 70.2 ± 10.0% ↑ 50.0% [4]
FS Mouse I/R 100 mg/kg 19.6 ± 2.7% 38.0 ± 11.0% ↑ 93.9% [4]
LVEDP Rat MI 20-40 mg/kg 21.3 ± 2.1 mmHg 10.5-11.8 mmHg ↓ 49-55% [16]

| LVDP | Rat I/R | 10 µM | 45.3 ± 3.2 mmHg | 75.6 ± 4.1 mmHg | ↑ 66.9% |[7] |

EF: Ejection Fraction; FS: Fractional Shortening; I/R: Ischemia/Reperfusion; LVEDP: Left Ventricular End-Diastolic Pressure; LVDP: Left Ventricular Developed Pressure; MI: Myocardial Infarction.

Table 2: Effect of this compound on Cardiac Biomarkers and Oxidative Stress

Parameter Model RA Dose Control/I&R Group RA-Treated Group % Change Reference
CK-MB Mouse I/R 100 mg/kg 98.7 ± 10.2 ng/mL 77.9 ± 9.8 ng/mL ↓ 21.1% [15]
cTnI Mouse I/R 100 mg/kg 32.4 ± 4.1 ng/mL 24.7 ± 3.2 ng/mL ↓ 23.8% [15]
ROS Production Mouse I/R 100 mg/kg 319.7 ± 27.1% 225.6 ± 37.1% ↓ 29.4% [4]

| MDA | Rat MI | 20 mg/kg | 11.2 ± 1.3 nmol/mg | 5.4 ± 0.7 nmol/mg | ↓ 51.8% |[17] |

CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I; MDA: Malondialdehyde; ROS: Reactive Oxygen Species.

Hepatoprotective Effects of this compound

This compound has also shown robust protective effects against liver injury induced by various hepatotoxins, such as carbon tetrachloride (CCl₄) and acetaminophen (APAP).[18][19] Its hepatoprotective action is primarily attributed to its potent antioxidant and anti-inflammatory activities.

Mechanisms of Action and Signaling Pathways

1. Antioxidant Defense via Nrf2/HO-1 Activation: A primary mechanism of RA-mediated hepatoprotection is the activation of the Nrf2/HO-1 signaling pathway.[18][19] In response to toxin-induced oxidative stress, RA promotes the nuclear translocation of Nrf2.[19] This leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[18][19] This fortified antioxidant defense system enhances the detoxification of reactive metabolites and reduces lipid peroxidation, thereby protecting hepatocytes from damage.[18]

Hepatotoxin Hepatotoxins (CCl₄, APAP) ROS Oxidative Stress (ROS, Lipid Peroxidation) Hepatotoxin->ROS Induces Protection Hepatocyte Protection ROS->Protection Causes Damage RA This compound Nrf2 Nrf2 RA->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Protection Leads to

Caption: this compound promotes Nrf2 activation, boosting antioxidant enzymes for hepatoprotection.

2. Anti-inflammatory Action: Similar to its cardioprotective role, RA mitigates inflammation in the liver. It has been shown to decrease the production of pro-inflammatory mediators like TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in toxin-induced liver injury models.[18][20] This anti-inflammatory effect helps to reduce the infiltration of inflammatory cells and prevent further tissue damage.

3. Inhibition of Ferroptosis: Recent studies suggest that RA can also protect against acetaminophen-induced liver injury by suppressing ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[19] RA achieves this by activating the xCT/GPX4 axis, which is a key regulatory pathway of ferroptosis.[19]

Quantitative Data on Hepatoprotective Effects

The hepatoprotective activity of this compound is supported by significant changes in liver function biomarkers and oxidative stress parameters.

Table 3: Effect of this compound on Liver Enzymes in Toxin-Induced Injury

Parameter Model RA Dose Control/Toxin Group RA-Treated Group % Change Reference
ALT APAP-induced 40 mg/kg 6845 ± 512 U/L 2154 ± 321 U/L ↓ 68.5% [19]
AST APAP-induced 40 mg/kg 7532 ± 632 U/L 2543 ± 412 U/L ↓ 66.2% [19]
ALT CCl₄-induced 40 mg/kg ~250 U/L ~100 U/L ↓ ~60% [18]
AST CCl₄-induced 40 mg/kg ~400 U/L ~150 U/L ↓ ~62.5% [18]

| ALP | CCl₄-induced | 40 mg/kg | ~200 U/L | ~120 U/L | ↓ ~40% |[18] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; APAP: Acetaminophen; CCl₄: Carbon Tetrachloride.

Table 4: Effect of this compound on Hepatic Antioxidant and Inflammatory Markers

Parameter Model RA Dose Control/Toxin Group RA-Treated Group % Change Reference
GSH CCl₄-induced 40 mg/kg ~1.5 µmol/g ~3.5 µmol/g ↑ ~133% [1][18]
SOD CCl₄-induced 40 mg/kg ~100 U/mg ~180 U/mg ↑ ~80% [1][18]
MDA APAP-induced 40 mg/kg 6.8 ± 0.5 nmol/mg 2.1 ± 0.3 nmol/mg ↓ 69.1% [19]
TNF-α APAP-induced 40 mg/kg 185 ± 15 pg/mL 75 ± 10 pg/mL ↓ 59.5% [19]

| IL-6 | CCl₄-induced | 40 mg/kg | ~120 pg/mg | ~50 pg/mg | ↓ ~58.3% |[18] |

GSH: Glutathione; SOD: Superoxide Dismutase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for inducing and evaluating cardioprotective and hepatoprotective effects.

Protocol 1: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
  • Animal Model: Male C57BL/6J mice are typically used.[15]

  • This compound Administration: Mice receive this compound (e.g., 100 mg/kg) or a vehicle control via intragastric administration daily for a period of one week prior to the surgical procedure.[15]

  • Surgical Procedure:

    • Mice are anesthetized, intubated, and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia, typically for 30 minutes.

    • The ligature is then released to allow for reperfusion, usually for 24 hours.[15]

  • Endpoint Analysis:

    • Cardiac Function: Echocardiography is performed to measure parameters like Ejection Fraction (EF) and Fractional Shortening (FS).[4]

    • Infarct Size Measurement: The heart is excised, sectioned, and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[15]

    • Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac injury markers such as CK-MB and cTnI.[15]

    • Molecular Analysis: Heart tissue is harvested for Western blot or qPCR analysis to quantify the protein and mRNA levels of key signaling molecules (e.g., NF-κB, Nrf2).[4]

start Start acclimatization Animal Acclimatization (e.g., C57BL/6J mice) start->acclimatization treatment Daily RA Treatment (e.g., 100 mg/kg, 1 week) acclimatization->treatment surgery I/R Surgery (Anesthesia, Thoracotomy) treatment->surgery ischemia LAD Ligation (30 min Ischemia) surgery->ischemia reperfusion Suture Release (24h Reperfusion) ischemia->reperfusion analysis Endpoint Analysis reperfusion->analysis echo Echocardiography (EF, FS) analysis->echo biomarkers Serum Biomarkers (CK-MB, cTnI) analysis->biomarkers histology Histology (TTC Staining) analysis->histology molecular Molecular Analysis (Western Blot) analysis->molecular end End echo->end biomarkers->end histology->end molecular->end

References

Combating Copper-Induced Cellular Damage: A Technical Guide to the Protective Effects of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the protective effects of rosmarinic acid against copper-induced oxidative stress. Designed for researchers, scientists, and drug development professionals, this document details the mechanisms of action, experimental validation, and key signaling pathways involved in the therapeutic potential of this compound.

Introduction: The Double-Edged Sword of Copper and the Promise of this compound

Copper is an essential trace element vital for numerous physiological processes. However, in excess, it becomes a potent catalyst for oxidative stress, a deleterious process implicated in a range of pathologies, including neurodegenerative diseases and hepatic damage. The primary mechanism of copper toxicity involves its participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals. These radicals indiscriminately damage cellular macromolecules, leading to lipid peroxidation, protein aggregation, and DNA damage, ultimately culminating in cell death.

This compound, a naturally occurring polyphenolic compound found in herbs such as rosemary and mint, has emerged as a promising protective agent against copper-induced cytotoxicity. Its potent antioxidant and metal-chelating properties position it as a strong candidate for therapeutic intervention. This guide elucidates the scientific evidence supporting the use of this compound in mitigating copper-induced oxidative stress.

Mechanisms of Action: How this compound Counteracts Copper Toxicity

This compound employs a multi-pronged approach to neutralize the toxic effects of excess copper. Its protective mechanisms are primarily attributed to two key properties:

  • Direct Antioxidant Activity: this compound is an efficient scavenger of free radicals. Its chemical structure, featuring multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating the oxidative chain reactions initiated by copper.

  • Copper Chelation: this compound can directly bind to copper ions, forming stable complexes. This chelation prevents copper from participating in the Fenton reaction, thus inhibiting the generation of hydroxyl radicals at the source.

The interplay of these mechanisms is crucial in preventing the cascade of events leading to cellular damage.

Signaling Pathways in Copper-Induced Oxidative Stress and this compound's Intervention

Copper-induced oxidative stress triggers a complex network of intracellular signaling pathways that can lead to either cell survival or apoptosis. This compound has been shown to modulate these pathways to promote cell survival.

The Central Role of Oxidative Stress

The workflow of copper-induced oxidative stress begins with the generation of ROS, which then instigates a cascade of damaging cellular events.

Cu Excess Copper (Cu²⁺) Fenton Fenton-like Reaction Cu->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Copper-Induced Oxidative Stress Cascade.

This compound's Protective Intervention

This compound intervenes at critical points in the copper-induced oxidative stress pathway, primarily through chelation and direct ROS scavenging.

RA This compound Chelation Copper Chelation RA->Chelation Scavenging ROS Scavenging RA->Scavenging Cu Excess Copper (Cu²⁺) Cu->Chelation Fenton Fenton-like Reaction Chelation->Fenton Inhibits ROS Reactive Oxygen Species (ROS) Fenton->ROS ROS->Scavenging ReducedStress Reduced Oxidative Stress Scavenging->ReducedStress Leads to Protection Cellular Protection ReducedStress->Protection

Caption: Protective Mechanisms of this compound.

Modulation of Apoptotic and Survival Pathways

Copper-induced oxidative stress activates pro-apoptotic pathways, including the p38 MAPK and mitochondrial pathways, while this compound promotes cell survival by activating the Nrf2 antioxidant response.

cluster_copper Copper-Induced Pathways cluster_ra This compound Intervention Cu_Stress Copper-Induced Oxidative Stress p38 p38 MAPK Activation Cu_Stress->p38 Mitochondria Mitochondrial Dysfunction Cu_Stress->Mitochondria Caspase3 Caspase-3 Activation p38->Caspase3 Bax ↑ Bax / ↓ Bcl-2 Mitochondria->Bax Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RA This compound Nrf2 Nrf2 Activation RA->Nrf2 Nrf2->p38 Inhibits Nrf2->Bax Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes CellSurvival Cell Survival AntioxidantEnzymes->CellSurvival

Caption: Key Signaling Pathways Modulated by this compound.

Quantitative Analysis of this compound's Efficacy

The protective effects of this compound have been quantified through various in vitro assays. The following tables summarize key findings from multiple studies, demonstrating a clear dose-dependent protective effect.

Table 1: Antioxidant Activity of this compound

AssayConcentration (µg/mL)% Inhibition / Scavenging ActivityReference
DPPH Radical Scavenging100>95%[1][2]
Hydrogen Peroxide (H₂O₂) Scavenging10087.83%[1][2]
Ferric Reducing Antioxidant Power (FRAP)Concentration-dependent increase[3]

Table 2: Protective Effects of this compound on Cell Viability

Cell LineCopper ConcentrationThis compound Concentration% Increase in Cell ViabilityReference
HepG2LD₅₀ = 220.5 ± 23.8 µg/mLNot specified in snippetData requires full-text access[4]
Neuronal CellsNot specifiedNot specifiedNeuroprotective effects noted[5][6]

Table 3: Effect of this compound on Markers of Oxidative Stress

MarkerTreatmentEffect of this compoundReference
Malondialdehyde (MDA)Copper-inducedSignificant reductionImplied by antioxidant activity[7]
Reactive Oxygen Species (ROS)Copper-inducedSignificant reduction[5][8]
Glutathione (GSH)Oxidative stressIncreased levels[9]

Detailed Experimental Protocols

To facilitate further research, this section provides standardized protocols for key experiments used to evaluate the protective effects of this compound against copper-induced oxidative stress.

Assessment of Antioxidant Activity

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

5.1.2. Hydrogen Peroxide (H₂O₂) Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, preventing it from forming hydroxyl radicals.

  • Protocol:

    • Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

    • Prepare various concentrations of this compound.

    • Add 0.6 mL of the H₂O₂ solution to 2.4 mL of the this compound solution.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.

    • The percentage of scavenging is calculated as in the DPPH assay.

Cell-Based Assays

5.2.1. Cell Culture and Treatment

  • Cell Line: Human liver carcinoma (HepG2) cells are a common model for studying hepatotoxicity.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of copper sulfate (e.g., 0-500 µM) with or without pre-treatment with this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).

5.2.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Protocol:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

5.2.3. Malondialdehyde (MDA) Assay for Lipid Peroxidation

  • Principle: This assay measures MDA, a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Protocol:

    • Lyse the treated cells and collect the supernatant.

    • Add TBA reagent to the cell lysate.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance at 532 nm.

    • The MDA concentration is determined using a standard curve of MDA.

Western Blot Analysis of Signaling Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Protocol:

    • Extract total protein from treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, Nrf2, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent agent for preventing copper-induced oxidative stress. Its dual action as a direct antioxidant and a copper chelator, coupled with its ability to modulate key cell survival and death pathways, makes it a compelling candidate for further investigation in the context of diseases associated with copper dyshomeostasis and oxidative damage.

Future research should focus on in vivo studies to validate the efficacy and safety of this compound in animal models of copper toxicity. Furthermore, optimizing delivery systems to enhance the bioavailability of this compound could significantly improve its therapeutic potential. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the quest to harness the protective power of this natural compound.

References

Methodological & Application

Application Notes & Protocols: Quantification of Rosmarinic Acid in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound, is a caffeic acid ester found in numerous plant species, particularly within the Lamiaceae (mint) and Boraginaceae families. It is renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of herbal raw materials, standardization of phytopharmaceutical products, and for research and development in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize typical HPLC methods and validation parameters for the quantification of this compound, compiled from various studies.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Column C18 (4.6 x 250 mm, 5 µm)Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[1]C18C18
Mobile Phase Acetonitrile and 0.085% H₃PO₄ (gradient)30% Acetonitrile and 0.1% Formic Acid (isocratic)[1]Methanol, Water, and 0.2% Phosphoric Acid (isocratic)[2]Methanol, Water, and Formic Acid (gradient)[3]
Flow Rate 1.0 mL/min0.5 mL/min[4][5]1.2 mL/min[2]1.0 mL/min[3]
Detection Wavelength 330 nm[1][4][5]330 nm[1][4][5]325 nm[2]280 nm[3]
Injection Volume 20 µL20 µL[1]Not Specified10 µL[3]
Column Temperature 40°C30°C[1]30°C[2]Not Specified
Run Time 34 min15 min[1]20 min[2]Not Specified

Table 2: Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 72 - 110Not Specified16.67 - 83.33[2]
Correlation Coefficient (r²) 0.99950.9933[1][4][5]>0.99
Accuracy (% Recovery) 103.38 - 106.47101.00 ± 6.43[1][4][5]92.4 ± 4.36
Precision (RSD%) < 2 (Intra-day & Inter-day)6.36 (CV%)[1][4][5]1.17 - 1.66 (Intra-day), 1.38 (Inter-day)[3]
LOD (µg/mL) 1.6Not Specified1.60 x 10⁻⁶ M
LOQ (µg/mL) 4.9Not Specified4.80 x 10⁻⁶ M

Experimental Protocols

This section outlines a detailed methodology for the quantification of this compound in a plant extract, based on a common isocratic RP-HPLC method.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried leaves of Rosmarinus officinalis)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Grinding: Mill the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it into a flask. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Analysis
  • HPLC Conditions: Set up the HPLC system according to the parameters outlined in "Method 2" of Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract sample in triplicate.

Data Analysis
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Determine the concentration of this compound in the sample extract using the linear regression equation from the calibration curve.

  • Calculation: Calculate the content of this compound in the original plant material using the following formula:

    Content (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (g)

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Methanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration sample_injection Sample Injection filtration->sample_injection ra_standard This compound Standard stock_solution Stock Solution (e.g., 1000 µg/mL in Methanol) ra_standard->stock_solution working_standards Working Standard Solutions (Serial Dilution) stock_solution->working_standards hplc_system HPLC System (C18 Column, DAD/UV Detector) working_standards->hplc_system Inject Standards calibration_curve Calibration Curve Generation hplc_system->calibration_curve peak_identification Peak Identification (Retention Time) hplc_system->peak_identification sample_injection->hplc_system Inject Samples quantification Quantification (Calibration Curve) peak_identification->quantification final_result Final Result (mg/g of this compound) quantification->final_result

Caption: Experimental workflow for this compound quantification.

HPLC Method Development and Validation Logic

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Composition, pH) col_select->mp_opt flow_rate Flow Rate Optimization mp_opt->flow_rate detection_wl Detection Wavelength Selection (e.g., 330 nm) flow_rate->detection_wl specificity Specificity detection_wl->specificity Validated Method linearity Linearity specificity->linearity Application accuracy Accuracy (% Recovery) linearity->accuracy Application precision Precision (Repeatability, Intermediate) accuracy->precision Application lod Limit of Detection (LOD) precision->lod Application loq Limit of Quantification (LOQ) lod->loq Application robustness Robustness loq->robustness Application routine_analysis Routine Sample Analysis robustness->routine_analysis Application quality_control Quality Control routine_analysis->quality_control

Caption: HPLC method development and validation process.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Rosmarinic Acid from Rosemary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a phenolic compound predominantly found in species of the Lamiaceae family, including rosemary (Rosmarinus officinalis L.), is of significant interest to the pharmaceutical, cosmetic, and food industries due to its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for selectively extracting bioactive compounds from plant matrices. This document provides detailed protocols for the supercritical fluid extraction of this compound from rosemary, based on optimized conditions from scientific literature.

Principle of Supercritical Fluid Extraction

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a widely used solvent in SFE due to its non-toxic, non-flammable nature, low cost, and tunable solvent strength by varying pressure and temperature. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of more polar compounds like this compound.

Experimental Protocols

Protocol 1: Optimized Supercritical CO₂ Extraction of this compound

This protocol is based on the optimization of SFE parameters to maximize the yield of this compound from rosemary leaves.

1. Sample Preparation:

  • Dry fresh rosemary leaves at 50°C until a constant weight is achieved.

  • Grind the dried leaves into a fine powder and sieve to a particle size of ≤500 μm.

2. Supercritical Fluid Extraction Procedure:

  • Load approximately 15 g of the dried rosemary powder into the extractor vessel of the SFE system.[1]

  • Set the extraction parameters to the optimal conditions:

    • Pressure: 150 bar[1][2][3]

    • Temperature: 80 °C[1][2][3]

    • Co-solvent: 15% ethanol (by weight)[1][2][3]

  • Set the supercritical CO₂ flow rate to 15 g/min .[1]

  • Maintain a static extraction phase until the desired pressure is reached.[1]

  • Initiate the dynamic extraction and continue for a total extraction time of 3 hours.[1]

  • Collect the extract in a separator. The extract will contain this compound along with other co-extracted compounds.

Protocol 2: High-Pressure Supercritical CO₂ Extraction for General Antioxidants

This protocol utilizes higher pressure and temperature, which has been shown to be effective for the extraction of a broad range of antioxidants from rosemary, including carnosic acid. While not specifically optimized for this compound, it provides an alternative approach.

1. Sample Preparation:

  • Dry fresh rosemary leaves at 50°C.

  • Grind the dried leaves and sieve to a particle size of ≤500 μm.

2. Supercritical Fluid Extraction Procedure:

  • Load 20 mg of the dried, ground, and sieved rosemary leaves into the SFE vessel.[4][5][6]

  • Set the extraction parameters:

    • Pressure: 355 bar[4][5][6]

    • Temperature: 100 °C[4][5][6]

    • CO₂ Density: 0.72 g/mL[4][5][6]

  • Set the liquid CO₂ flow rate to 4 mL/min.[4][5][6]

  • Conduct the extraction for 20 minutes.[4][5][6]

  • Concentrate the extracted analytes on an ODS trap.[4][5][6]

  • Subsequently, elute the trapped compounds with acetone.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of this compound and other key antioxidant compounds from rosemary using different extraction methods.

Table 1: Yield of this compound and Total Extract from Optimized SFE

ParameterValue
Optimal SFE Conditions
Pressure150 bar[1][2][3]
Temperature80 °C[1][2][3]
Co-solvent (Ethanol)15%[1][2][3]
Yields
Total Extract Yield21.86 ± 1.55%[1][2][3]
This compound Content3.43 ± 0.13 mg/g dry matter (DM)[1][2][3]

Table 2: Comparison of this compound Yield with Other Extraction Methods

Extraction MethodThis compound Yield (mg/g DM)
Supercritical CO₂ Extraction (Optimized)3.43 ± 0.13[1][2][3]
Combined scCO₂-Soxhlet Method5.78[1][2][3]
Soxhlet Extraction (alone)4.87[1]
Enzyme-Assisted Aqueous Extraction13.97[1]
Pressurized Liquid Extraction (80% Ethanol)10.13 ± 0.02[1]

Table 3: Co-extraction of Carnosic Acid and Carnosol with Optimized SFE followed by Soxhlet

CompoundConcentration in Soxhlet Extract (after scCO₂ treatment) (mg/g DM)Concentration in Crude Soxhlet Extract (mg/g DM)
Carnosic Acid0.38 ± 0.10[1][2][3]16.67 ± 0.94[1][2]
Carnosol0.38 ± 0.20[1][2][3]8.45 ± 2.98[1][2]

Visualizations

The following diagrams illustrate the experimental workflows for the supercritical fluid extraction of this compound from rosemary.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_output Output rosemary Fresh Rosemary Leaves drying Drying (50°C) rosemary->drying grinding Grinding & Sieving (≤500 µm) drying->grinding sfe_vessel SFE Extractor Vessel grinding->sfe_vessel extraction Static & Dynamic Extraction (3h) sfe_vessel->extraction sfe_params Set Parameters: - Pressure: 150 bar - Temperature: 80°C - Co-solvent: 15% Ethanol - CO₂ Flow: 15 g/min sfe_params->extraction separator Separator extraction->separator extract This compound-rich Extract separator->extract

Caption: Workflow for Optimized Supercritical Fluid Extraction of this compound.

Combined_Workflow cluster_prep Sample Preparation cluster_sfe Step 1: Supercritical CO₂ Extraction cluster_soxhlet Step 2: Soxhlet Extraction cluster_output Final Products rosemary Fresh Rosemary Leaves drying Drying rosemary->drying grinding Grinding drying->grinding sfe_extraction scCO₂ Extraction (e.g., 150 bar, 80°C, 15% EtOH) grinding->sfe_extraction sfe_extract Extract 1 (Primarily non-polar compounds) sfe_extraction->sfe_extract spent_rosemary Spent Rosemary Powder sfe_extraction->spent_rosemary soxhlet Soxhlet Extraction (with Ethanol) spent_rosemary->soxhlet soxhlet_extract Extract 2 (Enriched in this compound) soxhlet->soxhlet_extract final_product High Purity this compound soxhlet_extract->final_product

Caption: Workflow for Combined Supercritical CO₂ and Soxhlet Extraction.

Discussion and Conclusion

The presented protocols highlight the utility of supercritical fluid extraction for obtaining this compound from rosemary. The optimized SFE protocol provides a good yield of this compound using environmentally friendly solvents. For an enhanced yield of this compound, a combined approach of SFE followed by Soxhlet extraction of the residual plant material is highly effective.[1][2][3] This combined method leverages the selectivity of scCO₂ to first remove less polar compounds, thereby enriching the subsequent Soxhlet extract with this compound.[1] These detailed application notes and protocols serve as a valuable resource for researchers and professionals in the field of natural product extraction and drug development.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Rosmarinic Acid in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous plant species, particularly those within the Lamiaceae family, such as rosemary, sage, and mint. It is recognized for its significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of great interest in the pharmaceutical, cosmetic, and food industries. Accurate and reliable quantification of this compound in herbal products is crucial for quality control, standardization, and the development of new therapeutic agents. This document provides a detailed application note and protocol for the spectrophotometric analysis of this compound content in herbal products, a widely used, simple, and cost-effective method.

Principle of the Method

The spectrophotometric determination of this compound is based on the principle that RA exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound is consistently observed at approximately 327-328 nm.[1][2][3] By measuring the absorbance of a sample extract at this specific wavelength, the concentration of this compound can be determined using a calibration curve prepared with a known standard.

Experimental Protocols

Materials and Reagents
  • This compound Standard: High purity (>98%) reference standard.

  • Solvents: Methanol (analytical grade), Ethanol (analytical grade), Distilled or deionized water.

  • Herbal Product Samples: Dried and powdered plant material.

  • Equipment:

    • UV-Vis Spectrophotometer

    • Analytical balance

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with the same solvent. This stock solution should be stored in a dark, refrigerated container.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent (e.g., methanol or ethanol) to obtain concentrations in the desired linear range (e.g., 1, 2, 4, 6, 8, 10 µg/mL).

Preparation of Herbal Sample Extracts
  • Extraction: Accurately weigh a specific amount (e.g., 1 g) of the dried and powdered herbal material and place it into a flask.

  • Add a defined volume of extraction solvent (e.g., 50 mL of 70% ethanol).[2]

  • The mixture can be subjected to ultrasonication for a period (e.g., 30 minutes) to enhance extraction efficiency.

  • Alternatively, the mixture can be refluxed for a set time (e.g., 1 hour).

  • After extraction, allow the mixture to cool to room temperature.

  • Filtration and Dilution: Filter the extract through a suitable filter paper. If necessary, centrifuge the extract to remove any suspended particles.

  • The clear supernatant is then appropriately diluted with the same solvent used for extraction to bring the absorbance within the linear range of the calibration curve. The final solution should be filtered through a 0.45 µm syringe filter before spectrophotometric analysis.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

  • Wavelength Selection: Set the spectrophotometer to measure the absorbance at the λmax of this compound, which is approximately 328 nm.[2]

  • Blank Measurement: Use the solvent in which the samples are dissolved as the blank to zero the instrument.

  • Calibration Curve: Measure the absorbance of each of the prepared working standard solutions at 328 nm. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value greater than 0.99 is generally considered acceptable.

  • Sample Measurement: Measure the absorbance of the prepared herbal sample extracts at 328 nm.

Calculation of this compound Content

The concentration of this compound in the sample extract can be calculated using the equation from the calibration curve:

Concentration (µg/mL) = (Absorbance - y-intercept) / slope

The final content of this compound in the original herbal material is then calculated considering the dilutions made during the sample preparation process and expressed as mg/g of the dried plant material.

Data Presentation

Table 1: Method Validation Parameters for Spectrophotometric Analysis of this compound
ParameterTypical ValueReference
Wavelength of Maximum Absorbance (λmax)327 - 328 nm[1][2][3]
Linearity Range1 - 14 µg/mL[1]
Correlation Coefficient (R²)> 0.998[3]
Limit of Detection (LOD)~0.36 µg/mL
Limit of Quantification (LOQ)~1.11 µg/mL
Table 2: this compound Content in Various Herbal Products (Reported Values)
Herbal ProductThis compound Content (mg/g of dry weight)Reference
Rosmarinus officinalis (Rosemary)1.33 - 43[4][5]
Salvia officinalis (Sage)10.4 - 36[4]
Melissa officinalis (Lemon Balm)36.5 - 39.1
Origanum vulgare (Oregano)12.4 - 20.5[4][5]
Mentha spicata (Spearmint)10.7 - 58.5
Ocimum basilicum (Basil)22.23[4]
Thymus vulgaris (Thyme)6.6
Lavandula angustifolia (Lavender)2.0

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Herbal Material powder Grind to Fine Powder start->powder weigh Weigh Sample powder->weigh extract Solvent Extraction (e.g., 70% Ethanol) weigh->extract filter Filter/Centrifuge extract->filter dilute Dilute Extract filter->dilute sample Measure Sample Absorbance dilute->sample spectro UV-Vis Spectrophotometer set_lambda Set λmax = 328 nm spectro->set_lambda blank Measure Blank set_lambda->blank standards Measure Standards (Calibration Curve) blank->standards standards->sample calculate Calculate Concentration sample->calculate report Report this compound Content (mg/g) calculate->report

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

rosmarinic_acid_biosynthesis cluster_phenylalanine Phenylalanine Pathway cluster_tyrosine Tyrosine Pathway l_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H four_coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->four_coumaroyl_coa 4CL rosmarinic_acid This compound four_coumaroyl_coa->rosmarinic_acid RAS l_tyrosine L-Tyrosine p_hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic Acid l_tyrosine->p_hydroxyphenylpyruvic_acid TAT p_hydroxyphenyllactic_acid p-Hydroxyphenyllactic Acid p_hydroxyphenylpyruvic_acid->p_hydroxyphenyllactic_acid HPPR three_four_dihydroxyphenyllactic_acid 3,4-Dihydroxyphenyllactic Acid p_hydroxyphenyllactic_acid->three_four_dihydroxyphenyllactic_acid Hydroxylation three_four_dihydroxyphenyllactic_acid->rosmarinic_acid RAS

References

Application Notes and Protocols: Rosmarinic Acid in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The pathophysiology involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death. Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants like rosemary, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] In preclinical studies, RA has shown promise in mitigating brain damage in animal models of ischemic stroke. Its neuroprotective effects are attributed to the modulation of several key signaling pathways involved in cell survival and death.[3][4]

These application notes provide a comprehensive overview of the use of this compound in experimental ischemic stroke models, summarizing key quantitative data and detailing relevant protocols for researchers, scientists, and drug development professionals.

Data Presentation: Summary of this compound's Efficacy

The neuroprotective effects of this compound have been quantified across various studies. The tables below summarize the experimental setups and key findings.

Table 1: Efficacy of Intraperitoneal this compound in a Mouse MCAO Model

ParameterControl (tMCAO)RA (20 mg/kg)RA (40 mg/kg)Reference
Neurological Deficit Score HighSignificantly DecreasedSignificantly Decreased[3]
Infarct Volume LargeSignificantly ReducedSignificantly Reduced[3]
Apoptotic Cells (TUNEL) HighDecreasedDecreased[3]
Bcl-2 Expression (anti-apoptotic) LowUpregulatedUpregulated[3][5]
Bax Expression (pro-apoptotic) HighDownregulatedDownregulated[3][5]
SOD Activity (antioxidant) LowIncreasedIncreased[3]
MDA Levels (oxidative stress) HighDecreasedDecreased[3]

Animal Model: CD-1 mice subjected to 1 hour of transient middle cerebral artery occlusion (tMCAO) followed by 24-hour reperfusion. RA was administered intraperitoneally at reperfusion.[3][5]

Table 2: Efficacy of Rosemary Extract (Oral) in a Rat MCAO Model

ParameterControl (MCAO)RHE (50 mg/kg/day)RHE (75 mg/kg/day)RHE (100 mg/kg/day)Reference
Infarct Volume (mm³) 211.55 ± 24.8840.59 ± 10.0429.96 ± 12.196.58 ± 3.2[6]
Brain Edema (%) 82.34 ± 0.4279.92 ± 0.4979.45 ± 0.2679.30 ± 0.19[6]
BBB Permeability (μg/g) 7.73 ± 0.44.1 ± 0.233.58 ± 0.33.38 ± 0.25[6]

Animal Model: Wistar rats pretreated with Rosemary Hydro-alcoholic Extract (RHE) containing 4% this compound for 30 days prior to 60 min MCAO and 24h reperfusion.[6][7]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by modulating multiple signaling pathways.

  • PI3K/Akt/Nrf2 Signaling: A primary mechanism involves the activation of the PI3K/Akt pathway, which in turn promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] Nrf2 is a master regulator of the antioxidant response, inducing the expression of downstream targets like Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3][5][8] This cascade enhances the cellular defense against oxidative stress, a key contributor to ischemic injury.[3]

Caption: this compound activates the PI3K/Akt/Nrf2 antioxidant pathway.

  • Anti-Apoptotic Regulation: Neuronal apoptosis is a critical feature of ischemic brain injury.[3] this compound has been shown to modulate the balance of the Bcl-2 family proteins. It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[3][5]

  • Blood-Brain Barrier (BBB) Protection: The integrity of the BBB is often compromised after a stroke, leading to vasogenic edema. This compound helps preserve BBB integrity by down-regulating matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes that degrade tight junction proteins.[1] This action helps to reduce BBB permeability and subsequent brain edema.[1][6]

G cluster_apoptosis Apoptosis Regulation cluster_bbb BBB Integrity RA This compound Bcl2 Bcl-2 RA->Bcl2 Upregulates Bax Bax RA->Bax Downregulates MMPs MMP-2 / MMP-9 RA->MMPs Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes TJs Tight Junctions (ZO-1, Occludin) MMPs->TJs Degrade BBB BBB Integrity TJs->BBB Maintain

Caption: RA's anti-apoptotic and blood-brain barrier protective mechanisms.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of this compound in animal models of ischemic stroke.

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol describes the intraluminal filament technique, which is widely used to induce focal cerebral ischemia.[3][9]

Materials:

  • Male CD-1 or C57BL/6 mice (25-30g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad with a rectal probe

  • Operating microscope or surgical loupes

  • Fine surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Suture materials

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and maintain body temperature at 37°C using a heating pad. Place the animal in a supine position under the operating microscope.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary micro-clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Gently insert the silicon-coated nylon filament through the ECA into the ICA until it reaches and occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

  • Occlusion Period: Keep the filament in place for 60 minutes to induce ischemia.[1][3]

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.

  • Closure: Ligate the ECA stump, remove the micro-clip from the ICA, and close the cervical incision.

  • Post-Operative Care: Allow the animal to recover on a heating pad. Administer analgesics as required and monitor for any signs of distress.

G A Animal Anesthesia & Temperature Control (37°C) B Midline Cervical Incision & Carotid Artery Exposure A->B C Ligation of ECA & CCA B->C D Filament Insertion via ECA to Occlude MCA Origin C->D E Ischemic Period (60 minutes) D->E F Filament Withdrawal (Reperfusion) E->F G This compound Administration (i.p.) F->G H Wound Closure & Post-Op Recovery F->H I Neurological Assessment, Sacrifice & Tissue Collection (24h) H->I

Caption: Experimental workflow for the tMCAO model and RA treatment.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder (purity >98%)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Preparation: Dissolve this compound in sterile saline to achieve the desired concentrations (e.g., 10, 20, 40 mg/kg).[3][5] Ensure the final volume for injection is appropriate for the animal's weight (typically 5-10 ml/kg). Vortex until fully dissolved.

  • Administration: Administer the prepared RA solution via intraperitoneal (i.p.) injection.

  • Timing: For post-treatment studies, inject the solution immediately upon the start of reperfusion.[3] For pre-treatment studies, administer daily for a specified period before inducing ischemia.[6]

Protocol 3: Assessment of Neurological Deficit

The modified Longa score is a common method for evaluating neurological function after MCAO.[3]

Scoring System:

  • 0: No observable neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

  • 2: Circling to the contralateral side (a moderate focal deficit).

  • 3: Falling to the contralateral side (a severe focal deficit).

  • 4: No spontaneous motor activity and/or depressed level of consciousness.

Procedure:

  • Perform the neurological evaluation 24 hours after reperfusion.[3]

  • Place the mouse on a flat surface and observe its spontaneous movement for 2-3 minutes.

  • Assign a score based on the criteria above. The test should be performed by an investigator blinded to the experimental groups.

Protocol 4: Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale/white) brain tissue.[3]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Cold saline or PBS

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • Brain Extraction: At 24 hours post-reperfusion, deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Slicing: Carefully extract the brain and place it in a brain matrix. Cut the brain into 2 mm coronal slices.

  • Staining: Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes in the dark.

  • Fixation: Transfer the stained slices to a 4% paraformaldehyde solution for fixation.

  • Imaging and Analysis: Scan or photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to calculate the area of the infarct (pale region) and the total area of the hemisphere for each slice.

  • Calculation: Calculate the infarct volume, often corrected for edema, using the following formula: Infarct Volume = (Volume of contralateral hemisphere) – (Volume of non-infarcted ipsilateral hemisphere)

Protocol 5: Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p-Akt).[3][5]

Materials:

  • Ischemic brain tissue (penumbra region)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the ischemic brain tissue in ice-cold RIPA buffer. Centrifuge at high speed at 4°C and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-Bax) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for the Development of Rosmarinic Acid-Based Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rosmarinic Acid as a Bioactive Compound

This compound (RA) is a naturally occurring polyphenolic compound, specifically an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] It is abundantly found in various plant species, particularly those belonging to the Lamiaceae family, such as rosemary (Rosmarinus officinalis), spearmint, basil, and lemon balm.[3][4] RA has garnered significant scientific interest due to its extensive range of pharmacological activities, including potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][5][6] These diverse biological effects make this compound a promising candidate for the development of dietary supplements and functional foods aimed at preventing and managing a variety of health conditions.[7][8] This document provides detailed protocols and application notes to guide researchers in the extraction, analysis, and evaluation of this compound for supplement development.

Extraction and Purification Protocols

The initial and most critical step in developing an RA-based supplement is the efficient extraction and purification of the compound from its natural plant sources. The purity of the final product is paramount for ensuring safety and efficacy.

Protocol 1: Solvent-Based Extraction of this compound

This protocol outlines a common laboratory-scale method for extracting RA from dried rosemary leaves using a solvent.

Objective: To extract this compound from plant material.

Materials:

  • Dried and powdered rosemary leaves

  • Solvent: 60-90% Ethanol or Methanol[9]

  • Reflux condenser or ultrasonic bath[9][10]

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • Acidified water (pH 2-3, using formic or hydrochloric acid)[11]

  • Ethyl acetate[11]

Procedure:

  • Maceration/Extraction:

    • Weigh the powdered rosemary material.

    • Add the solvent (e.g., 60% ethanol) at a 1:10 solid-to-liquid ratio (w/v).[12]

    • For thermal reflux, heat the mixture at a controlled temperature (e.g., 40°C) for 1-4 hours.[10][12] Alternatively, for ultrasonic extraction, place the mixture in an ultrasonic bath for 10-20 minutes to break the cell walls.[10]

  • Filtration: Filter the mixture through filter paper to separate the liquid extract from the solid plant residue. The extraction process can be repeated on the residue to increase the yield.[12]

  • Solvent Evaporation: Concentrate the pooled filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol/methanol, resulting in a crude aqueous extract.[9][12]

  • Liquid-Liquid Extraction (Purification Step):

    • Dissolve the crude extract in acidified water (pH 2).[11]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer, which contains the this compound. Repeat this step three times to maximize recovery.[11]

  • Final Concentration: Evaporate the pooled ethyl acetate fractions to dryness under a vacuum to obtain the purified RA-rich extract.[11]

Protocol 2: Purification by Column Chromatography

This protocol is for achieving high-purity this compound from the crude extract.

Objective: To isolate and purify this compound to a high degree.

Materials:

  • RA-rich extract (from Protocol 2.1)

  • Silica gel (for column chromatography)[11]

  • Elution Solvent: Ethyl acetate containing 1.5% formic acid.[11]

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the elution solvent and carefully pack it into the glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude RA extract in a minimal amount of the elution solvent and load it onto the top of the packed silica gel column.

  • Elution: Begin eluting the sample through the column with the ethyl acetate/formic acid solvent system.[11]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Purity Analysis (TLC): Spot a small amount from each fraction onto a TLC plate alongside a pure this compound standard. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp.[9]

  • Pooling and Evaporation: Combine the fractions that show a single spot corresponding to the this compound standard. Evaporate the solvent from the pooled fractions to yield high-purity this compound. Purity levels exceeding 90% can be achieved with this method.[10][11]

Mechanisms of Action & Key Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory and Antioxidant Pathways

RA is a potent anti-inflammatory and antioxidant agent. It primarily functions by inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/ARE antioxidant pathway.[3][5][6][13]

RA_Anti_Inflammatory_Antioxidant_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS, Pathogens) cluster_1 Oxidative Stress Keap1 Keap1 Stress->Keap1 IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 translocates to Genes1 Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus1->Genes1 activates Inflammation Inflammation Genes1->Inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus2 Nucleus Nrf2->Nucleus2 translocates to ARE ARE (Antioxidant Response Element) Nucleus2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->AntioxidantEnzymes RA1 RA1 RA1->IKK RA1->NFkB inhibits translocation RA2 RA2 RA2->Keap1 inhibits

Caption: RA's dual role in suppressing NF-κB-driven inflammation and promoting Nrf2-mediated antioxidant defense.

Pro-Survival and Anti-Apoptotic Pathway

This compound has demonstrated protective effects in various cell types by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival, growth, and apoptosis.

RA_PI3K_Akt_Pathway RA This compound Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Bad Bad Akt->Bad inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis

Caption: RA activates the PI3K/Akt pathway, leading to inhibition of apoptosis and promotion of cell survival.

Anti-Fibrotic Pathways

In models of organ fibrosis, this compound has been shown to exert protective effects by suppressing pro-fibrotic signaling pathways such as TGF-β and Wnt.[1]

RA_Anti_Fibrotic_Pathway cluster_tgf TGF-β Pathway cluster_wnt Wnt Pathway RA This compound TGFb TGF-β RA->TGFb Wnt Wnt RA->Wnt Smad Smad2/3 FibrogenicGenes Fibrogenic Gene Expression (Collagen, α-SMA) Smad->FibrogenicGenes bCatenin β-catenin Wnt->bCatenin activates bCatenin->FibrogenicGenes Fibrosis Fibrosis FibrogenicGenes->Fibrosis

Caption: RA inhibits fibrosis by suppressing the pro-fibrotic TGF-β and Wnt signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies, providing a basis for dose-finding and efficacy assessment.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointResultReference
HCT116 (Colon Cancer)Cell ViabilityIC507.28 µM (RA derivative)[14]
A549 (Lung Cancer)Cell ViabilityIC50198.1 µM[14]
HeLa, MCF7, HT-29Antiproliferation-Significant effect at 1.95–62.5 µg/mL[15]
VariousAntioxidant (DPPH)EC503.63 mg/mL[15]
VariousAntioxidant (H₂O₂)Scavenging87.83% at 100 µg/mL[9]
VariousAntioxidant (DPPH)Scavenging>95% at 100 µg/mL[9]

Table 2: In Vivo and Clinical Study Dosages of this compound

ModelConditionRoute of AdministrationDosageOutcomeReference
MicePulmonary IschemiaGavage50, 75, 100 mg/kg/dayReduced oxidative stress and apoptosis
RatsDoxorubicin CardiotoxicityIntraperitoneal (i.p.)10, 20, 40 mg/kgAmeliorated toxic effects of DOX[16]
RatsDiabetes-10 mg/kgDecreased TBARS levels in kidney and liver[3]
MicePilocarpine-induced SeizuresOral (v.o.)30 mg/kgNeuroprotective effects[17]
HumanOsteoarthritis of the KneeOral (Tea)~300 mg/dayProposed to mitigate symptoms[18]

Protocols for Biological Activity Assessment

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of a this compound extract.

Materials:

  • This compound extract/solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.4 mM in methanol)

  • Methanol or Dimethylformamide (DMF) as solvent[15]

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Positive controls (e.g., Ascorbic acid, Trolox)

Procedure:

  • Sample Preparation: Prepare a serial dilution of the this compound extract in the chosen solvent (e.g., 0.005–0.1 mg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each RA dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Controls: Prepare a blank (solvent only) and a control (solvent + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC50 Determination: Plot the % inhibition against the concentration of the RA extract to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: In Vivo Cardioprotective Assessment

This protocol is a model for evaluating the ability of RA to protect against drug-induced cardiotoxicity, based on a doxorubicin (DOX) model.[16]

Objective: To assess the cardioprotective effects of this compound in a rat model.

Animals: Male Wistar rats.

Materials:

  • This compound

  • Doxorubicin (DOX)

  • Saline solution (vehicle)

  • Equipment for intraperitoneal (i.p.) injections

  • Equipment for cardiac function assessment (ECG, pressure transducer)

  • Materials for biochemical analysis (MDA, GSH kits)

  • Histology supplies

Experimental Design:

  • Group 1 (Control): Receives saline vehicle only.

  • Group 2 (DOX only): Receives DOX (e.g., 2 mg/kg, i.p.) every 48 hours for a set period (e.g., 12 days).[16]

  • Group 3 (RA + DOX): Receives RA pre-treatment (e.g., 10, 20, or 40 mg/kg, i.p.) daily for a longer period (e.g., 16 days) with DOX co-administration as in Group 2.[16]

  • Group 4 (RA only): Receives the highest dose of RA only for the full duration.

Procedure:

  • Acclimatization: Allow animals to acclimate to laboratory conditions.

  • Dosing: Administer RA and DOX according to the experimental design and schedule. Monitor animal weight and health daily.

  • Cardiac Function Assessment: At the end of the treatment period, perform ECG and hemodynamic measurements (e.g., blood pressure, Max dP/dt, Min dP/dt) to assess cardiac function.[16]

  • Sample Collection: Euthanize animals and collect heart tissue and blood samples.

  • Biochemical Analysis: Homogenize heart tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (lipid peroxidation) and reduced glutathione (GSH) content.[16]

  • Histopathology: Fix a portion of the heart tissue in formalin, embed in paraffin, and stain with H&E and Masson's trichrome to assess for necrosis and fibrosis.[16]

  • Data Analysis: Compare the cardiac function parameters, biochemical markers, and histological scores between the groups to determine the protective effect of this compound.

General Workflow for RA-Based Supplement Development

The development of a this compound supplement follows a logical progression from raw material to preclinical validation.

RA_Development_Workflow Start Plant Source Selection (e.g., Rosmarinus officinalis) Extraction Extraction (Protocol 2.1) Purification Purification & Isolation (Protocol 2.2) Extraction->Purification QC Quality Control & Analysis (HPLC, TLC) Purification->QC QC->Purification Low Purity InVitro In Vitro Bioactivity Screening (Antioxidant, Anti-inflammatory, Anticancer) QC->InVitro High Purity Formulation Formulation Development (Dosage form, Bioavailability) InVitro->Formulation Promising Activity InVivo In Vivo Preclinical Studies (Efficacy, Safety, Toxicity) Formulation->InVivo Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical Safe & Efficacious

Caption: A stepwise workflow for the research and development of a this compound-based dietary supplement.

Conclusion and Future Directions

This compound stands out as a versatile and potent natural compound with significant therapeutic potential. The protocols and data presented here offer a foundational framework for researchers to explore its applications in dietary supplements. Future research should focus on enhancing the bioavailability of RA, conducting more extensive clinical trials to validate its efficacy in humans for various conditions like osteoarthritis and metabolic syndrome, and exploring synergistic effects with other natural compounds.[7][18]

References

Application Notes and Protocols for the Separation of Rosmarinic Acid from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various techniques aimed at the separation and purification of rosmarinic acid from crude plant extracts. The information is intended to guide researchers in selecting and optimizing methods for obtaining high-purity this compound for research, development, and commercial purposes.

Introduction

This compound is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae family, such as rosemary (Rosmarinus officinalis), lemon balm (Melissa officinalis), and perilla (Perilla frutescens). It is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and antimicrobial properties. The effective isolation and purification of this compound from complex crude plant extracts are crucial for its application in the pharmaceutical, food, and cosmetic industries. This document outlines and compares several widely used separation techniques.

Separation Techniques and Protocols

Several methods have been successfully employed for the separation of this compound, ranging from classical solvent extraction to advanced chromatographic techniques. The choice of method often depends on the desired purity, yield, scalability, and economic feasibility.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental technique used for the initial separation of this compound from the aqueous phase of a crude extract into an organic solvent. The efficiency of this process is highly dependent on the pH of the aqueous solution and the choice of the organic solvent.

Protocol for LLE of this compound from Rosemary Extract [1][2]

  • Initial Aqueous Extraction:

    • Take shade-dried and powdered plant material (e.g., rosemary leaves).

    • Extract the powder with boiling water (1:20 w/v ratio, e.g., 100 g in 2 L) for approximately 45-60 minutes with stirring. Repeat the extraction 2-3 times.

    • Combine the aqueous extracts.

  • Acidification:

    • Acidify the combined aqueous extract to a pH of 2.0-2.5 using an inorganic acid such as hydrochloric acid (HCl).[3] This step is crucial as it protonates the carboxylic acid group of this compound, making it less water-soluble and more soluble in organic solvents.

    • Precipitated by-products can be removed by filtration or centrifugation.[3]

  • Solvent Partitioning:

    • Perform liquid-liquid extraction on the acidified aqueous solution using an appropriate organic solvent such as ethyl acetate or diethyl ether.[1][2] A common ratio is 1 part solvent to 3 parts aqueous extract (v/v).

    • Repeat the extraction three times to maximize the recovery of this compound into the organic phase.

  • Solvent Removal and Drying:

    • Combine the organic phases.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Solid-Phase Extraction (SPE) and Macroporous Resin Chromatography

Macroporous resin chromatography is a highly effective technique for the enrichment and purification of this compound from crude extracts. It relies on the adsorption of the target molecule onto a solid-phase resin followed by selective desorption.

Protocol for this compound Purification using Macroporous Resin [4][5][6]

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., HP-20, XAD-7HP, X-5, SP825).[4][5] The choice depends on the specific characteristics of the crude extract and the desired separation performance.

    • Pre-treat the resin by soaking it in ethanol overnight, followed by washing with deionized water until no ethanol is detected.

  • Adsorption (Loading):

    • Dissolve the crude extract in an appropriate solvent (e.g., water or a low-concentration ethanol solution).

    • Adjust the pH of the sample solution if necessary (acidic conditions are often favorable for adsorption).

    • Load the sample solution onto the pre-treated resin column at a controlled flow rate (e.g., 2-3 bed volumes per hour).

  • Washing (Impurity Removal):

    • Wash the column with deionized water or a low-concentration ethanol solution to remove unbound impurities such as sugars and salts.

  • Desorption (Elution):

    • Elute the adsorbed this compound from the resin using a higher concentration of ethanol (e.g., 30-70% ethanol).[4][7] The optimal ethanol concentration should be determined experimentally.

    • Collect the eluate in fractions.

  • Concentration and Drying:

    • Combine the fractions rich in this compound.

    • Remove the ethanol by vacuum evaporation.

    • The resulting aqueous solution can be freeze-dried or spray-dried to obtain a purified this compound powder.

Silica Gel Column Chromatography

Silica gel column chromatography is a common downstream purification step used after an initial extraction and separation process like LLE.

Protocol for Silica Gel Column Chromatography of this compound [1][8]

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase.

    • Pack the slurry into a glass column to form a uniform stationary phase bed.

  • Sample Loading:

    • Dissolve the crude or partially purified this compound extract in a minimal amount of the mobile phase or a suitable solvent.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with an optimized mobile phase. A common solvent system is a mixture of ethyl acetate and a small percentage of an acid like formic acid to keep the this compound protonated and improve peak shape.[1] For example, ethyl acetate containing 1.5% formic acid has been shown to be effective.[1] Another reported mobile phase is chloroform:ethyl acetate:formic acid (5:4:1, v/v/v).[8]

    • Collect the eluate in fractions.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence and purity of this compound using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing high-purity this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. It is particularly suitable for the separation of natural products.

Protocol for HSCCC Separation of this compound [9][10]

  • Solvent System Selection:

    • Select a suitable two-phase solvent system. A commonly used system for this compound separation is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:1:4 v/v/v/v ratio).[10]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper and lower phases before use.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column entirely with the stationary phase (typically the more polar phase, e.g., the lower phase of the selected solvent system).

    • Set the desired revolution speed (e.g., 860 rpm).

  • Sample Injection:

    • Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system.

    • Inject the sample solution into the column.

  • Elution and Fraction Collection:

    • Pump the mobile phase (typically the less polar phase, e.g., the upper phase) through the column at a constant flow rate (e.g., 2.0 mL/min).

    • Monitor the effluent with a UV detector at a suitable wavelength for this compound (e.g., 330 nm).

    • Collect fractions based on the chromatogram peaks.

  • Analysis and Product Recovery:

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the separation of this compound, allowing for a comparison of the effectiveness of different techniques.

Table 1: Comparison of this compound Purity and Recovery from Different Separation Techniques

Separation TechniquePlant SourceStarting MaterialPurity Achieved (%)Recovery/Yield (%)Reference
LLE + Silica Gel ChromatographyRosemaryWater-soluble extract (10.46% RA)92.85 ± 3.1890.80 ± 2.73[1]
Macroporous Resin (HP-20)Rabdosia serraCrude extract (10.14% RA)67.26Not Reported[4]
Macroporous Resin (XAD-7HP)Rabdosia serraCrude extract63.16Not Reported[4]
Macroporous Resin (X-5)Salvia przewalskiiCrude extract (12.41% RA)45.3080.17[5]
Macroporous + Polyamide ResinPerilla Seed MealCrude extract (0.27% RA)90.23Not Reported[7]
High-Speed Counter-Current ChromatographyGlechoma hederaceaEthyl acetate extract97.211% yield from extract[9][10]
Solid-Phase Extraction (CAD-40)RosemaryCrude ExtractNot specific for RANot Reported[11]
Liquid-Liquid Extraction (Ethyl Acetate)RosemaryDiluted crude extract56.3Not Reported[11]
Soxhlet Extraction + LLE + CrystallizationLemon BalmDried leavesHigh (implied by NMR)96% (yield)[12]

Table 2: Summary of Extraction Yields of this compound using Different Methods

Extraction MethodPlant SourceSolventYieldReference
Heated Reflux ExtractionOriganum vulgareEthanol9.393 ± 0.001 mg/g[13]
Ultrasound-Assisted ExtractionOriganum vulgare50% Ethanol6.442 ± 0.003 mg/g[13]
Microwave-Assisted ExtractionRosmarinus officinalis70% Aqueous Ethanol48.09 µg/g[14]
Subcritical Water Extraction (100°C)Melissa officinalisWater~5.5% of dry extract[15]

Visualizations

The following diagrams illustrate the workflows for the described separation techniques.

experimental_workflow_LLE_Silica plant Plant Material aq_extract Aqueous Extraction plant->aq_extract acidify Acidification (pH 2-2.5) aq_extract->acidify lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->lle organic_phase Organic Phase lle->organic_phase evaporation1 Solvent Evaporation organic_phase->evaporation1 crude_ra Crude this compound evaporation1->crude_ra silica_col Silica Gel Column Chromatography crude_ra->silica_col fractions Collect Fractions silica_col->fractions pooling Pool Pure Fractions fractions->pooling evaporation2 Final Solvent Evaporation pooling->evaporation2 pure_ra Purified this compound evaporation2->pure_ra

Caption: Workflow for LLE followed by Silica Gel Chromatography.

experimental_workflow_resin crude_extract Crude Plant Extract dissolve Dissolve in Loading Buffer crude_extract->dissolve resin_column Macroporous Resin Column dissolve->resin_column Load load 1. Load Sample wash 2. Wash (Water/Low % EtOH) elute 3. Elute (High % EtOH) impurities Impurities wash->impurities ra_fractions Collect Rosmarinic Acid Fractions elute->ra_fractions concentrate Concentrate & Dry ra_fractions->concentrate pure_ra Purified this compound concentrate->pure_ra

Caption: Workflow for Macroporous Resin Chromatography.

experimental_workflow_hsccc crude_extract Crude Extract sample_injection 2. Inject Sample crude_extract->sample_injection solvent_system Prepare Two-Phase Solvent System hsccc HSCCC Instrument solvent_system->hsccc stationary_phase 1. Fill with Stationary Phase mobile_phase 3. Pump Mobile Phase fraction_collection 4. Collect Fractions via UV Detection mobile_phase->fraction_collection pure_ra Purified this compound fraction_collection->pure_ra

Caption: Workflow for High-Speed Counter-Current Chromatography.

Conclusion

The separation of this compound from crude plant extracts can be achieved through a variety of techniques, each with its own advantages and limitations.

  • Liquid-liquid extraction is a robust initial clean-up and concentration step, with its efficiency being highly pH-dependent.

  • Macroporous resin chromatography offers excellent capabilities for enrichment and purification, with the potential for high recovery and scalability.

  • Silica gel chromatography is a valuable tool for achieving high purity, especially when used as a final polishing step.

  • High-speed counter-current chromatography provides a rapid and efficient method for obtaining highly pure this compound, avoiding issues related to solid stationary phases.

The optimal strategy often involves a combination of these techniques. For instance, an initial LLE can be followed by macroporous resin or silica gel chromatography to achieve high-purity this compound suitable for pharmaceutical applications. The choice of method should be guided by the specific requirements of the project, including the starting material, desired final purity, yield, and scalability.

References

In Vitro Assays for Determining the Antioxidant Capacity of Rosmarinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, sage, and peppermint, is well-regarded for its potent antioxidant properties. These properties stem from its chemical structure, which allows it to act as a powerful free radical scavenger and metal chelator. The evaluation of the antioxidant capacity of this compound is a critical step in the research and development of new pharmaceuticals, nutraceuticals, and cosmetic ingredients. This document provides detailed application notes and standardized protocols for the most common in vitro assays used to quantify the antioxidant potential of this compound.

Antioxidant Activity of this compound: A Quantitative Overview

The antioxidant capacity of this compound can be evaluated using various assays, each with a distinct mechanism of action. The choice of assay can influence the outcome, and therefore, employing a battery of tests is recommended for a comprehensive assessment. The table below summarizes the quantitative antioxidant capacity of this compound as determined by several standard in vitro assays.

AssayMethod PrincipleThis compound Activity (IC50 / Trolox Equivalents)Standard Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow.IC50: 1.3 ± 0.1 µg/mL[1]Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.IC50: 0.160 mg/mL[2]Trolox, Ascorbic Acid
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex.Expressed as Trolox Equivalents (TE). Specific values for pure this compound vary depending on the study.Trolox, Ferrous Sulfate
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH.Expressed as Trolox Equivalents (TE). Specific values for pure this compound vary depending on the study.Trolox

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a sample in terms of an equivalent concentration of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the in vitro determination of the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at 517 nm.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare DPPH Solution Prepare DPPH Solution Mix DPPH and Sample/Standard Mix DPPH and Sample/Standard Prepare DPPH Solution->Mix DPPH and Sample/Standard Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Mix DPPH and Sample/Standard Prepare Standard Dilutions Prepare Standard Dilutions Prepare Standard Dilutions->Mix DPPH and Sample/Standard Incubate in Dark Incubate in Dark Mix DPPH and Sample/Standard->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate % Scavenging Calculate % Scavenging Measure Absorbance at 517 nm->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration. The absorbance is measured at 734 nm.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound or Trolox standard to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity and Trolox Equivalents:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare ABTS•+ Stock Prepare ABTS•+ Stock Prepare Working ABTS•+ Solution Prepare Working ABTS•+ Solution Prepare ABTS•+ Stock->Prepare Working ABTS•+ Solution Mix ABTS•+ and Sample/Standard Mix ABTS•+ and Sample/Standard Prepare Working ABTS•+ Solution->Mix ABTS•+ and Sample/Standard Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions->Mix ABTS•+ and Sample/Standard Incubate Incubate Mix ABTS•+ and Sample/Standard->Incubate Measure Absorbance at 734 nm Measure Absorbance at 734 nm Incubate->Measure Absorbance at 734 nm Calculate % Scavenging & TE Calculate % Scavenging & TE Measure Absorbance at 734 nm->Calculate % Scavenging & TE

ABTS Assay Experimental Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH. This reduction results in the formation of a blue-colored complex, and the change in absorbance is measured at 593 nm.

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Trolox or Ferrous sulfate (FeSO₄) (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using Trolox or FeSO₄.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound or standard to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of FRAP Value:

    • The FRAP value is determined by comparing the absorbance of the sample with the standard curve of Trolox or FeSO₄.

    • The results are expressed as µmol Trolox Equivalents (TE) per gram of sample or µmol Fe²⁺ equivalents per gram of sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare FRAP Reagent Prepare FRAP Reagent Mix FRAP Reagent and Sample/Standard Mix FRAP Reagent and Sample/Standard Prepare FRAP Reagent->Mix FRAP Reagent and Sample/Standard Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions->Mix FRAP Reagent and Sample/Standard Incubate at 37°C Incubate at 37°C Mix FRAP Reagent and Sample/Standard->Incubate at 37°C Measure Absorbance at 593 nm Measure Absorbance at 593 nm Incubate at 37°C->Measure Absorbance at 593 nm Calculate FRAP Value (TE) Calculate FRAP Value (TE) Measure Absorbance at 593 nm->Calculate FRAP Value (TE)

FRAP Assay Experimental Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using Trolox.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of this compound, Trolox standard, or buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.

  • Calculation of ORAC Value:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

    • Results are expressed as µmol Trolox Equivalents (TE) per gram of sample.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents (Fluorescein, AAPH) Prepare Reagents (Fluorescein, AAPH) Add Fluorescein, Sample/Standard to Plate Add Fluorescein, Sample/Standard to Plate Prepare Reagents (Fluorescein, AAPH)->Add Fluorescein, Sample/Standard to Plate Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions Prepare Sample & Standard Dilutions->Add Fluorescein, Sample/Standard to Plate Incubate at 37°C Incubate at 37°C Add Fluorescein, Sample/Standard to Plate->Incubate at 37°C Add AAPH to Initiate Reaction Add AAPH to Initiate Reaction Incubate at 37°C->Add AAPH to Initiate Reaction Measure Fluorescence Decay Measure Fluorescence Decay Add AAPH to Initiate Reaction->Measure Fluorescence Decay Calculate Area Under Curve (AUC) Calculate Area Under Curve (AUC) Measure Fluorescence Decay->Calculate Area Under Curve (AUC) Calculate ORAC Value (TE) Calculate ORAC Value (TE) Calculate Area Under Curve (AUC)->Calculate ORAC Value (TE)

ORAC Assay Experimental Workflow.

Antioxidant Signaling Pathway of this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_Keap1_Complex Nrf2-Keap1 Complex Keap1->Nrf2_Keap1_Complex Nrf2->Nrf2_Keap1_Complex Ubiquitination Ubiquitination Nrf2_Keap1_Complex->Ubiquitination leads to Nrf2_translocation Nrf2 (Nuclear Translocation) Nrf2_Keap1_Complex->Nrf2_translocation Nrf2 release Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE binds to Antioxidant Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes activates Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection provides This compound This compound

Nrf2 Signaling Pathway Activation by this compound.

References

Application Notes and Protocols: Rosmarinic Acid in Treating Microbial Pathogens in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous Lamiaceae family plants, such as rosemary, sage, and thyme.[1] With the increasing concern over antimicrobial resistance and the push to reduce antibiotic use in agriculture, RA is emerging as a promising phytogenic feed additive for livestock.[2][3][4][5][6] Its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory effects, make it a viable candidate for enhancing the health, performance, and disease resistance of livestock animals like poultry, swine, and cattle.[1][4][5][6][7] These application notes provide a summary of the quantitative data on RA's efficacy, detailed protocols for key experiments, and visual representations of its mechanisms of action.

In Vitro Antimicrobial Activity

This compound has demonstrated direct antibacterial properties against a range of significant livestock pathogens.[2][8] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the MIC and MBC values of this compound against common bacterial pathogens found in livestock.

PathogenTest StrainMIC (mg/mL)MBC (mg/mL)Reference
Escherichia coliK-120.80.9[2][8]
Salmonella spp.Not specified0.91.0[2][8]
Staphylococcus aureusNot specified1.01.1[2][8]
Bacillus subtilisNot specified1.01.1[2][8]
Salmonella enteritidisNot specified<0.02Not Reported[2]
Salmonella choleraesuisNot specified<0.02Not Reported[2]

Note: Efficacy can vary based on the specific bacterial strain, the purity of the this compound extract, and experimental conditions.

Experimental Protocol: Determination of MIC and MBC

This protocol outlines the broth microdilution method for assessing the in vitro antimicrobial activity of this compound.

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound (high purity standard)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for dissolving RA

  • 0.5 McFarland turbidity standard

  • Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL). Further dilute in CAMHB to create a working stock solution.

  • Bacterial Inoculum Preparation: Culture bacteria overnight on MHA. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the RA working stock with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the RA dilutions.

  • Controls:

    • Positive Control: Wells with CAMHB and bacterial inoculum only (no RA).

    • Negative Control: Wells with CAMHB and RA only (no bacteria).

    • Solvent Control: Wells with CAMHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of RA where no visible turbidity is observed. This can be confirmed by reading the optical density at 600 nm.

  • MBC Determination: From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and streak it onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

In Vivo Efficacy in Livestock

Supplementing livestock feed with this compound has been shown to improve growth performance, enhance intestinal health, and modulate the gut microbiota, particularly under pathogenic challenge.[9][10]

Quantitative Data: In Vivo Studies of this compound Supplementation
Animal ModelRA DosageDurationPathogen ChallengeKey OutcomesReference
Broiler Chickens100 mg/kg feed21 daysNoneIncreased body weight and average daily gain; enhanced ileal and cecal morphology; increased abundance of beneficial bacteria (Lachnospiraceae, Faecalibacterium).[9][10][11]
Broiler Chickens200 mg/kg feed20 daysNoneEnhanced growth performance, antioxidant status, and meat quality.[9][10]
Finishing Pigs500 mg/kg feed45 daysNoneIncreased microbial richness and diversity in the cecum; increased relative abundance of Bacteroides.[12]
Weaned Piglets500 mg/kg feed21 daysE. coli K88Ameliorated gut dysbiosis and barrier dysfunction.[10]
Mice20 mg/kg BW7 daysSalmonella enteritidisAlleviated intestinal inflammation; regulated TLR9/NF-κB signaling; increased abundance of Firmicutes.[13][14][15]
Mice20 mg/kg BW7 daysEscherichia coliAlleviated weight loss and intestinal barrier damage; reduced serum TNF-α, IL-6, and IL-1β; inhibited NF-κB signaling.[16]
Experimental Protocol: Broiler Chicken Challenge Study

This protocol describes an in vivo trial to evaluate the effect of dietary this compound on broiler performance and intestinal health following a Salmonella challenge.

Objective: To assess the protective effects of dietary RA supplementation on growth performance, intestinal integrity, and inflammatory response in broilers challenged with Salmonella enteritidis.

Materials:

  • Day-old male broiler chicks (e.g., Ross 308)

  • Basal diet (starter, grower, finisher phases)

  • This compound (feed-grade)

  • Salmonella enteritidis (nalidixic acid-resistant strain for easy recovery)

  • Cages with individual feeders and drinkers

  • Materials for sample collection (blood tubes, sterile bags, formalin)

Procedure:

  • Animal Acclimation: House day-old chicks in a temperature-controlled facility. Provide ad libitum access to water and a standard basal diet for an initial 7-day acclimation period.

  • Experimental Groups: Randomly assign birds to experimental groups (e.g., n=15 per group):

    • Group 1 (Negative Control): Basal diet, no challenge.

    • Group 2 (Positive Control): Basal diet + Salmonella challenge.

    • Group 3 (RA Treatment): Basal diet supplemented with RA (e.g., 200 mg/kg) + Salmonella challenge.

  • Dietary Supplementation: Provide the respective diets to the groups from day 8 onwards.

  • Pathogen Challenge: On day 14, orally gavage birds in Groups 2 and 3 with 0.5 mL of a Salmonella enteritidis suspension (e.g., 1 x 10⁹ CFU/mL). Group 1 receives sterile saline.

  • Data and Sample Collection:

    • Performance: Record body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • Sampling (Day 21):

      • Blood: Collect blood samples via wing vein for serum separation to measure inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

      • Intestinal Morphology: Euthanize a subset of birds and collect segments of the ileum. Fix in 10% neutral buffered formalin for histological analysis of villus height and crypt depth.

      • Microbiota Analysis: Collect cecal contents aseptically and store at -80°C for 16S rRNA gene sequencing to analyze microbial composition.

      • Gene Expression: Collect ileal mucosal scrapings and store in RNAlater for RT-qPCR analysis of tight junction proteins (e.g., ZO-1, Occludin) and inflammatory markers.

  • Statistical Analysis: Analyze performance data, cytokine levels, and morphological measurements using ANOVA. Analyze microbiota data using appropriate bioinformatics pipelines.

Mechanisms of Action & Signaling Pathways

This compound combats microbial pathogens not only through direct antimicrobial action but also by modulating the host's immune and inflammatory responses. A key mechanism is the inhibition of the pro-inflammatory NF-κB signaling pathway.

General Experimental Workflow

The investigation of natural compounds like this compound typically follows a structured workflow from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (Cell Culture) cluster_2 Phase 3: In Vivo Validation a Antimicrobial Assays (MIC / MBC) b Cytotoxicity Assays (e.g., on IPEC-J2 cells) a->b c Pathogen Challenge Models (e.g., E. coli on MCECs) b->c Select non-toxic, effective concentrations d Analysis of Signaling Pathways (Western Blot, RT-qPCR) c->d e Barrier Function Assays (TEER) c->e f Livestock Challenge Trials (Poultry, Swine) e->f Validate in vivo g Performance & Health Metrics f->g h Gut Microbiota & Histology f->h

General workflow for evaluating this compound.
Inhibition of NF-κB Signaling Pathway

In response to pathogens like E. coli or Salmonella, bacterial components such as lipopolysaccharide (LPS) trigger an inflammatory cascade. This compound can alleviate this inflammation by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression.[13][16][17]

G LPS Pathogen (e.g., E. coli / LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB p-IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes Induces Transcription RA This compound RA->IKK Inhibits

RA inhibits LPS-induced NF-κB activation.
Modulation of TLR9/NF-κB Signaling by this compound

In studies with Salmonella enteritidis, this compound has been shown to attenuate inflammation by modulating the Toll-like receptor 9 (TLR9) and NF-κB pathway.[13][14][15] RA appears to upregulate the expression of TLR9 while simultaneously inhibiting the downstream activation of NF-κB, preventing an excessive inflammatory response.[13][14][15] This dual action is dependent on a healthy gut microbiota.[13][14]

G SE Salmonella enteritidis TLR9 TLR9 Expression SE->TLR9 Activates NFkB_path NF-κB Pathway Activation TLR9->NFkB_path Inflammation Intestinal Inflammation NFkB_path->Inflammation RA This compound RA->TLR9 Upregulates RA->NFkB_path Inhibits Microbiota Gut Microbiota Microbiota->RA Required for RA efficacy

RA modulates the TLR9/NF-κB pathway.
Antiviral Action via cGAS-STING Pathway Activation

Beyond its antibacterial effects, this compound has demonstrated antiviral properties, for instance against Pseudorabies virus (PRV) in swine.[18] RA can inhibit viral replication by activating the cGAS-STING innate immune signaling pathway, which is often suppressed by the virus. This activation leads to the production of type I interferons (e.g., IFN-β), key antiviral cytokines.[18]

G Virus Viral DNA (e.g., PRV) cGAS cGAS Virus->cGAS Detected by cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 p-IRF3 TBK1->IRF3 Phosphorylates IFNb IFN-β Production (Antiviral Response) IRF3->IFNb Induces RA This compound RA->STING Activates

RA activates the antiviral cGAS-STING pathway.

References

Application Notes and Protocols for Enzyme-Assisted Extraction of Rosmarinic Acid from Medicinal Herbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid, a naturally occurring polyphenolic compound, is of significant interest to the pharmaceutical and nutraceutical industries due to its well-documented antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Traditional solvent-based extraction methods for this compound from medicinal herbs, while effective, often raise environmental and safety concerns. Enzyme-assisted extraction (EAE) presents a green and efficient alternative, utilizing enzymes to break down plant cell walls, thereby enhancing the release of bioactive compounds.[1][3] This document provides detailed application notes and protocols for the enzyme-assisted extraction of this compound from various medicinal herbs, with a focus on species from the Lamiaceae family, such as Rosemary (Rosmarinus officinalis), Sage (Salvia officinalis), and Basil (Ocimum basilicum).

Introduction

This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, predominantly found in plants of the Lamiaceae and Boraginaceae families.[2] Its diverse biological activities have led to its investigation for a wide range of therapeutic applications. The efficiency of extracting this compound is crucial for its commercial viability. Enzyme-assisted extraction is a novel and sustainable technology that offers several advantages over conventional methods, including higher extraction yields, reduced solvent consumption, and milder operating conditions, which help in preserving the integrity of the target compound.[1][3] This technique typically employs hydrolytic enzymes like cellulases, pectinases, and proteases to degrade the complex polysaccharide and protein matrix of the plant cell wall, facilitating the release of intracellular contents.[4]

Key Advantages of Enzyme-Assisted Extraction

  • Increased Yield: By effectively disrupting the plant cell wall, EAE can significantly improve the yield of this compound compared to traditional solvent extraction methods.

  • Eco-Friendly: EAE reduces or eliminates the need for harsh organic solvents, making it a more environmentally sustainable "green" technology.[4][5]

  • High-Quality Product: The milder extraction conditions (temperature and pressure) used in EAE minimize the degradation of thermolabile compounds like this compound, resulting in a higher quality extract.[3]

  • Process Efficiency: EAE can often be performed in a shorter time frame compared to conventional maceration techniques.[6]

Experimental Protocols

General Workflow for Enzyme-Assisted Extraction of this compound

The following diagram illustrates the general workflow for the enzyme-assisted extraction of this compound from medicinal herbs.

EAE_Workflow cluster_extraction Extraction Process cluster_purification Purification A Plant Material Preparation (Drying, Grinding) B Enzymatic Hydrolysis (Enzyme, Water, Controlled pH, Temp, Time) A->B Add Enzyme & Water C Solid-Liquid Separation (Filtration/Centrifugation) B->C Hydrolyzed Slurry D Crude Extract C->D Supernatant E Downstream Processing (Purification, Concentration) D->E Further Purification F Purified this compound E->F Final Product

General workflow for enzyme-assisted extraction.
Protocol 1: Enzyme-Assisted Extraction of this compound from Rosemary (Rosmarinus officinalis)

This protocol is based on optimized conditions for maximizing the yield of this compound from rosemary leaves.[3][4][5]

Materials:

  • Dried rosemary leaves, ground to a fine powder

  • Cellulase A

  • Distilled water

  • Shaking water bath or incubator

  • Filtration apparatus (e.g., Whatman No. 4 filter paper) or centrifuge

  • pH meter

Procedure:

  • Sample Preparation: Weigh 1 g of powdered dry rosemary leaves.

  • Enzymatic Reaction Mixture:

    • In a suitable flask, add the powdered rosemary leaves.

    • Add 28.69 mL of distilled water (water-to-sample ratio of 28.69:1 mL/g).[3][4][5]

    • Add Cellulase A to a final concentration of 2.56% (w/w of the plant material).[3][4][5]

  • Incubation:

    • Secure the flask in a shaking water bath.

    • Incubate at 36.6°C for 4.63 hours with continuous agitation.[3][4][5]

  • Enzyme Inactivation (Optional): Heat the mixture to 90-100°C for 5-10 minutes to denature the enzyme.

  • Solid-Liquid Separation:

    • Filter the mixture through Whatman No. 4 filter paper to separate the solid residue from the liquid extract.

    • Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Analysis: The resulting supernatant is the crude this compound extract. The concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzyme-Assisted Extraction of this compound from Sage (Salvia officinalis)

This protocol utilizes a combination of enzymes to enhance the extraction efficiency of this compound from sage leaves.[6][7]

Materials:

  • Dried sage leaves, ground to a fine powder

  • Cellulase A

  • Protamex (a protease)

  • Distilled water

  • Shaking water bath or incubator

  • Filtration apparatus or centrifuge

  • pH meter

Procedure:

  • Sample Preparation: Weigh 1 g of powdered dry sage leaves.

  • Enzymatic Reaction Mixture:

    • In a suitable flask, add the powdered sage leaves.

    • Add 25.76 mL of distilled water (water-to-sample ratio of 25.76:1 mL/g).[6][7]

    • Add a mixture of Cellulase A and Protamex (1:1, w/w) to a final enzyme concentration of 4.49% (w/w of the plant material).[6][7]

  • Incubation:

    • Secure the flask in a shaking water bath.

    • Incubate at 54.3°C for 2 hours with continuous agitation.[6][7]

  • Enzyme Inactivation (Optional): Heat the mixture to 90-100°C for 5-10 minutes.

  • Solid-Liquid Separation:

    • Filter the mixture or centrifuge as described in Protocol 1 to obtain the crude extract.

  • Analysis: Analyze the this compound content in the supernatant using HPLC.

Quantitative Data Summary

The following tables summarize the optimized conditions and corresponding yields of this compound from different medicinal herbs using enzyme-assisted extraction.

Table 1: Optimized Conditions for Enzyme-Assisted Extraction of this compound

Plant SourceEnzyme(s)Enzyme Conc. (%)Temperature (°C)Time (h)Water:Sample Ratio (mL/g)pHReference
Rosemary (Rosmarinus officinalis)Cellulase A2.5636.64.6328.69Not Specified[3][4][5]
Sage (Salvia officinalis)Cellulase A + Protamex (1:1)4.4954.3225.76Not Specified[6][7]
Perilla (Perilla frutescens)Cellulase2.050.00.25Not Specified4.0[[“]]

Table 2: this compound Yield from Various Herbs Using Enzyme-Assisted Extraction

Plant SourceExtraction MethodThis compound Yield (mg/g dry weight)Reference
Rosemary (Rosmarinus officinalis)Enzyme-Assisted (Cellulase A)13.97[3][4][5]
Sage (Salvia officinalis)Enzyme-Assisted (Cellulase A + Protamex)28.23[6][7]
Wild Marjoram (Origanum vulgare)Not specified23.0[2]
Lemon Balm (Melissa officinalis)Not specified36.5 - 39.1[9]
Spearmint (Mentha spicata)Not specified10.7[9]

Logical Relationship of EAE Parameters

The optimization of enzyme-assisted extraction involves the interplay of several key parameters. The following diagram illustrates the logical relationships and dependencies in designing an EAE protocol.

EAE_Parameters cluster_params Optimization Parameters A Plant Material (Species, Part, Pre-treatment) B Enzyme Selection (Cellulase, Pectinase, Protease, etc.) A->B C Process Parameters B->C P1 Enzyme Concentration C->P1 P2 Temperature C->P2 P3 Time C->P3 P4 pH C->P4 P5 Water:Sample Ratio C->P5 D Extraction Yield & Purity P1->D P2->D P3->D P4->D P5->D

References

Application Note: Validated HPLC-DAD Method for the Determination of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae (mint) and Boraginaceae families.[1] It is a potent antioxidant and has demonstrated various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] Accurate and reliable quantification of this compound is crucial for the quality control of herbal raw materials, phytopharmaceutical products, and for research in pharmacology and food science.[1][2]

This document provides a detailed protocol for a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative determination of this compound. The method is presented in accordance with the International Conference on Harmonisation (ICH) guidelines.[3]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

    • Analytical balance.

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringes and 0.2 µm or 0.45 µm syringe filters.

  • Chemicals and Reagents:

    • This compound reference standard (≥97% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid or Phosphoric acid (analytical grade).

    • Optional: Ascorbic acid and EDTA for sample stabilization.[4][5]

Protocol 1: Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as 30% acetonitrile or methanol.[1][6] This stock solution should be stored in the dark at low temperatures (e.g., 6 °C) to minimize degradation.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or initial mobile phase composition.[1][6] A typical calibration range is 6.25 µg/mL to 100 µg/mL or 100 µg/mL to 600 µg/mL.[4][6]

Protocol 2: Sample Preparation (Plant Material)

This compound is susceptible to oxidation, which can lead to artificially low quantification.[4][5] The inclusion of antioxidants in the extraction solvent is recommended for improved accuracy.[4][5]

  • Milling: Dry the plant material and grind it into a fine powder, passing it through a sieve (e.g., 380 µm).[7]

  • Extraction: Accurately weigh a specific amount of powdered sample (e.g., 0.5 g) into a flask.[7]

  • Add a defined volume of extraction solvent. An optimized procedure involves using 40% aqueous methanol containing an antioxidant mixture (e.g., ascorbic acid and EDTA).[4][5]

  • Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 20 minutes).[4][5]

  • Centrifugation & Dilution: Centrifuge the extract. Combine the supernatant into a volumetric flask and make up to the final volume with the extraction solvent.[7]

  • Filtration: Prior to injection, filter the final extract through a 0.2 µm or 0.45 µm membrane syringe filter into an HPLC vial.[1][7]

Protocol 3: Chromatographic Conditions

The following table summarizes typical HPLC-DAD operational parameters for this compound analysis. An isocratic method offers simplicity and efficiency in solvent use, while a gradient method can provide better separation for complex matrices.[1][4]

ParameterCondition 1 (Isocratic)[1]Condition 2 (Gradient)[4][5]
Stationary Phase Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 30% Acetonitrile and 0.1% Formic Acid in WaterA: 0.1% Phosphoric Acid in WaterB: Methanol
Elution Mode IsocraticStep Gradient:0-5 min: 45% B5-10 min: 80% B
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection DAD at 330 nmDAD at 330 nm
Injection Volume 20 µL10-20 µL
Run Time ~15 minutes~10-15 minutes
Protocol 4: Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3]

  • Specificity: Assessed by analyzing a blank sample (matrix without analyte) to check for interferences at the retention time of this compound. Peak purity can be confirmed using the DAD's UV spectrum analysis across the peak.[1]

  • Linearity: Inject at least five concentrations of the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Linearity is evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.999.[4][8]

  • Accuracy: Determined by a recovery study. A known amount of this compound standard is spiked into a blank sample matrix, which is then extracted and analyzed using the developed method.[6] The percentage recovery is calculated. An accuracy of 101.00 ± 6.43% has been reported.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the sample on different days with different analysts or equipment.

    • Precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (CV%). A precision of 6.36% (CV) has been deemed acceptable.[1][2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.[1] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[8]

  • System Suitability: Before analysis, inject a standard solution multiple times to check parameters like tailing factor and theoretical plates to ensure the chromatographic system is performing adequately.[1]

Data Presentation

The following tables summarize the key parameters of a validated HPLC-DAD method for this compound determination.

Table 1: Example HPLC-DAD Chromatographic Conditions

Parameter Setting
Column C18 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase 30% Acetonitrile, 70% Water with 0.1% Formic Acid[1]
Mode Isocratic[1]
Flow Rate 0.5 mL/min[1]
Temperature 30 °C[1]
Detection Wavelength 330 nm[1][3][4]

| Injection Volume | 20 µL[1] |

Table 2: Summary of Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 > 0.999[4]
Accuracy (% Recovery) Typically 80-120% 92.4 ± 4.36%[6]
Precision (%RSD / CV%) ≤ 15% < 6.4%[1][2]
LOD S/N ≥ 3 2.22 µg/mL[8]

| LOQ | S/N ≥ 10 | 43.00 µg/mL[1] |

Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for the determination of this compound using the validated HPLC-DAD method.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC-DAD Analysis cluster_data 3. Data Processing standard_prep Standard Preparation a. Weigh RA Standard b. Create Stock Solution c. Perform Serial Dilutions working_standards working_standards standard_prep->working_standards Working Standards sample_prep Sample Preparation a. Weigh & Mill Plant Material b. Extract with Solvent + Antioxidants c. Sonicate & Centrifuge d. Filter Extract (0.45 µm) sample_extract sample_extract sample_prep->sample_extract Sample Extract hplc_injection HPLC Injection Inject Standards & Samples working_standards->hplc_injection sample_extract->hplc_injection hplc_system Chromatographic System C18 Column Mobile Phase Elution Detection at 330 nm hplc_injection->hplc_system chromatogram Chromatogram Acquisition Record Absorbance vs. Time hplc_system->chromatogram data_analysis Data Analysis a. Identify & Integrate RA Peak b. Construct Calibration Curve c. Quantify RA in Samples chromatogram->data_analysis report Report Generation Validation Summary Sample Concentrations data_analysis->report

Caption: Workflow for this compound Quantification by HPLC-DAD.

References

Application Notes and Protocols for Traditional Solvent-Based Extraction of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on traditional solvent-based extraction methods for rosmarinic acid. The focus is on maceration, Soxhlet extraction, and ultrasound-assisted extraction, offering a comparative overview of their methodologies and yields.

Data Summary: Comparison of Extraction Methods

The efficiency of this compound extraction is influenced by the chosen method, solvent, temperature, and duration. The following table summarizes quantitative data from various studies to facilitate comparison.

Plant SourceExtraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g DM*)
Rosmarinus officinalisSoxhletEthanolBoiling Point6 h5.78[1][2]
Melissa officinalisTemperature-Assisted Maceration50% Ethanol (v/v)601 hNot explicitly quantified in the provided text
Melissa officinalisPressurized Hot Water Extraction (PEME)34% Propan-2-ol66Not specified72.6 (mg/g of dry extraction matter)[3][4]
Rosmarinus officinalisUltrasound-Assisted Extraction (UAE)99.5% Ethanol (v/v)Not specified5 minNot explicitly quantified in the provided text
Rosmarinus officinalisUltrasound-Assisted Extraction (UAE)70% EthanolNot specifiedNot specifiedHigher yield than other UAE solvent concentrations[5]
Rosmarinus officinalisDeep Eutectic Solvents (DES) ExtractionLactic acid/1,4-butanediol (1:2 molar ratio) with 12% water4060 min20.247[6]
Mentha piperitaReflux Extraction90% MethanolBoiling Point45 min1.9 (mg/mL of crude extract)[7]

*DM: Dry Matter

Experimental Protocols & Workflows

Detailed methodologies for the key traditional extraction techniques are provided below.

Maceration (Temperature-Assisted)

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period. The process can be enhanced by agitation and heating to increase the diffusion rate of the target compounds.

Experimental Protocol:

  • Sample Preparation: Dry the plant material (e.g., lemon balm leaves) and grind it into a fine powder.

  • Extraction:

    • Weigh 4 g of the powdered plant material and place it into a 100 mL screw-cap glass bottle.[8]

    • Add 80 mL of 50% (v/v) ethanol, establishing a solid-to-liquid ratio of 1:20.[8]

  • Incubation:

    • Securely cap the bottle and place it in a shaking water bath set to 60°C.[8]

    • Allow the mixture to shake for 1 hour.[8]

  • Filtration:

    • After incubation, cool the bottle to room temperature.

    • Filter the extract using an appropriate filter paper to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation:

    • To obtain a concentrated extract, evaporate the solvent from the filtrate using a rotary evaporator.

  • Analysis:

    • The resulting extract can be analyzed for this compound content using techniques such as High-Performance Liquid Chromatography (HPLC).[9]

Workflow Diagram:

Maceration_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Analysis start Start prep Grind Dried Plant Material start->prep weigh Weigh Powdered Material (4g) prep->weigh mix Mix with 50% Ethanol (80 mL) weigh->mix incubate Shake in Water Bath (60°C, 1h) mix->incubate cool Cool to Room Temp incubate->cool filter Filter Extract cool->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate analyze HPLC Analysis evaporate->analyze end End analyze->end

Maceration Workflow Diagram
Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh portion of the condensed solvent. This technique is exhaustive but can expose thermolabile compounds to high temperatures for extended periods.[1]

Experimental Protocol:

  • Sample Preparation: Dry the plant material (e.g., rosemary leaves) and grind it into a coarse powder.

  • Apparatus Setup:

    • Weigh 15 g of the powdered rosemary and place it into a cellulose extraction thimble.[1]

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a round-bottom flask (containing the extraction solvent, e.g., ethanol) and a condenser.

  • Extraction:

    • Heat the solvent in the round-bottom flask to its boiling point. The solvent will vaporize, travel up to the condenser, liquefy, and drip back onto the thimble containing the plant material.

    • Allow the extraction to proceed for 6 hours.[1] During this time, the chamber containing the thimble will periodically fill with the solvent and then siphon it back into the flask, creating cycles of extraction.

  • Solvent Recovery:

    • After 6 hours, turn off the heat and allow the apparatus to cool.

    • Dismantle the setup and recover the solvent from the extract using a rotary evaporator.

  • Analysis:

    • The concentrated extract is then ready for the quantification of this compound, typically via HPLC.

Workflow Diagram:

Soxhlet_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Analysis start Start prep Grind Dried Plant Material start->prep load Load Powder (15g) into Thimble prep->load setup Assemble Soxhlet Apparatus load->setup extract Continuous Extraction with Ethanol (6h) setup->extract cool Cool Down Apparatus extract->cool recover Recover Solvent (Rotary Evaporator) cool->recover analyze HPLC Analysis recover->analyze end End analyze->end

Soxhlet Extraction Workflow Diagram
Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which often leads to shorter extraction times and higher efficiency.[5][10]

Experimental Protocol:

  • Sample Preparation: Finely grind the dried rosemary leaves.

  • Extraction Setup:

    • Place a known amount of the powdered rosemary into a reaction vessel (e.g., a double-jacketed reactor).[11]

    • Add the extraction solvent (e.g., absolute ethanol) at a specified solid-to-liquid ratio (e.g., 1:3 w/v).[11]

  • Sonication:

    • Immerse the tip of a probe-type ultrasonicator into the mixture.[11]

    • Apply ultrasound at a set power (e.g., 750 W) for a specific duration (e.g., 10 minutes).[11]

    • Maintain the extraction temperature at a controlled level (e.g., 25°C) using a cooling system connected to the reactor jacket.[11]

  • Separation:

    • After sonication, separate the solid residue from the liquid extract. This can be achieved by centrifugation (e.g., at 4000 rpm for 10 minutes) followed by filtration.[11]

  • Concentration and Analysis:

    • Concentrate the liquid extract using a rotary evaporator to remove the solvent.[11]

    • The final dried extract is then analyzed for its this compound content using HPLC.

Workflow Diagram:

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Analysis start Start prep Grind Dried Plant Material start->prep mix Mix Powder with Ethanol (1:3 w/v) prep->mix sonicate Apply Ultrasound (750W, 10 min, 25°C) mix->sonicate centrifuge Centrifuge Mixture (4000 rpm, 10 min) sonicate->centrifuge filter Filter Supernatant centrifuge->filter concentrate Concentrate Extract (Rotary Evaporator) filter->concentrate analyze HPLC Analysis concentrate->analyze end End analyze->end

Ultrasound-Assisted Extraction Workflow

References

Application Notes and Protocols for High-Purity Rosmarinic Acid Separation Using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Abundantly found in various plant species of the Lamiaceae and Boraginaceae families, such as rosemary, basil, and mint, RA has garnered significant scientific interest due to its wide array of pharmacological properties.[2][3] These include potent antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer activities, making it a valuable compound for the pharmaceutical, cosmetic, and food industries.[3][4] The preparation of high-purity this compound is crucial for its therapeutic application and research. While various chromatographic techniques have been employed for its purification, gel filtration chromatography, particularly using Sephadex LH-20, offers a valuable method for the final polishing step to achieve high purity by separating it from closely related molecules.

This document provides detailed protocols for the separation of high-purity this compound, with a focus on the application of gel filtration chromatography as a final purification step. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Data Presentation: Comparison of Chromatographic Methods for this compound Purification

Several chromatographic methods have been utilized to purify this compound from various plant extracts. The following table summarizes the performance of different techniques to provide a comparative overview.

Chromatographic MethodStationary PhasePurity AchievedSource MaterialReference
Silica Gel ChromatographySilica Gel (200-300 mesh)92.85 ± 3.18%Rosemary Extract[4]
Combined Column ChromatographyMacroporous Resin (SP825) & Polyamide Resin90.23% (can exceed 95% with crystallization)Perilla Seed Meal[5][6]
Column ChromatographySilica Gel 60 (60-200 mesh)Good Purity (qualitative)Mentha piperita[1]
Column ChromatographySilica Gel100%Orthosiphon aristatus[3]
Solid-Phase & Liquid-Liquid ExtractionMacroporous Resin (CAD-40) & Ethyl Acetate56.3%Rosmarinus officinalis Leaves[7]
Gel Filtration ChromatographySephadex LH-2038.8%Lemon Balm Leaves[8]

Experimental Protocols

Achieving high-purity this compound often requires a multi-step purification strategy. An initial enrichment step using techniques like silica gel or macroporous resin chromatography is typically followed by a final polishing step. Here, we detail a protocol using silica gel chromatography for initial purification, followed by gel filtration chromatography for obtaining high-purity this compound.

Protocol 1: Initial Enrichment of this compound using Silica Gel Chromatography

This protocol is based on methodologies that have successfully yielded this compound with a purity of over 90%.[4]

Materials and Equipment:

  • Crude this compound extract (from a plant source like rosemary)

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Ethyl acetate

  • Formic acid

  • Rotary evaporator

  • Collection tubes

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

Methodology:

  • Column Packing: Prepare a slurry of silica gel in ethyl acetate. Pour the slurry into the glass column and allow it to pack under gravity, ensuring a uniform and bubble-free column bed.

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of ethyl acetate.

  • Column Loading: Carefully load the dissolved sample onto the top of the packed silica gel column.

  • Elution: Elute the column with an isocratic mobile phase of ethyl acetate containing 1.5% formic acid.[4] Maintain a constant flow rate (e.g., 2 bed volumes per hour).[4]

  • Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 10 mL).

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate:formic acid (5:4:1, v/v/v).[1] Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp at 254 nm to identify the fractions containing this compound.[1]

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the enriched this compound fraction.

Protocol 2: High-Purity Separation by Sephadex LH-20 Gel Filtration Chromatography

This protocol describes the final polishing step to achieve high-purity this compound from the enriched fraction obtained in Protocol 1. Sephadex LH-20 is a hydroxypropylated, cross-linked dextran medium suitable for gel filtration in organic solvents.[9][10]

Materials and Equipment:

  • Enriched this compound fraction

  • Sephadex LH-20

  • Chromatography column resistant to organic solvents

  • Methanol (HPLC grade)

  • Filter apparatus (0.45 µm)

  • Rotary evaporator

  • Collection tubes

  • HPLC system for purity analysis

Methodology:

  • Stationary Phase Preparation (Swelling the Gel):

    • Calculate the required amount of dry Sephadex LH-20 powder for the desired bed volume (approximate bed volume in methanol is 4.0-4.5 mL/g dry powder).

    • Suspend the dry powder in an excess of methanol. Allow it to swell for at least 3 hours at room temperature. Avoid using a magnetic stirrer as it can damage the beads.[9]

  • Column Packing:

    • Equilibrate all materials, including the column and the swollen gel slurry, to room temperature.

    • Prepare a slurry with approximately 75% settled medium and 25% methanol.[11]

    • Pour the slurry into the column in one continuous motion to minimize stratification.

    • Allow the gel to pack under gravity. Once a bed has formed, attach the top adapter and start the flow of methanol to stabilize the packed bed. Equilibrate the column with at least two column volumes of methanol.

  • Mobile Phase Preparation:

    • Use HPLC-grade methanol as the mobile phase.

    • Filter the methanol through a 0.45 µm filter before use to remove any particulate matter.[9]

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in a small volume of the mobile phase (methanol). The sample volume should ideally be between 1% and 2% of the total column volume for optimal resolution.[11]

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Stop the mobile phase flow and carefully load the prepared sample onto the top of the column.

    • Start the elution with methanol at a low flow rate (e.g., 1-10 cm/h) to ensure good resolution.[9]

    • Collect fractions of a specific volume continuously from the column outlet.

  • Analysis of Fractions:

    • Analyze the purity of the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Pool the fractions that contain this compound of the desired high purity.

  • Final Product Recovery:

    • Combine the high-purity fractions and remove the solvent using a rotary evaporator to obtain the final high-purity this compound product.

Visualizations

Experimental Workflow

G cluster_0 Initial Purification cluster_1 Final Polishing crude_extract Crude Plant Extract dissolve_sample Dissolve in Ethyl Acetate crude_extract->dissolve_sample silica_column Silica Gel Column Chromatography (Mobile Phase: Ethyl Acetate + 1.5% Formic Acid) dissolve_sample->silica_column fraction_collection1 Fraction Collection silica_column->fraction_collection1 tlc_analysis TLC Analysis fraction_collection1->tlc_analysis pooling1 Pool RA Fractions tlc_analysis->pooling1 concentration1 Concentration (Rotary Evaporator) pooling1->concentration1 enriched_ra Enriched this compound (>90% Purity) concentration1->enriched_ra dissolve_ra Dissolve in Methanol enriched_ra->dissolve_ra To Final Polishing sephadex_column Sephadex LH-20 Gel Filtration (Mobile Phase: Methanol) dissolve_ra->sephadex_column fraction_collection2 Fraction Collection sephadex_column->fraction_collection2 hplc_analysis HPLC Purity Analysis fraction_collection2->hplc_analysis pooling2 Pool High-Purity RA Fractions hplc_analysis->pooling2 concentration2 Concentration (Rotary Evaporator) pooling2->concentration2 high_purity_ra High-Purity this compound (>98%) concentration2->high_purity_ra

Caption: Workflow for high-purity this compound separation.

This compound's Antioxidant Signaling Pathway

This compound is known to exert its potent antioxidant effects by activating the Nrf2/ARE signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

G cluster_pathway Nrf2/ARE Antioxidant Pathway cluster_nucleus RA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) RA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in->ARE binds to

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Discussion

The initial purification of this compound using silica gel chromatography is an effective method to remove a significant portion of impurities, yielding a product with a purity that can exceed 90%.[4] The choice of an acidic mobile phase is critical as it helps to keep the phenolic hydroxyl groups of this compound protonated, reducing tailing and improving peak shape on the silica gel column.

For the final polishing step, Sephadex LH-20 is particularly useful. The separation mechanism on Sephadex LH-20 can be a combination of size exclusion and partition chromatography, depending on the solvent used.[12] When using a polar organic solvent like methanol, it primarily acts as a size-exclusion medium, separating molecules based on their size. However, its lipophilic and hydrophilic nature also allows for partitioning effects, which can separate molecules of similar size but different polarity.[10] This dual mechanism is advantageous for separating this compound from other closely related phenolic compounds or small molecules that may have persisted after the initial purification step. The low flow rate recommended is crucial for maximizing the resolution in gel filtration chromatography.

Conclusion

The combination of silica gel chromatography for initial enrichment followed by gel filtration chromatography using Sephadex LH-20 is an effective strategy for obtaining high-purity this compound. This two-step approach allows for the efficient removal of a broad range of impurities, resulting in a final product suitable for pharmaceutical and research applications. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists aiming to purify this valuable natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rosmarinic Acid Extraction from Melissa officinalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of rosmarinic acid from Melissa officinalis (lemon balm).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound extraction yield?

A1: The choice of solvent system is a critical factor. The polarity of the solvent significantly impacts the extraction efficiency of this compound. Aqueous mixtures of organic solvents, such as ethanol, methanol, or propan-2-ol, have been shown to be highly effective. For instance, a 34% propan-2-ol in water solution has been identified as an optimal solvent composition.[1][2] The dielectric constant of the extraction solvent, which is a measure of its polarity, should ideally be in the range of 48 to 59 to achieve the highest yields of this compound.[2]

Q2: What is the recommended temperature range for extraction?

A2: The optimal extraction temperature typically falls within the range of 50°C to 70°C. One study identified an optimal temperature of 66°C for maximizing this compound yield.[1][2] Another study using aqueous methanol found the optimal temperature to be 54.8°C.[3][4] It is important to note that excessively high temperatures (e.g., 150°C) can lead to the thermal degradation of this compound, resulting in lower yields.[5]

Q3: How does the solid-to-liquid ratio affect extraction efficiency?

A3: The solid-to-liquid ratio, which is the ratio of the weight of the plant material to the volume of the solvent, is another crucial parameter. A ratio between 1:20 and 1:30 (w/v) is generally considered optimal.[1] Specifically, a ratio of 1:29 (w/v) has been reported as the optimum for achieving maximum this compound extraction.[1][2]

Q4: What is a suitable extraction time?

A4: Extraction time can vary depending on the other parameters. However, studies have shown that an extraction time of approximately 60 to 65 minutes is often sufficient.[3][4] For instance, an optimal extraction time of 64.8 minutes was reported when using aqueous methanol at 54.8°C.[3][4]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[6][7] A typical HPLC setup would involve a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[6][7][8] Detection is usually performed using a photodiode array (PDA) or UV detector at a wavelength of 330 nm.[6][7]

Troubleshooting Guide

Problem: Low this compound Yield

Possible Cause Suggested Solution
Inappropriate Solvent System Ensure you are using an aqueous-organic solvent mixture. The polarity is key. Start with a 50% ethanol or methanol solution. For further optimization, consider a 34% propan-2-ol solution, which has been shown to be highly effective.[1][2]
Suboptimal Temperature Verify your extraction temperature. If it's too low, the extraction will be inefficient. If it's too high, you risk degrading the this compound. Aim for a temperature between 55°C and 66°C.[1][2][3][4]
Incorrect Solid-to-Liquid Ratio A ratio that is too high (not enough solvent) will result in incomplete extraction. A ratio that is too low may be wasteful. An optimal range is 1:20 to 1:30 (w/v).[1]
Insufficient Extraction Time If the extraction time is too short, the solvent will not have enough time to penetrate the plant material and dissolve the this compound. Aim for at least 60 minutes.[3][4]
Improper Plant Material Preparation The plant material should be dried (e.g., at 40°C) and coarsely ground to increase the surface area for extraction.[2]

Problem: Inconsistent or Non-Reproducible Results

Possible Cause Suggested Solution
Variability in Plant Material The concentration of this compound in Melissa officinalis can vary depending on the plant's developmental stage, growing conditions, and harvesting time.[8] Whenever possible, use plant material from the same batch for a series of experiments.
Inaccurate Measurement of Parameters Precisely control and monitor the extraction temperature, time, and solid-to-liquid ratio. Use calibrated equipment.
Degradation of this compound This compound can be sensitive to light and high temperatures.[5] Protect your extracts from light and avoid prolonged exposure to high temperatures. Acidic conditions (pH 2.5) can also significantly decrease its stability.[9][10]
Inconsistent Analytical Method Ensure your HPLC method is validated for linearity, precision, and accuracy.[6][7] Use a consistent sample preparation and injection volume.

Data Presentation

Table 1: Optimized Extraction Parameters for this compound from Melissa officinalis

Parameter Study 1: Aqueous Propan-2-ol [1][2]Study 2: Aqueous Methanol [3][4]Study 3: Pressurized Liquid Extraction (Ethanol/Water/Formic Acid) [11]
Solvent 34% Propan-2-ol in water59.0% Methanol in water46% Ethanol, 53.9% Water, 0.1% Formic Acid
Temperature 66 °C54.8 °C103 °C
Time Not specified as a variable for optimization64.8 min20 min
Solid-to-Liquid Ratio 1:29 (w/v)1:20 (w/v)Not specified
Maximal Yield 72.6 mg/g dry material46.1 mg/g dry materialNot specified in abstract

Experimental Protocols

Protocol 1: Optimized Extraction with Aqueous Propan-2-ol (Based on Ondrejovič et al.)[1][2]

  • Plant Material Preparation: Dry the leaves of Melissa officinalis at 40°C. Coarsely grind the dried leaves.

  • Extraction Solvent Preparation: Prepare a 34% (v/v) solution of propan-2-ol in water.

  • Extraction Procedure:

    • Weigh 1 gram of the dried, ground plant material.

    • Add 29 mL of the 34% propan-2-ol solvent.

    • Place the mixture in a shaking water bath or a suitable extraction vessel with temperature control.

    • Set the temperature to 66°C and extract for 1 hour with continuous agitation.

  • Sample Recovery:

    • After extraction, rapidly decant the extract to separate it from the solid plant material.

    • Filter the extract to remove any remaining solid particles.

  • Analysis: Quantify the this compound content in the filtered extract using a validated HPLC method.

Protocol 2: Optimized Extraction with Aqueous Methanol (Based on Kim et al.)[3][4]

  • Plant Material Preparation: Grind the dried Melissa officinalis leaves.

  • Extraction Solvent Preparation: Prepare a 59.0% (v/v) solution of methanol in water.

  • Extraction Procedure:

    • Place 1 gram of the ground plant material in an Erlenmeyer flask.

    • Add 20 mL of the 59.0% aqueous methanol solution.

    • Conduct the extraction in a shaking water bath at 100 rpm.

    • Set the temperature to 54.8°C and the extraction time to 64.8 minutes.

  • Sample Recovery:

    • Filter the extract through filter paper to separate the solid residue.

  • Analysis: Determine the concentration of this compound in the filtrate using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_recovery 3. Sample Recovery cluster_analysis 4. Analysis plant_material Melissa officinalis Leaves drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding add_solvent Add Solvent (e.g., 34% Propan-2-ol) grinding->add_solvent extraction_process Extraction (e.g., 66°C, 1 hr) add_solvent->extraction_process separation Separation (Decantation/Filtration) extraction_process->separation extract Crude Extract separation->extract hplc HPLC Analysis extract->hplc quantification Quantification of This compound hplc->quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_parameters Check Extraction Parameters cluster_material Check Starting Material cluster_stability Check for Degradation start Low this compound Yield solvent Solvent Correct? (Polarity, Composition) start->solvent temp Temperature Optimal? (55-66°C) start->temp ratio Solid:Liquid Ratio Correct? (1:20 - 1:30) start->ratio time Time Sufficient? (>= 60 min) start->time prep Properly Dried & Ground? start->prep quality Consistent Plant Source? start->quality light Protected from Light? start->light ph pH of Solution Neutral? start->ph

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Enhancing the Stability of Rosmarinic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with rosmarinic acid (RA) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is degrading rapidly. What are the primary factors I should consider?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the solvent composition. Acidic conditions, high temperatures, and exposure to light can all accelerate its degradation.[1][2][3][4]

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: this compound is significantly less stable in acidic environments. For instance, at a pH of 2.5, its concentration can decrease by 50% or more.[5][6][7] It is considerably more stable in neutral to slightly alkaline conditions (pH 7.5).[5][6][7] For maximal stability, maintaining a pH close to neutral is recommended.

Q3: I am observing a loss of this compound content in my samples stored in the refrigerator. Why might this be happening?

A3: While lower temperatures generally slow degradation, other factors could be at play.[1] Ensure your solutions are protected from light, as light exposure can cause degradation even at reduced temperatures.[1][2] Also, confirm the pH of your solution, as an acidic pH will lead to degradation regardless of the storage temperature.[5] Finally, consider the solvent; this compound is more stable in hydroethanolic solutions compared to purely aqueous ones.[1]

Q4: Can the presence of other molecules in my solution affect the stability of this compound?

A4: Yes. The presence of certain flavonoids, such as luteolin and apigenin, has been shown to enhance the stability of this compound.[7] Conversely, components of complex matrices like human gastrointestinal juices can negatively impact its stability.[5][6]

Q5: How can I improve the aqueous solubility and stability of this compound for my experiments?

A5: Encapsulation is a highly effective strategy. Forming inclusion complexes with cyclodextrins can dramatically increase both water solubility and stability.[[“]][9][10] Other methods include encapsulation in liposomes, spray-drying with carriers like maltodextrin, or using polymeric nanoparticles.[[“]][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution Oxidation and degradation of this compound.Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][2] Consider purging the solution with nitrogen to remove dissolved oxygen.
Precipitate formation over time Poor aqueous solubility of this compound.Increase solubility by forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin or hydroxypropyl-γ-cyclodextrin.[9][10]
Inconsistent results in cell-based assays Degradation of this compound in the culture medium.Prepare fresh solutions before each experiment. If the medium is acidic, adjust the pH to be closer to neutral, if compatible with your experimental setup. Consider using a stabilized form of this compound (e.g., a cyclodextrin complex).
Low recovery after in-vitro digestion studies Significant degradation in simulated gastric fluid (acidic pH).Acknowledge the expected degradation under acidic conditions.[5][7] To study the effects of the intact compound, consider using encapsulation techniques like liposomes or pH-responsive nanoparticles to protect it during the gastric phase.[[“]][11]

Data on this compound Stability and Improvement Strategies

Table 1: Effect of pH on this compound Stability

pHStabilityReference
2.5Significantly decreased stability (≥50% degradation)[5][6][7]
7.5Stable[5][6][7]

Table 2: Improvement of this compound Water Solubility with Cyclodextrins

Cyclodextrin DerivativeIncrease in SolubilityFinal SolubilityReference
Hydroxypropyl-α-CD (HP-α-CD)~19-fold113.03 mg/mL[9][10]
Hydroxypropyl-β-CD (HP-β-CD)~31-fold179.84 mg/mL[9][10]
Hydroxypropyl-γ-CD (HP-γ-CD)~33-fold194.35 mg/mL[9][10]
Initial solubility of this compound was 5.87 mg/mL.

Table 3: Retention of this compound Using Encapsulation Techniques

Encapsulation MethodCarrierStorage ConditionsRetention after 6 MonthsReference
Spray-DryingMaltodextrin and Gum ArabicRoom Temperature88%[12][13]
Liposomal IncorporationPhospholipon 90H and DMPG4°CGood storage stability[11][14]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is based on the solvent evaporation method to enhance the solubility and stability of this compound.[9]

  • Dissolution: Dissolve this compound and a selected hydroxypropyl-cyclodextrin (e.g., HP-β-CD or HP-γ-CD) in a 1:1 molar ratio in a suitable solvent, such as a water-ethanol mixture.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the inside of the flask.

  • Drying: Further dry the resulting solid complex in a vacuum oven to remove any residual solvent.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR).

  • Solubility and Stability Testing: Determine the aqueous solubility of the complex and compare it to that of free this compound. Assess stability under various stress conditions (pH, temperature, light).

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol provides a general method for the quantification of this compound in aqueous solutions.[7]

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution at the maximum absorbance wavelength for this compound, which is around 330 nm.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration in the samples is determined by comparing the peak area with the calibration curve.[7]

Visualizations

cluster_degradation Factors Leading to Degradation cluster_RA cluster_stability Stabilization Strategies Acidic_pH Acidic pH (e.g., 2.5) RA This compound in Aqueous Solution Acidic_pH->RA Degrades High_Temp High Temperature High_Temp->RA Degrades Light UV/Light Exposure Light->RA Degrades Cyclodextrin Cyclodextrin Complexation RA->Cyclodextrin Stabilized by Liposome Liposomal Encapsulation RA->Liposome Stabilized by Spray_Dry Spray-Drying RA->Spray_Dry Stabilized by Neutral_pH Neutral/Alkaline pH RA->Neutral_pH Stabilized by cluster_workflow Workflow for Preparing Stabilized this compound Start Start: Pure This compound Dissolve 1. Dissolve RA and Cyclodextrin in Solvent Start->Dissolve Evaporate 2. Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry 3. Vacuum Drying Evaporate->Dry Complex Result: RA-Cyclodextrin Inclusion Complex Dry->Complex Analyze 4. Characterization (DSC, FTIR, XRPD) Complex->Analyze Test 5. Test for Improved Solubility & Stability Analyze->Test

References

Challenges in the quantification of rosmarinic acid in complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Quantification of Rosmarinic Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices like plant extracts or biological fluids?

A1: The main challenges stem from the complexity of the sample matrix. These include:

  • Matrix Effects: In techniques like LC-MS/MS, co-eluting endogenous substances can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3]

  • Co-elution and Specificity: Many plant extracts and biological samples contain compounds with similar polarities to this compound, which can co-elute during chromatographic separation. This is a significant issue for less selective detectors like UV-Vis.[4]

  • Analyte Stability: this compound is susceptible to degradation, particularly through oxidation and hydrolysis, during sample preparation and storage. Factors like pH, temperature, and light can affect its stability.[5][6][7] The use of antioxidants during extraction can mitigate this.[8][9]

  • Extraction Efficiency: Achieving complete and reproducible extraction from solid or semi-solid matrices can be difficult. The choice of extraction solvent, temperature, and method (e.g., sonication, maceration) is critical.[8][10]

Q2: Which analytical technique is best suited for this compound quantification?

A2: The choice depends on the complexity of the matrix and the required sensitivity.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the most common method due to its robustness and cost-effectiveness. It is suitable for relatively clean samples and for quality control of herbal products.[11][12] Detection is typically set around 330 nm.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for complex matrices like plasma or tissue homogenates due to its superior sensitivity and selectivity.[13][14] It can distinguish this compound from co-eluting compounds and is less susceptible to interference.[1]

  • UV-Vis Spectrophotometry: This is a simple and rapid method but lacks specificity. It is prone to interference from other phenolic compounds that absorb at a similar wavelength and is generally suitable only for screening or for quantifying this compound in simple, well-characterized mixtures.[15][16][17]

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis?

A3: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Employ effective cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to your sample to ensure that the standards and samples experience the same matrix effect.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Q4: My this compound standard seems to be degrading. How can I ensure its stability?

A4: this compound is sensitive to environmental factors. To ensure the stability of your standard solutions:

  • Solvent Choice: this compound is significantly more stable in methanol than in aqueous or ethanol-based solutions.[6]

  • Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light.[1] Avoid repeated freeze-thaw cycles.

  • pH: Acidic conditions can significantly decrease the stability of this compound.[5][7] Prepare solutions in a suitable, stable solvent and use them as quickly as possible.

  • Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed for your experiments.

Troubleshooting Guide for this compound Quantification

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.[18]

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.[18]

  • Possible Cause 3: Secondary Interactions with Column.

    • Solution: The acidic nature of this compound can lead to interactions with residual silanols on the silica-based C18 column. Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of both the analyte and silanols, improving peak shape.[11][12]

  • Possible Cause 4: Column Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be fouled or have void volumes and may need to be replaced.[18]

Problem: Inaccurate or Non-Reproducible Quantification Results

  • Possible Cause 1: Analyte Degradation during Sample Preparation.

    • Solution: this compound can oxidize easily. Add antioxidants like ascorbic acid and EDTA to the extraction solvent.[8][9] Work quickly and keep samples cool.

  • Possible Cause 2: Matrix Effects (LC-MS/MS).

    • Solution: Evaluate the matrix effect by comparing the response of the analyte in a pure solvent versus a post-extraction spiked blank matrix. If a significant effect is observed, implement strategies outlined in FAQ Q3.[2]

  • Possible Cause 3: Inconsistent Extraction Recovery.

    • Solution: Optimize and validate your extraction procedure. Ensure consistent parameters such as solvent-to-sample ratio, extraction time, and temperature.[19] Use an internal standard to correct for variability.

  • Possible Cause 4: Standard Instability.

    • Solution: Prepare fresh calibration standards for each analytical run. Verify the stability of your stock solution periodically.[6][20]

G Troubleshooting Workflow for Inaccurate Quantification start Inaccurate or Non-Reproducible Results cause1 Analyte Degradation? start->cause1 cause2 Matrix Effects (LC-MS)? start->cause2 cause3 Inconsistent Extraction? start->cause3 cause4 Standard Instability? start->cause4 sol1 Add antioxidants (e.g., ascorbic acid) to extraction solvent. Keep samples cool and protected from light. cause1->sol1 Solution sol2 Implement matrix-matched calibration. Use stable isotope-labeled internal standard. Improve sample cleanup (SPE/LLE). cause2->sol2 Solution sol3 Validate extraction method. Ensure consistent parameters (time, temp). Use an internal standard. cause3->sol3 Solution sol4 Prepare fresh standards for each run. Store stock solutions properly (cold, dark). Use stable solvent (e.g., methanol). cause4->sol4 Solution

Caption: A troubleshooting workflow for inaccurate this compound quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-DAD and LC-MS/MS, compiled from validated methods.

Protocol 1: HPLC-DAD Method for Plant Extracts

This protocol is adapted from methods developed for quantifying this compound in various plant materials.[11][12]

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Accurately weigh 0.5 g of powdered, dried plant material.[10]

    • Add 10 mL of the extraction solvent (e.g., 70% methanol or a 40% aqueous methanol solution containing antioxidants like ascorbic acid and EDTA).[8][9][10]

    • Perform ultrasonication for 30-50 minutes at a controlled temperature (e.g., 45-50°C).[8][10]

    • Centrifuge the mixture. Collect the supernatant. Repeat the extraction on the solid residue once more.

    • Combine the supernatants, transfer to a volumetric flask (e.g., 25 mL), and make up to volume with the extraction solvent.

    • Filter the final extract through a 0.2 µm or 0.45 µm syringe filter before injection.[10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic system can be used.

      • Isocratic: A mixture of 0.1% formic acid in water and acetonitrile.[11][12]

      • Gradient: Mobile Phase A: 0.1% phosphoric acid or formic acid in water. Mobile Phase B: Acetonitrile or Methanol. A typical gradient runs from a low to a high percentage of organic solvent over 20-30 minutes.[8][21]

    • Flow Rate: 0.5 - 1.0 mL/min.[11][12]

    • Column Temperature: 30-40°C.

    • Injection Volume: 10 - 20 µL.

    • Detection: DAD detector set to 330 nm.[11]

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.[6]

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 5 - 100 µg/mL).

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

G General Experimental Workflow for RA Quantification sample_prep 1. Sample Preparation (e.g., Homogenization, Weighing) extraction 2. Extraction (e.g., Sonication, LLE, SPE) sample_prep->extraction cleanup 3. Cleanup & Filtration (Centrifugation, 0.45µm Filter) extraction->cleanup hplc 4. Chromatographic Separation (HPLC / UFLC) cleanup->hplc detection 5. Detection (DAD or MS/MS) hplc->detection data_analysis 6. Data Analysis (Peak Integration, Calibration, Quantification) detection->data_analysis

Caption: A generalized workflow for the quantification of this compound.

Protocol 2: LC-MS/MS Method for Rat Plasma

This protocol is based on validated methods for pharmacokinetic studies.[1][13][14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.

    • To a 50 µL aliquot of plasma, add 100 µL of an internal standard (IS) working solution (e.g., silibinin or a stable isotope-labeled IS) and 100 µL of 1 M hydrochloric acid to precipitate proteins and acidify the sample.[1]

    • Vortex for 30 seconds.

    • Add 2 mL of ethyl acetate, vortex for 3 minutes, and then centrifuge at 4,500 rpm for 8 minutes.[1]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 33:67 methanol/water).[1]

    • Inject an aliquot (e.g., 5-7 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 1.9 µm).[1][22]

    • Mobile Phase: Isocratic elution with a mobile phase consisting of 0.05% aqueous formic acid and a mixture of acetonitrile/methanol (50:50, v/v) at a ratio of 67:33 (v/v).[1]

    • Flow Rate: 0.3 mL/min.[14]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 359 -> 161 or m/z 359 -> 197).

      • Internal Standard: Monitor the specific transition for the chosen IS.

  • Quantification:

    • Prepare calibration standards (e.g., 1.0 - 1000 ng/mL) and quality control (QC) samples by spiking blank rat plasma with known amounts of this compound.[1]

    • Process the standards and QCs using the same extraction procedure as the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Determine the concentration of this compound in the samples from this curve.

Quantitative Data Summary

The tables below summarize validation parameters from published methods for this compound quantification, allowing for easy comparison of method performance.

Table 1: HPLC-DAD Method Validation Parameters

MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Intra/Inter-day Precision (%RSD)Reference
Polyherbal Syrup72 - 1100.99951.64.9103.4 - 106.5< 2
Plant Extracts1 - 140.99870.361.11-< 2[17]
Rosemary Powder2.5 - 50> 0.990.0070.024-< 2
Various Plants-0.9933--101.0 ± 6.436.36[11][12]

Table 2: LC-MS/MS Method Validation Parameters

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Extraction Recovery (%)Intra/Inter-day Precision (%RSD)Accuracy (RE %)Reference
Rat Plasma5.0 - 1000> 0.9955.0> 73< 10.7< -6.4[1][13]
Rat Plasma0.94 - 188> 0.990.94-< 13.5-8.6 to 14.5[14]
Rat Plasma5 - 750> 0.995.0-< 15within 15[22][23]
Rat Plasma---72.0 - 80.2--[2]
Rat Plasma & Brain100 - 10000> 0.99100> 85< 2.7-[24]

References

Rosmarinic acid degradation kinetics under different temperatures and light.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of rosmarinic acid under varying temperature and light conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily affected by temperature, light exposure, pH, and the type of solvent used. Elevated temperatures and exposure to light, particularly UV radiation, are known to accelerate its degradation.[1][2][3] The pH of the solution also plays a critical role, with both acidic and alkaline conditions potentially increasing the rate of degradation compared to a more neutral pH.[2][4] The choice of solvent is crucial; for instance, this compound is generally more stable in methanol than in aqueous solutions or ethanol-water mixtures.[5][6]

Q2: What are the main degradation products of this compound?

A2: this compound degradation can occur through several pathways, leading to various products. The primary degradation pathways include:

  • Hydrolysis: The ester bond in this compound can be hydrolyzed, yielding caffeic acid and 3,4-dihydroxyphenyllactic acid.[6]

  • Oxidation: The catechol moieties of this compound are susceptible to oxidation, which can lead to the formation of quinones and other oxidized species.[2]

  • Isomerization: Exposure to light, especially in protic solvents like ethanol or methanol, can cause the isomerization of the naturally occurring trans-rosmarinic acid to cis-rosmarinic acid.[5][7]

Q3: How does temperature affect the degradation kinetics of this compound?

A3: As with most chemical reactions, an increase in temperature generally accelerates the degradation of this compound.[3] Studies have shown that temperatures above 60°C can lead to significant degradation.[6] While specific activation energy values for this compound degradation are not widely reported in tabular format, the general trend of increased degradation with higher temperatures is well-documented.

Q4: What is the impact of light on the stability of this compound?

A4: Light exposure, particularly in the UV spectrum, is a significant factor in the degradation of this compound.[1][3] Photodegradation can occur through isomerization from the trans to the cis form, as well as through oxidative mechanisms.[5][7] It is crucial to protect solutions of this compound from light, especially during long-term storage or when conducting stability studies.

Data Presentation

While specific kinetic parameters such as rate constants (k), half-lives (t½), and activation energies (Ea) are not consistently reported in tabular format across the literature, the following tables summarize the qualitative and semi-quantitative findings on this compound stability.

Table 1: Influence of Temperature on this compound Stability

Temperature RangeObservationSolvent(s)Citation
-10°C to Room TemperatureGenerally stable, with minimal degradation observed in the dark.Ethanolic solutions[1][5]
40°CIncreased degradation compared to room temperature, especially with light exposure.Ethanolic solutions[1][5]
≤ 60°CRemaining percentage of this compound is >95% after 4 hours of heating.Water, 70% Ethanol, Methanol[6]
> 60°CSignificant degradation observed.Water, 70% Ethanol[6]

Table 2: Influence of Light on this compound Stability

Light ConditionObservationSolvent(s)Citation
DarkRelatively stable, especially at lower temperatures.Ethanolic solutions[1][5]
Daylight/Ambient LightIsomerization from trans- to cis-rosmarinic acid occurs, particularly in protic solvents.Ethanol, Methanol[5][7]
UV IrradiationAccelerates degradation through various mechanisms.Not specified[3]

Table 3: Influence of Solvent and pH on this compound Stability

Solvent/pH ConditionObservationCitation
MethanolMore stable compared to aqueous or hydroethanolic solutions.[6]
WaterLeast stable solvent, with degradation occurring via hydrolysis and oxidation.[6]
70% EthanolLess stable than methanol, but more stable than water.[6]
Acidic pH (e.g., 2.5)Significantly decreases stability.[2][4]
Alkaline pHCan negatively impact stability.[5]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under controlled temperature and light conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Volumetric flasks, pipettes, and autosampler vials

  • Environmental chamber or incubator with controlled temperature and light settings

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions in the desired solvent for the stability study (e.g., methanol, water, or a hydroethanolic mixture).

3. Experimental Setup:

  • Transfer aliquots of the working solution into multiple autosampler vials.

  • Place the vials in an environmental chamber under the desired temperature and light conditions. A control set of vials should be kept in the dark at a low temperature (e.g., 4°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 330 nm, which is the λmax for this compound.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: this compound is a phenolic acid. Ensure the mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which can interact with residual silanols on the column, causing tailing.[8]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent or Drifting Retention Times

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially when running a gradient.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Degradation of this compound.

    • Solution: This is expected in a stability study. Identify the degradation products by comparing their retention times and UV spectra with known standards if available, or use a mass spectrometer for identification. Common degradation products include caffeic acid and cis-rosmarinic acid.[6][7]

  • Possible Cause 2: Contamination of the sample, solvent, or HPLC system.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and filter all samples before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study Incubation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Desired Solvents prep_stock->prep_work incubate Incubate Samples under Controlled Temperature & Light prep_work->incubate sampling Collect Samples at Defined Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantify Remaining This compound data->quant kinetics Determine Degradation Kinetics quant->kinetics

Caption: Experimental workflow for studying this compound degradation.

Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products RA trans-Rosmarinic Acid hydrolysis Hydrolysis RA->hydrolysis oxidation Oxidation RA->oxidation isomerization Photo-isomerization RA->isomerization hydrolysis->oxidation caffeic_acid Caffeic Acid hydrolysis->caffeic_acid dhpl 3,4-Dihydroxyphenyllactic Acid hydrolysis->dhpl quinones Quinones & Other Oxidized Products oxidation->quinones cis_RA cis-Rosmarinic Acid isomerization->cis_RA

Caption: Major degradation pathways of this compound.

References

Troubleshooting low recovery of rosmarinic acid during purification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rosmarinic acid purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low recovery, during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall recovery of this compound is very low. What are the most common causes?

Answer: Low recovery of this compound can stem from several stages of the purification process. The most common causes are inefficient initial extraction, degradation of the molecule, and losses during chromatographic purification.

  • Inefficient Extraction: The initial extraction from the plant matrix is highly dependent on pH and the solvent system used. This compound is an acidic polyphenol, and its solubility is significantly influenced by the pH of the extraction medium.

  • Degradation: this compound is susceptible to degradation under certain conditions. Factors like high temperature, exposure to light, and suboptimal pH can lead to significant loss of the target molecule.[1][2][3]

  • Purification Losses: During chromatographic steps, issues such as improper stationary phase selection, incorrect mobile phase composition, or sample overload can lead to poor separation and loss of product.

Question 2: How does pH affect the extraction and stability of this compound?

Answer: pH is a critical parameter for both the extraction and stability of this compound.

For extraction , particularly liquid-liquid extraction, a low pH is essential. By acidifying the aqueous solution to a pH between 1 and 2, the carboxyl group of this compound is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate.[4] A single extraction at pH 2 can achieve a recovery of about 64%, which increases to over 93% after three extractions.[4]

For stability , however, highly acidic conditions can be detrimental. Studies have shown that an acidic medium (pH 2.5) can significantly decrease the stability of this compound, with potential degradation of 50% or more.[1][5][6] Conversely, at a slightly alkaline pH of 7.5, the molecule is almost completely stable.[6] Therefore, a delicate balance must be maintained. The extraction should be performed quickly at a low pH, and subsequent steps should ideally be carried out at a less acidic pH.

Question 3: I am losing a significant amount of product during column chromatography. How can I optimize this step?

Answer: Loss of this compound during column chromatography often relates to the choice of solvent system (eluent) and the stationary phase.

  • Mobile Phase Optimization: For silica gel column chromatography, using a non-polar solvent system alone may result in poor elution and low recovery. The acidic nature of this compound necessitates the addition of a modifier to the eluent. For example, adding 1.5% formic acid to an ethyl acetate mobile phase has been shown to dramatically improve recovery from ~55% to over 90%.[4]

  • Stationary Phase Selection: While silica gel is common, other resins like macroporous and polyamide resins have also been used.[4] For polar compounds like this compound being purified on a non-polar stationary phase (e.g., C18), a more polar solvent system is required for effective elution.[7]

  • Alternative Chromatography: Techniques like boric acid affinity chromatography can be employed. This method utilizes the interaction between the catechol groups of this compound and the boric acid ligand. The sample is loaded under alkaline conditions and eluted with an acidic buffer.[8]

Question 4: Could my this compound be degrading during the process? What conditions should I avoid?

Answer: Yes, degradation is a significant cause of low recovery. This compound is sensitive to temperature, solvent, and light.

  • Temperature: Higher temperatures accelerate the degradation of this compound.[2][3] It is recommended that extraction, separation, and preparation processes do not exceed 60°C for extended periods (e.g., more than 4 hours).[2] Subcritical water extraction at 150°C has been shown to decrease the yield of this compound by up to 20% due to thermal degradation.[9]

  • Solvent: The choice of solvent impacts stability. This compound is most unstable in water, more stable in 70% ethanol, and most stable in methanol.[2] The main degradation reactions in aqueous solutions are hydrolysis of the ester bond, double-bond addition, and oxidation.[2]

  • Light: Exposure to light can also induce the formation of unique degradation products.[3][10] It is advisable to protect extracts and purified solutions from light, for instance, by using amber glass containers.

Data Summary Tables

Table 1: Effect of pH and Solvent on this compound Extraction and Recovery

MethodPlant SourcepHSolvent SystemRecovery RatePurityReference
Liquid-Liquid ExtractionRosemary2.0Ethyl Acetate93.08 ± 0.2% (after 3 extractions)48.38 ± 0.31%[4]
Silica Gel ChromatographyRosemary ExtractN/AEthyl Acetate54.5 ± 8.48%-[4]
Silica Gel ChromatographyRosemary ExtractN/AEthyl Acetate + 1.5% Formic Acid90.80 ± 2.73%92.85 ± 3.18%[4]
Aqueous ExtractionBalm-mint2.0-2.5Diisopropylether~80%54% (crude)[11]

Table 2: Stability of this compound under Various Conditions

ConditionMedium/SolventResultReference
pH Acidic (pH 2.5)Significantly decreased stability (≥50% degradation)[1][6]
Slightly Alkaline (pH 7.5)Almost completely stable[6]
Temperature ≤ 60°CStable (>95% remaining after 4 hours)[2]
> 60°CDegradation increases with temperature[2]
150°C (Subcritical Water)Up to 20% decrease in yield due to degradation[9]
Solvent WaterMost unstable[2]
70% EthanolMore stable than water[2]
MethanolMost stable[2]
Light Light ExposureCan form unique degradation products[3][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Rosemary

This protocol is based on a method that yields high recovery and purity.[4]

  • Preparation of Extract: Dissolve the initial water-soluble rosemary extract in acidified water.

  • pH Adjustment: Adjust the pH of the aqueous solution to 2.0 using an acid such as HCl.

  • First Extraction: Transfer the solution to a separating funnel and add an equal volume of ethyl acetate.

  • Mixing: Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer (ethyl acetate) will contain the this compound.

  • Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh ethyl acetate to maximize recovery.

  • Combine and Dry: Combine all the collected organic fractions. The solvent can then be removed under vacuum (e.g., using a rotary evaporator) to yield the crude this compound extract.

Protocol 2: Silica Gel Column Chromatography Purification

This protocol describes an optimized method for purifying the crude extract obtained from Protocol 1.[4]

  • Column Preparation: Pack a glass chromatography column with silica gel slurry. Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Mobile Phase: Prepare the mobile phase consisting of ethyl acetate with 1.5% (v/v) formic acid.

  • Sample Loading: Dissolve the dried crude extract from the liquid-liquid extraction step in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin the elution process by passing the mobile phase through the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10 mL).

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Evaporation: Combine the fractions that contain pure this compound and evaporate the solvent under reduced pressure to obtain the purified solid.

Protocol 3: HPLC Analysis of this compound

This is a general protocol for quantifying this compound in extracts and purified fractions.

  • Sample Preparation: Dissolve a known amount of the extract or purified sample in a suitable solvent, such as methanol.[12] Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample onto the column.

  • Detection: Monitor the elution at a wavelength where this compound has strong absorbance, such as 330 nm.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

References

Technical Support Center: Optimization of Supercritical CO2 Extraction for Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of supercritical CO2 (scCO2) extraction of rosmarinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is supercritical CO2 extraction a suitable method for this compound?

A1: Supercritical CO2 extraction is considered a green and sustainable method. It offers advantages over conventional techniques by using a non-toxic, non-flammable, and inexpensive solvent (CO2).[1] The mild operating temperatures used in scCO2 extraction are ideal for heat-sensitive compounds like this compound.[2][3]

Q2: What are the key parameters influencing the efficiency of this compound extraction with scCO2?

A2: The primary parameters that affect extraction efficiency are pressure, temperature, co-solvent percentage, and CO2 flow rate.[1] Optimizing these parameters is crucial for maximizing the yield and purity of this compound.

Q3: Why is a co-solvent necessary for extracting this compound with supercritical CO2?

A3: Supercritical CO2 is a non-polar fluid and has limited ability to dissolve polar compounds like this compound.[1][4] The addition of a polar co-solvent, such as ethanol, increases the solvating power of the supercritical fluid, thereby enhancing the extraction of this compound.[4][5]

Q4: What are the typical ranges for pressure, temperature, and co-solvent percentage for this compound extraction?

A4: Based on experimental data, pressure typically ranges from 150 to 350 bar, temperature from 40 to 80°C, and ethanol as a co-solvent from 5 to 15% by weight.[6][7][8]

Q5: Can increasing pressure always improve the extraction yield?

A5: Not necessarily. While higher pressure generally increases the density of the supercritical fluid and the solubility of the target compound, at a certain point, it can negatively impact the extraction rate.[5][6] For instance, one study found that at 80°C, increasing the pressure from 150 bar to 250 bar had a negative effect on the extraction rate of this compound.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inadequate Polarity of the Supercritical Fluid.

    • Solution: Increase the percentage of the polar co-solvent (e.g., ethanol). This compound is a polar compound, and its solubility in supercritical CO2 is limited without a modifier.[1][4] Studies have shown that increasing the ethanol concentration up to 15% can significantly improve the yield.[6][8]

  • Possible Cause 2: Sub-optimal Temperature and Pressure Conditions.

    • Solution: Adjust the temperature and pressure. The solubility of this compound is influenced by the interplay between these two parameters. At lower temperatures (e.g., 40°C), increasing pressure may not significantly improve the yield.[6] Optimal conditions have been found at higher temperatures (e.g., 80°C) and lower pressures (e.g., 150 bar) when using a co-solvent.[6][7][8]

  • Possible Cause 3: Inefficient Mass Transfer.

    • Solution: Ensure the plant material is properly prepared (dried and ground to an appropriate particle size, typically between 0.2 and 1 mm).[6] This increases the surface area for extraction. Supercritical CO2 treatment can induce microcracks in the plant matrix, which enhances the penetration of the fluid.[6][7][8]

Issue 2: Co-extraction of Undesirable Compounds

  • Possible Cause: Lack of Selectivity.

    • Solution: Optimize the extraction parameters to target this compound more selectively. Supercritical CO2 is highly effective at extracting lipophilic compounds like carnosic acid and carnosol.[6] If the goal is to obtain an extract enriched in this compound, a sequential extraction approach could be beneficial. A first extraction with pure supercritical CO2 could remove the more lipophilic compounds, followed by an extraction with a co-solvent to isolate the this compound. A combined supercritical CO2-Soxhlet method has also been shown to increase the purity of this compound in the final extract.[6][7][8]

Issue 3: Inconsistent Results Between Batches

  • Possible Cause: Variation in Raw Material.

    • Solution: Standardize the raw material as much as possible. The concentration of this compound can vary depending on the plant's origin, harvesting time, and storage conditions. Ensure consistent drying and grinding procedures.

  • Possible Cause: Fluctuation in Extraction Parameters.

    • Solution: Calibrate and monitor the pressure, temperature, and co-solvent flow rate controllers of your supercritical fluid extraction system to ensure they are functioning correctly and providing consistent conditions for each run.

Data Presentation

Table 1: Optimal Supercritical CO2 Extraction Parameters for this compound from Rosmarinus officinalis

ParameterOptimal ValueThis compound Yield (mg/g dry matter)Total Extract Yield (%)Reference
Pressure150 bar3.43 ± 0.1321.86 ± 1.55[6][7][8]
Temperature80 °C3.43 ± 0.1321.86 ± 1.55[6][7][8]
Co-solvent (Ethanol)15%3.43 ± 0.1321.86 ± 1.55[6][7][8]

Table 2: Comparison of this compound Yield with Different Extraction Methods

Extraction MethodThis compound Yield (mg/g dry matter)Reference
Supercritical CO2 Extraction2.48[6]
Soxhlet Extraction4.87[6]
Combined scCO2-Soxhlet5.78[6][7][8]
Enzyme-Assisted Aqueous Extraction13.97[6]
Pressurized Liquid Extraction (80% Ethanol)10.13 ± 0.02[6]

Table 3: Solubility and Extraction Rate of this compound from Orthosiphon stamineus under Different scCO2 Conditions

Temperature (°C)Pressure (MPa)Max Solubility (mg/L solvent)Fastest Extraction Rate (mg/g min⁻¹)Reference
80102.0040.0061[3][9][10]
6010--[3][9][10]
4010--[3][9][10]
8020--[3][9][10]
6020--[3][9][10]
40200.056 (lowest solubility)-[10]
8030--[3][9][10]
6030--[3][9][10]
4030--[3][9][10]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound from Rosmarinus officinalis

This protocol is based on the optimized conditions reported in the literature.[6]

  • Sample Preparation:

    • Dry the rosemary leaves to a constant weight.

    • Grind the dried leaves and sieve to obtain a particle size fraction between 0.2 and 1 mm.

  • Supercritical Fluid Extraction (SFE) System Setup:

    • Use a laboratory-scale SFE system with at least a 100 mL extraction vessel.

    • The system should be equipped with a CO2 pump, a co-solvent pump, a temperature-controlled oven for the extractor, and a back-pressure regulator.

  • Extraction Procedure:

    • Load the ground rosemary powder into the extraction vessel.

    • Set the oven temperature to 80°C.

    • Pressurize the system with CO2 to 150 bar using the CO2 pump.

    • Introduce ethanol as a co-solvent at a weight percentage of 15%.

    • Maintain these conditions for the duration of the extraction (e.g., 3 hours).

    • Collect the extract downstream of the back-pressure regulator.

  • Post-Extraction:

    • Depressurize the system.

    • Remove the spent rosemary powder from the extraction vessel for analysis if desired.

    • Analyze the collected extract for this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_collection Collection & Analysis cluster_output Output raw_material Rosemary Leaves drying Drying raw_material->drying grinding Grinding & Sieving (0.2-1 mm) drying->grinding sfe_system Load into SFE System (100 mL vessel) grinding->sfe_system set_params Set Parameters: - Temperature: 80°C - Pressure: 150 bar - Co-solvent (Ethanol): 15% sfe_system->set_params extraction Dynamic Extraction (e.g., 3 hours) set_params->extraction collection Collect Extract extraction->collection analysis HPLC Analysis for This compound collection->analysis final_product This compound Enriched Extract analysis->final_product

Caption: Experimental workflow for the optimized supercritical CO2 extraction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes & Solutions start Start Troubleshooting low_yield Issue: Low this compound Yield start->low_yield cause1 Inadequate Polarity? low_yield->cause1 Check solution1 Increase Co-solvent % (e.g., Ethanol) cause1->solution1 Yes cause2 Sub-optimal T & P? cause1->cause2 No end Re-evaluate Yield solution1->end solution2 Adjust Temperature & Pressure (e.g., 80°C, 150 bar) cause2->solution2 Yes cause3 Poor Mass Transfer? cause2->cause3 No solution2->end solution3 Optimize Particle Size (0.2-1 mm) cause3->solution3 Yes cause3->end No solution3->end

References

Technical Support Center: Rosmarinic Acid Stability and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and extraction of rosmarinic acid. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is degrading in an aqueous solution. What is the optimal pH for stability?

A: this compound is significantly more stable in neutral to slightly alkaline conditions compared to acidic environments. In an acidic medium (e.g., pH 2.5), a significant decrease in stability (≥50%) can be observed.[1][2][3] Conversely, at a slightly alkaline pH of 7.5, this compound is almost completely stable.[2] Therefore, to prevent degradation in aqueous solutions, maintaining a pH at or around 7.5 is recommended.

Q2: I am experiencing low extraction yields of this compound. How does pH affect the extraction process?

A: The pH of the extraction solvent is a critical factor for efficient this compound recovery. Acidifying the extraction medium can significantly improve yields. For liquid-liquid extraction with an organic solvent like ethyl acetate, adjusting the aqueous solution to a pH between 1 and 2 results in the highest extraction efficiency.[4] One protocol suggests acidifying the initial aqueous extract to a pH of 2 to 2.5 to precipitate by-products before proceeding with solvent extraction.[5] For other methods, slightly alkaline conditions might be beneficial; for instance, ultrasound-assisted extraction with water at pH 9 has been shown to be effective.[6][7]

Q3: I am using an acidified ethanol solvent for extraction. Is this an effective method?

A: Yes, using acidified aqueous ethanol is a highly effective method for recovering this compound from plant materials. A solvent system of ethanol, water, and HCl (e.g., 70:29:1, v/v/v) has been identified as an excellent choice for extraction from various Lamiaceae herbs.[8][9]

Q4: Does the antioxidant activity of this compound change with pH?

A: Yes, the pH of the environment significantly influences the antioxidant activity and interactions of this compound. When combined with α-tocopherol in oil-in-water emulsions, the strongest synergistic antioxidant activity is observed at pH 7.[10][11][12] As the pH drops from 7 to 3, this synergistic effect is reduced to an additive effect.[10][11][13] The antioxidant properties of this compound itself can also be affected, with some studies noting a decrease in antioxidant activity as pH increases from 5 to 7 in certain systems.[13]

Q5: I am observing the formation of other compounds in my solution. Could this be due to pH-dependent degradation?

A: Yes, pH can influence the degradation pathways of this compound. For example, in oil-in-water emulsions at pH 7, the formation of caffeic acid, an oxidative degradation product of this compound, has been observed.[10][11] This suggests that at certain pH values, this compound may break down into its constituent parts, such as caffeic acid.[14]

Data Summary Tables

Table 1: Effect of pH on the Stability of Pure this compound

pHConditionStability RateObservations
2.5Gastric phase simulation (30 min)~30.77%Significant degradation (>50%) occurs.[2]
7.5Duodenal phase simulation (120 min)~78.64%Almost completely stable.[2]
7.0Oil-in-water emulsionHighStrongest synergistic antioxidant activity.[10][11]
3.0Oil-in-water emulsionLowerReduced synergistic effect (additive).[10][11]

Table 2: Influence of pH on this compound Extraction Efficiency

Extraction MethodSolventpHResultSource Plant
Liquid-Liquid ExtractionWater / Ethyl Acetate1-2Highest extraction efficiency (up to 93% after 3 steps).[4]Rosemary
Aqueous ExtractionWater2-2.5Optimal for precipitating by-products before solvent extraction.[5]Balm-mint
Ultrasound-Assisted ExtractionWater with Tween 209Highest yield of this compound achieved.[6][7]Rosemary
Maceration / RefluxAcidified Aqueous Ethanol (70:29:1 EtOH:H₂O:HCl)AcidicBest choice for recovery compared to other solvent systems.[8]Lamiaceae Herbs
Macroporous Resin PurificationAqueous sample solution3.0Optimal pH for adsorption onto HPD-100 resin.[15]Lonicera macranthoides

Experimental Protocols and Visualizations

Protocol 1: pH-Optimized Liquid-Liquid Extraction of this compound

This protocol is based on methodologies for maximizing this compound yield by adjusting pH prior to solvent extraction.[4][5]

  • Initial Aqueous Extraction:

    • Extract ground plant material (e.g., 100g) with a 20-fold amount of water (2 L).

    • Heat the mixture to 80-100°C for 45-60 minutes with continuous stirring.

    • Repeat the extraction and combine the aqueous extracts.

  • Acidification and Clarification:

    • Cool the combined extract to room temperature.

    • Slowly add an inorganic acid (e.g., 25% HCl) to adjust the pH to 2.0-2.5.[5] This will precipitate unwanted by-products.

    • Separate the precipitate by centrifugation or filtration to obtain a clarified acidic solution.

  • Solvent Extraction:

    • Transfer the clarified solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic phase (ethyl acetate).

    • Repeat the extraction two more times with fresh ethyl acetate to maximize recovery.[4]

  • Final Processing:

    • Combine the organic phases.

    • Remove the solvent using a rotary evaporator under vacuum at a bath temperature of approximately 40°C.

    • The resulting residue is a this compound-enriched extract.

G cluster_0 Aqueous Extraction cluster_1 Purification cluster_2 Solvent Extraction start Plant Material extract Extract with hot water (80-100°C) start->extract combine Combine Extracts extract->combine acidify Adjust pH to 2.0-2.5 with HCl combine->acidify Cool separate Centrifuge/Filter to remove precipitate acidify->separate llex Liquid-Liquid Extraction with Ethyl Acetate (3x) separate->llex Clarified Solution evap Evaporate Solvent llex->evap end RA-Enriched Extract evap->end

Caption: Workflow for pH-optimized extraction of this compound.

Protocol 2: Testing the pH Stability of this compound

This protocol describes a general method for evaluating the stability of a pure this compound standard or extract in different pH buffers.[1][2]

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.5, 4.0, 6.0, 7.5). A common choice for the acidic range is a citric acid buffer, while a phosphate buffer can be used for the neutral to alkaline range.

  • Sample Preparation:

    • Prepare a stock solution of pure this compound or a plant extract with a known concentration.

    • Create test samples by diluting the stock solution into each of the prepared pH buffers to a final, known concentration.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C to simulate physiological conditions) for a defined period (e.g., 30 minutes, 60 minutes, 120 minutes).[2]

    • Protect samples from light to prevent photo-degradation.

  • Analysis:

    • At each time point, take an aliquot from each sample.

    • Immediately analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Calculation: Calculate the stability rate as a percentage of the initial concentration remaining at each time point for each pH condition.

G cluster_acid Acidic Conditions cluster_alkaline Neutral / Alkaline Conditions RA This compound (Aqueous Solution) pH_acid pH 2.5 RA->pH_acid Leads to pH_alkaline pH 7.5 RA->pH_alkaline Leads to degradation Significant Degradation (>50% loss) pH_acid->degradation stable High Stability (Almost completely stable) pH_alkaline->stable

Caption: Relationship between pH and this compound stability.

pH-Dependent Antioxidant Interactions

The interaction of this compound with other antioxidants is highly dependent on pH, which alters its chemical behavior and potential for synergistic effects.

G cluster_ph7 At pH 7 cluster_ph3 At pH 3 RA This compound interaction7 Interaction RA->interaction7 interaction3 Interaction RA->interaction3 Toco α-Tocopherol Toco->interaction7 Toco->interaction3 synergy Strongest Synergistic Antioxidant Effect interaction7->synergy additive Reduced Synergy (Additive Effect) interaction3->additive

Caption: Influence of pH on this compound antioxidant synergy.

References

Selecting the optimal solvent system for rosmarinic acid TLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the thin-layer chromatography (TLC) analysis of rosmarinic acid. It is designed for researchers, scientists, and professionals in drug development to assist in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound TLC analysis?

A1: The most commonly used stationary phase for this compound TLC is silica gel 60 F254.[1][2][3][4] This is a versatile adsorbent that provides good separation for moderately polar compounds like this compound.

Q2: How is this compound visualized on a TLC plate?

A2: this compound can be visualized under UV light, typically at wavelengths of 254 nm and 366 nm.[1][5][6] At 366 nm, it often appears as a blue fluorescent spot.[5] Post-chromatographic derivatization with reagents like 1% methanolic AlCl3 can also be used to enhance visualization.[4]

Q3: What are some typical Rf values for this compound?

A3: The Rf value for this compound is highly dependent on the solvent system used. It can range from as low as 0.11 to as high as 0.73 in different mobile phases. For a detailed comparison of Rf values in various solvent systems, please refer to the data summary table below.

Q4: Can I use TLC for the quantification of this compound?

A4: Yes, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometric scanner is a validated method for the quantification of this compound in various samples, including plant extracts.[1][3][7][8] This technique allows for the determination of the concentration of this compound by measuring the intensity of the chromatographic spots.[4][8]

Troubleshooting Guide

This guide addresses common problems encountered during the TLC analysis of this compound.

Problem: The this compound spot is streaking.

  • Cause 1: Sample Overloading. Applying too concentrated a sample can lead to streaking.

    • Solution: Dilute your sample and re-spot it on the TLC plate.[9][10]

  • Cause 2: Acidic Nature of this compound. this compound is a carboxylic acid, and its interaction with the silica gel stationary phase can sometimes cause tailing or streaking.

    • Solution: Add a small amount of an acid, such as formic acid or acetic acid, to your mobile phase.[11] This can improve the spot shape by reducing the interactions between the analyte and the stationary phase. Many successful solvent systems for this compound already include an acidic component.[2][3][4][5][8]

  • Cause 3: Inappropriate Solvent System. The polarity of the solvent system may not be optimal, causing the compound to move unevenly.

    • Solution: Experiment with different solvent systems, adjusting the polarity to achieve a compact spot.

Problem: The Rf value is too high or too low.

  • Cause: Incorrect Solvent System Polarity. If the Rf value is too high (the spot moves too far up the plate), the solvent system is too polar. If the Rf is too low (the spot barely moves from the baseline), the solvent system is not polar enough.

    • Solution: Adjust the ratio of the solvents in your mobile phase. To decrease the Rf, reduce the proportion of the more polar solvent. To increase the Rf, increase the proportion of the more polar solvent. For instance, in a toluene:ethyl acetate system, increasing the ethyl acetate will increase the polarity and thus the Rf value.

Problem: Poor separation from other compounds in a plant extract.

  • Cause: Co-eluting Substances. Plant extracts are complex mixtures, and other phenolic compounds or constituents may have similar polarities to this compound, causing them to have similar Rf values in a given solvent system.

    • Solution 1: Try a different solvent system. A change in the composition of the mobile phase can alter the relative affinities of the compounds for the stationary and mobile phases, leading to better separation.

    • Solution 2: Consider two-dimensional TLC (2D-TLC). This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system.[12] This can be a powerful technique for separating complex mixtures.

Problem: No spots are visible on the plate.

  • Cause 1: Insufficient Sample Concentration. The amount of this compound in your sample may be below the limit of detection.

    • Solution: Concentrate your sample or apply the sample multiple times to the same spot on the baseline, ensuring the solvent has fully evaporated between applications.[10]

  • Cause 2: Incorrect Visualization Method. You may be using a visualization technique that is not suitable for this compound.

    • Solution: Ensure you are viewing the plate under both short-wave (254 nm) and long-wave (366 nm) UV light. If available, try using a derivatizing agent.

Data Presentation: Solvent Systems for this compound TLC

The following table summarizes various solvent systems that have been successfully used for the TLC analysis of this compound.

Solvent SystemRatio (v/v/v/v)Stationary PhaseReported Rf of this compoundReference
Toluene : Ethyl Acetate : Formic Acid67.72 : 22.90 : 9.38HPTLC0.11 ± 0.02[5]
Toluene : Ethyl Acetate8 : 2TLC Silica gel 60 F2540.55 ± 0.2[1]
Chloroform : Ethyl Acetate : Formic Acid5 : 4 : 1TLC Silica gel 60 F254Not Specified[2][4]
Toluene : Ethyl Acetate : Formic Acid : Water3 : 3 : 1 : 0.2HPTLC silica gel 60 F2540.58[6]
Toluene : Ethyl Acetate : Formic Acid4 : 5 : 1HPTLC aluminum plate 60 F2540.55 ± 5%[3]
Ethyl Acetate : Acetic Acid : Formic Acid : Water100 : 11 : 11 : 26Silica gel 60G F254Not Specified[8]
Ethyl Acetate : Formic Acid : Water15 : 1 : 1HPTLCNot Specified[4]

Experimental Protocols

Detailed Methodology for this compound TLC Analysis

  • Preparation of the TLC Plate:

    • Use a pre-coated silica gel 60 F254 plate.

    • With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.

    • Mark the positions where you will apply your samples.

  • Sample Preparation and Application:

    • Prepare a standard solution of this compound by dissolving a known amount in a suitable solvent like methanol (e.g., 1 mg/mL).[1]

    • Prepare your sample solution by dissolving the extract in a solvent such as methanol.[1] It may be necessary to filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

    • Using a capillary tube or a microliter syringe, carefully apply a small spot of the standard and sample solutions to the marked positions on the origin line. Keep the spots as small as possible.

  • Chromatogram Development:

    • Prepare the chosen mobile phase and pour it into a TLC developing chamber to a depth of about 0.5 cm.

    • To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with filter paper that is wetted with the mobile phase. Close the chamber and allow it to saturate for at least 10-15 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring that the origin line is above the level of the solvent.

    • Close the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front has reached approximately 1 cm from the top of the plate.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the separated spots under UV light at 254 nm and 366 nm.

    • Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value and appearance of the spots in your sample with those of the this compound standard to identify its presence.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis issue Problem Encountered? start->issue streaking Streaking or Tailing Spot issue->streaking Yes rf_issue Rf Too High or Too Low issue->rf_issue Yes no_sep Poor Separation issue->no_sep Yes no_spots No Spots Visible issue->no_spots Yes end Successful Analysis issue->end No check_conc Check Sample Concentration streaking->check_conc adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity new_system Try a Different Solvent System no_sep->new_system check_vis Check Visualization Method (UV 254/366nm) no_spots->check_vis dilute Dilute Sample check_conc->dilute Overloaded add_acid Add Acid to Mobile Phase (e.g., Formic/Acetic) check_conc->add_acid Not Overloaded dilute->end add_acid->end inc_polar Increase Polarity for Low Rf adjust_polarity->inc_polar Low Rf dec_polar Decrease Polarity for High Rf adjust_polarity->dec_polar High Rf inc_polar->end dec_polar->end new_system->end concentrate Concentrate Sample check_vis->concentrate Method OK concentrate->end

Caption: Troubleshooting workflow for common TLC issues.

Solvent_Selection_Factors solvent_system Optimal Solvent System analyte Analyte Properties (this compound) solvent_system->analyte stationary Stationary Phase (e.g., Silica Gel) solvent_system->stationary mobile Mobile Phase (Solvent Mixture) solvent_system->mobile polarity Polarity analyte->polarity acidity Acidity (pKa) analyte->acidity adsorbent_type Adsorbent Type stationary->adsorbent_type particle_size Particle Size stationary->particle_size solvent_polarity Solvent Polarity mobile->solvent_polarity solvent_ratio Solvent Ratio mobile->solvent_ratio additives Additives (e.g., Acid) mobile->additives

Caption: Factors influencing solvent system selection in TLC.

References

Factors affecting the yield of rosmarinic acid from Soxhlet extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of rosmarinic acid extraction using the Soxhlet method. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maximizing their extraction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during Soxhlet extraction?

The primary factors that significantly affect both the yield and selectivity of this compound extraction are the choice of solvent, extraction time, temperature, the solid-to-liquid ratio, and the particle size (granulometry) of the raw plant material[1]. Ethanol concentration, in particular, has been identified as a highly influential parameter[2].

Q2: How does the choice of solvent and its concentration impact the extraction efficiency?

The polarity of the solvent system is crucial. This compound is an intermediate polar molecule[3]. Pure solvents often yield poorer results compared to aqueous mixtures[1]. Aqueous organic solvents, like ethanol-water mixtures, are effective because water can swell the plant material, allowing the organic solvent to penetrate the solid matrix more easily[1]. For instance, studies have shown that 50-70% ethanol in water provides a high yield of phenolic compounds and antioxidant activity[1]. In one study, 80% ethanol was found to maximize the extraction of both this compound and carnosic acid from rosemary[4][5].

Q3: What is the recommended temperature range for Soxhlet extraction of this compound?

Temperature plays a dual role. Increasing the temperature generally enhances the solubility and diffusion of compounds, leading to a higher extraction rate and yield[1]. However, excessively high temperatures can lead to the thermal degradation of this compound[6][7]. For example, one study noted that increasing the temperature from 100°C to 150°C decreased the this compound content by up to 20%[6]. Another optimization study identified an optimal extraction temperature of 155°C for a 120-minute extraction from rosemary leaves, though this was not for a standard Soxhlet apparatus[8][9]. Therefore, the temperature should be carefully controlled, typically at the boiling point of the chosen solvent, while being mindful of potential degradation.

Q4: What is the optimal duration for the extraction process?

The extraction time required to reach the maximum yield can vary. Kinetic studies have shown that the maximum yield of this compound can often be achieved after approximately 60 minutes of extraction[10]. Prolonged extraction times do not necessarily increase the yield and may increase the risk of thermal degradation of the target compounds[11].

Q5: How does the particle size of the plant material affect the yield?

Reducing the particle size of the raw material enhances the extraction rate and increases the yield of total phenolic content and antioxidant capacity[1]. A smaller particle size increases the surface area available for solvent contact, improving mass transfer. For consistent results, it is recommended to sieve the ground plant material to a specific particle size range, for example, between 0.2 and 1 mm[12] or 500 to 1000 µm[13].

Q6: What is a suitable solid-to-liquid ratio for the extraction?

The solid-to-liquid ratio influences the extraction efficiency. While increasing the solvent quantity can lead to higher extraction yields, there is a point of diminishing returns. Studies have suggested that a solid-to-liquid ratio between 1:20 and 1:30 (w/v) is often optimal for this compound extraction[10][14]. A commonly used ratio in experimental setups is 1:10 (w/v)[9].

Troubleshooting Guide

Problem: My this compound yield is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your solvent may not be optimal.

    • Solution: Use an aqueous organic solvent mixture instead of a pure solvent. Ethanol-water mixtures (e.g., 50-80% ethanol) are highly effective for this compound[1][4][5].

  • Insufficient Extraction Time: The extraction may not have run long enough to exhaust the plant material.

    • Solution: Ensure the extraction runs for a sufficient number of cycles. Based on kinetic studies, a minimum of 60 minutes is recommended to approach maximum yield[10].

  • Incorrect Particle Size: If the plant material is too coarse, the solvent cannot efficiently penetrate the matrix.

    • Solution: Grind the dried plant material finely and, if possible, sieve it to a uniform, small particle size (e.g., <1 mm) to increase the surface area for extraction[1][12].

  • Poor Solid-to-Liquid Ratio: Too little solvent may result in an incomplete extraction.

    • Solution: Increase the volume of the solvent. A ratio of 1:20 to 1:30 (w/v) is a good starting point for optimization[10][14].

Problem: I suspect the this compound is degrading during the extraction process.

Possible Causes & Solutions:

  • Thermal Degradation: this compound can be sensitive to high temperatures over extended periods[6][11].

    • Solution: Choose a solvent with a lower boiling point if possible, or consider alternative "green" extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which operate at lower temperatures and for shorter durations[2][13].

  • Light Exposure: Exposure to light can contribute to the degradation of phenolic compounds[11].

    • Solution: Protect your extraction apparatus and the resulting extract from direct light by using amber glassware or covering the setup with aluminum foil. Store the final extract in a dark, cool place[15].

  • pH Instability: this compound stability is affected by pH. An acidic medium (pH 2.5) can significantly decrease its stability[16].

    • Solution: Ensure the solvent system is not highly acidic. The natural pH of the solvent mixture (e.g., ethanol and water) is generally suitable.

Problem: The final extract contains a high level of impurities.

Possible Causes & Solutions:

  • Non-Selective Solvent: The solvent system may be co-extracting a wide range of other compounds.

    • Solution: While Soxhlet is an exhaustive and often non-selective method, adjusting the solvent polarity can help. For instance, using a 70% ethanol solution may be more selective for this compound than absolute ethanol[17].

  • Post-Extraction Purification is Needed: Soxhlet extraction typically produces a crude extract.

    • Solution: Implement post-extraction purification steps. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to selectively isolate this compound from other co-extracted compounds like carnosic acid[18]. Column chromatography is also an effective purification method[15].

Data Presentation

Table 1: Effect of Solvent on this compound (RA) and Total Phenolic Content (TPC) Yield

Solvent SystemPlant SourceRA YieldTPC YieldReference
80% EthanolRosemary10.13 mg/g-[4][5]
60% EthanolRosemary-~65 mg GAE/g dw[1]
60% AcetoneRosemary-~68 mg GAE/g dw[1]
50% EthanolBasilOptimal for RA-[19]
50% EthanolLemon BalmHigh RA content~90% of phenolics[6]
70% EthanolRosemary15.4 mg/g (UAE)-[17]

Note: GAE = Gallic Acid Equivalents; dw = dry weight. Yields can vary significantly based on the specific extraction method (e.g., Soxhlet vs. UAE).

Table 2: Effect of Temperature and Time on this compound (RA) Yield

TemperatureTimePlant SourceRA Yield / ObservationReference
100°C10-20 minLemon BalmEfficient RA recovery, comparable to conventional methods[6]
150°C10-20 minLemon BalmRA content decreased by up to 20% due to degradation[6]
90°C60 minBasilOptimal conditions for RA extraction[19]
155°C120 minRosemary8.37 mg/g DW (Optimized for RSM, not Soxhlet)[8][9]
Boiling point of solvent60 minM. officinalisMaximum RA yield achieved[10]

Experimental Protocols

1. Protocol for Soxhlet Extraction of this compound

This protocol is a generalized procedure based on methodologies cited in the literature[4][9][20].

  • 1.1. Plant Material Preparation:

    • Obtain the aerial parts of the plant (e.g., rosemary leaves).

    • Dry the plant material in the shade at ambient temperature or in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved[13].

    • Grind the dried material using a laboratory mill to a fine powder.

    • Sieve the powder to obtain a uniform particle size, for example, between 500 and 1000 µm[13].

  • 1.2. Soxhlet Apparatus Setup:

    • Accurately weigh a specific amount of the ground plant material (e.g., 10-15 g) and place it into a cellulose thimble[4][9].

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the chosen extraction solvent (e.g., 300 mL of 80% ethanol for a 10g sample)[4].

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top. Ensure all joints are properly sealed.

    • Connect the condenser to a cold water supply[21].

  • 1.3. Extraction Process:

    • Heat the round-bottom flask using a heating mantle. The solvent will evaporate, travel up the distillation arm, and condense in the condenser.

    • The condensed solvent drips into the thimble containing the plant material.

    • Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted compounds is siphoned back into the round-bottom flask[21].

    • Allow this process to repeat for a predetermined duration (e.g., 1 to 8 hours). A duration of 60 minutes may be sufficient to achieve maximum yield[10].

    • After the extraction is complete, cool the apparatus.

  • 1.4. Post-Extraction:

    • Remove the solvent from the extract using a rotary evaporator under vacuum.

    • The resulting crude extract can be further dried and stored in a cool, dark place at 4°C before analysis[15].

2. Protocol for HPLC Quantification of this compound

This is a representative HPLC method based on cited literature[5][13].

  • 2.1. Sample and Standard Preparation:

    • Prepare a stock solution of a pure this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL)[13].

    • Dissolve a known amount of the dried plant extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.

  • 2.2. HPLC Conditions:

    • Column: C18 column (e.g., 5 µm, 4.6 mm × 250 mm)[5].

    • Mobile Phase: A gradient or isocratic system. A common mobile phase is a mixture of acetonitrile and water, with an acidifier like trifluoroacetic acid (TFA) or formic acid (e.g., 32% acetonitrile and 68% water with 0.1% TFA)[5].

    • Flow Rate: 1.0 mL/min[5].

    • Detection Wavelength: 328 nm or 330 nm for this compound[6][13].

    • Injection Volume: 5-20 µL.

    • Column Temperature: 20-26°C[5][6].

  • 2.3. Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract by using the calibration curve generated from the standards.

Visualizations

G cluster_workflow Soxhlet Extraction Workflow for this compound prep 1. Plant Material Preparation (Drying, Grinding, Sieving) load 2. Load Sample (Place ground material in thimble) prep->load extract 3. Soxhlet Extraction (Solvent cycling for 1-8h) load->extract evap 4. Solvent Removal (Rotary Evaporation) extract->evap analyze 5. Analysis & Purification (HPLC, SPE, Chromatography) evap->analyze product Final Product (this compound Extract) analyze->product

Caption: Workflow for this compound extraction.

G cluster_factors Key Factors Affecting this compound Yield and Purity solvent Solvent System (Polarity, Concentration) purity Purity solvent->purity +/- yield yield solvent->yield ++ temp Temperature degradation Degradation temp->degradation ++ temp->yield + time Extraction Time time->degradation + time->yield + (to optimum) ratio Solid:Liquid Ratio ratio->yield + particle Particle Size particle->yield ++ (smaller size) degradation->purity -- degradation->yield --

Caption: Relationship between factors and outcomes.

References

Influence of solvent polarity on rosmarinic acid extraction efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of rosmarinic acid, with a focus on the influence of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a solvent for this compound extraction?

A1: this compound is a polar compound. Therefore, polar solvents are generally more effective for its extraction. The principle of "like dissolves like" applies, meaning that polar solvents will better solubilize and extract the polar this compound from the plant matrix. The efficiency of extraction is significantly influenced by the polarity of the solvent used.

Q2: Which solvents are most commonly used for this compound extraction?

A2: Commonly used solvents for this compound extraction include ethanol, methanol, and water.[1] Ethanol is a popular choice due to its good solubility for this compound, relative safety, and suitability for use in pharmaceutical and food industries.[1] Mixtures of alcohol and water, such as 70% ethanol, are often found to be highly effective.[2][3][4][5]

Q3: How does using a mixture of solvents, like ethanol and water, improve extraction efficiency?

A3: Aqueous mixtures of solvents like ethanol or acetone can enhance extraction efficiency compared to using the pure solvents alone.[6] The addition of water to an organic solvent increases the polarity of the mixture, which can improve the solubility of the highly polar this compound. For instance, 70% ethanol in water has been shown to provide a high yield of this compound.[3][4][5][7] This is because the water helps to destabilize the plant cell walls, increasing the penetration of the solvent and the extraction of phenolic compounds.[6][8]

Q4: Can non-polar solvents be used for this compound extraction?

A4: While polar solvents are preferred, non-polar solvents can be used in sequential extraction processes. For example, a preliminary extraction with a non-polar solvent like n-hexane can be performed to remove lipophilic compounds, followed by extraction with a polar solvent to isolate this compound. This can lead to a purer final extract.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inappropriate Solvent Polarity The solvent may be too non-polar. Increase the polarity of the solvent system. For example, if using pure ethanol, try a mixture of ethanol and water (e.g., 70% ethanol).[2][3][4][5][7] The dielectric constant of the solvent mixture should ideally be in the range of 48-59 for optimal this compound yield.[9][10]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of this compound. Optimal conditions depend on the extraction method. For heat reflux extraction, 15 minutes at the boiling point might be sufficient, while maceration may require up to 120 minutes at room temperature.[11]
Improper Solid-to-Liquid Ratio A low solvent volume may not be sufficient to extract all the this compound. Increase the solvent-to-sample ratio. A common ratio to start with is 20:1 (solvent volume: sample weight).
Plant Material Quality The content of this compound can vary depending on the plant species, part of the plant used, and harvesting time. Ensure you are using a plant source known to have a high concentration of this compound.

Issue 2: Co-extraction of Impurities

Possible Cause Troubleshooting Step
Solvent with Broad Selectivity A single solvent extraction might co-extract other compounds with similar polarities. Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., n-hexane) to remove lipophilic compounds, then extract with a mid-polar solvent (e.g., ethyl acetate), and finally with a polar solvent (e.g., 70% ethanol) to isolate this compound.
Presence of Other Phenolic Compounds Other phenolic compounds like carnosic acid may be co-extracted, especially with less polar solvents. To selectively extract this compound, a more polar solvent system is recommended. For instance, lower percentages of ethanol in water favor this compound extraction over carnosic acid.[12]
Chlorophyll Contamination When using solvents like ethanol or acetone, chlorophyll is often co-extracted, giving the extract a green color. To remove chlorophyll, you can perform a liquid-liquid extraction with a non-polar solvent or use column chromatography for purification.

Issue 3: Degradation of this compound During Extraction

Possible Cause Troubleshooting Step
High Extraction Temperature This compound can be sensitive to high temperatures. If you suspect degradation, reduce the extraction temperature. For heat-sensitive extractions, consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.
Exposure to Light and Air This compound can be susceptible to oxidation. Protect your sample from light and air during and after extraction. Use amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen).
pH of the Extraction Medium The stability of this compound can be influenced by pH. While acidic conditions can sometimes improve recovery from a crude extract, prolonged exposure to strong acids or bases should be avoided.[11]

Data Presentation

Table 1: Influence of Solvent Polarity on this compound Extraction Yield from Rosemary

Solvent SystemPolarity IndexThis compound Yield (mg/g dry weight)Reference
Water10.2~15.4[3]
70% Ethanol in Water~6.615.4[3]
80% Ethanol in Water~6.210.13[12]
90% Ethanol in Water~5.8Lower than 70% Ethanol[3]
80% Acetone in Water~5.4Good additive yield[4]
Methanol5.1-[1]
n-Hexane0.1Low[13]

Note: The yields are indicative and can vary based on the specific plant material and extraction conditions.

Experimental Protocols

Protocol 1: Maceration Extraction

  • Preparation of Plant Material: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Addition: Add the chosen solvent (e.g., 70% ethanol) to the powdered plant material in a flask. A solid-to-liquid ratio of 1:20 (w/v) is a good starting point.

  • Extraction: Stopper the flask and allow it to stand at room temperature for a specified period (e.g., 24 hours), with occasional shaking.

  • Filtration: Separate the extract from the solid residue by filtration using filter paper.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the extract in a cool, dark place.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Grind the dried plant material to a fine powder.

  • Solvent Addition: Place the powdered plant material in an extraction vessel and add the selected solvent (e.g., 70% ethanol).

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a specific duration (e.g., 30 minutes) and temperature (e.g., 50°C).[3]

  • Filtration and Evaporation: Follow steps 4 and 5 from the Maceration Extraction protocol.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Plant Material grinding Grinding start->grinding solvent_selection Solvent Selection (e.g., 70% Ethanol) grinding->solvent_selection extraction_method Extraction Method (Maceration, UAE, etc.) solvent_selection->extraction_method filtration Filtration extraction_method->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc

Caption: General workflow for this compound extraction.

Solvent_Selection_Logic start Start: Goal is to Extract this compound is_polar Is this compound Polar? start->is_polar select_polar Select a Polar Solvent is_polar->select_polar Yes consider_mixture Consider a Solvent Mixture (e.g., Ethanol/Water) select_polar->consider_mixture optimize_ratio Optimize Solvent Ratio (e.g., 70% Ethanol) consider_mixture->optimize_ratio high_yield High this compound Yield optimize_ratio->high_yield Optimized low_yield Low Yield - Re-evaluate optimize_ratio->low_yield Not Optimized

Caption: Logical diagram for solvent selection.

References

Improving the precision and accuracy of HPLC methods for rosmarinic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rosmarinic acid using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to enhance the precision and accuracy of their analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues that may arise during the HPLC analysis of this compound.

Sample Preparation and Extraction

Question: What is the most effective solvent for extracting this compound from plant material?

Answer: 70% methanol has been shown to be a highly effective solvent for extracting this compound from plant matrices.[1] For instance, in a study on Perilla frutescens, 70% methanol yielded the highest amount of this compound compared to other solvents like methanol, ethanol, and 70% ethanol.[1] To further optimize extraction and prevent degradation, an antioxidant mixture, such as ascorbic acid and EDTA, can be added to the extraction solvent.[2][3]

Question: What is the recommended extraction method for this compound?

Answer: Ultrasonication is a simple, rapid, and effective method for extracting this compound.[1][4] A common protocol involves sonicating the powdered plant material in the extraction solvent for about 30 minutes.[1] While reflux extraction might yield slightly higher efficiency, sonication is often preferred due to its simplicity and comparable results.[1] It's also important to note that extracting the sample twice is generally sufficient for complete recovery of this compound.[1]

Question: How can I prevent the degradation of this compound during sample preparation?

Answer: this compound is susceptible to oxidation and degradation, especially when exposed to light and high temperatures.[2][5] To minimize degradation, it is recommended to:

  • Use antioxidants: Adding antioxidants like ascorbic acid and ethylenediaminetetraacetic acid (EDTA) to the extraction solvent can prevent auto-oxidation.[2][3]

  • Control temperature: Perform extractions at room temperature or a slightly elevated temperature (e.g., 45°C) for a controlled duration (e.g., 20 minutes) to balance extraction efficiency and stability.[1][3]

  • Protect from light: Store extracts in the dark to prevent light-induced degradation.[5]

  • Solvent choice: this compound has shown better stability in hydroethanolic solutions compared to aqueous solutions.[6][7]

HPLC Method and Chromatography

Question: What are the typical HPLC column and mobile phase compositions for this compound analysis?

Answer: A reversed-phase C18 column is the most commonly used stationary phase for separating this compound.[1][4][8][9][10][11][12][13] The mobile phase typically consists of a mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile or methanol.[1][4][10][11][14] Acidifying the mobile phase with agents like formic acid, phosphoric acid, or acetic acid is crucial for obtaining good peak shape by minimizing peak tailing.[1][4][9][14] Both isocratic and gradient elution methods can be employed.[4][14]

Question: I am observing peak tailing for my this compound peak. How can I improve the peak shape?

Answer: Peak tailing for this compound is a common issue, often caused by interactions with the silica support of the column or metal ions in the system.[9][15][16] To address this:

  • Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will protonate the silanol groups on the column and the this compound itself, reducing unwanted interactions and improving peak symmetry.[9][14]

  • Optimize column temperature: Increasing the column temperature (e.g., to 30°C or 40°C) can reduce solvent viscosity and improve peak shape.[1][9][11]

  • Use a high-purity column: Employing a column with high-purity silica and end-capping can minimize interactions with residual silanol groups.[16]

  • Consider metal chelation: If metal ion interaction is suspected, using a mobile phase with additives that can chelate metal ions or using metal-free HPLC system components can be beneficial.[15]

Question: My retention times are shifting between injections. What could be the cause?

Answer: Retention time variability can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution.[15]

  • Fluctuations in column temperature: Maintaining a constant and controlled column temperature is essential for reproducible retention times.[1][9][11]

  • Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention.[16]

  • Pump performance issues: Check the HPLC pump for leaks or bubbles, as this can affect the flow rate and, consequently, the retention time.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated HPLC methods for this compound analysis.

Table 1: HPLC Method Validation Parameters for this compound

ParameterValueReference
Linearity (Concentration Range) 1.045 - 418.000 mg/L[1]
10 - 100 µg/mL[4]
2.5 - 25 µg/mL and 100 - 600 µg/mL[9]
72 - 110 µg/mL
Correlation Coefficient (r²) > 0.999[1]
0.9933[4][10][12][18]
0.999[9]
0.9995
Accuracy (Recovery) 101.00 ± 6.43%[4][10][12][18]
103.38 - 106.47%
Precision (RSD%) < 2% (Intra-day and Inter-day)
6.36%[10][12][18]
Limit of Detection (LOD) S/N ratio of 3[1]
0.8 µg/mL[9]
1.6 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10[1]
2.5 µg/mL[9]
4.9 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments related to the HPLC analysis of this compound.

Protocol 1: Sample Preparation and Extraction
  • Sample Grinding: Dry the plant material and grind it into a fine powder, passing it through a 380 µm sieve.[1]

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample.[1]

    • Add 10 mL of 70% methanol (or 40% aqueous methanol containing ascorbic acid and EDTA for improved stability).[1][2][3]

    • Sonication: Place the sample in an ultrasonic bath and sonicate at room temperature for 30 minutes.[1]

    • Repeat the extraction process twice for the same sample to ensure complete extraction.[1]

  • Centrifugation and Filtration:

    • Centrifuge the extract to separate the supernatant.

    • Combine the supernatants from the two extractions into a 25 mL volumetric flask and make up to the volume with the extraction solvent.[1]

    • Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[1][4]

Protocol 2: HPLC Analysis of this compound
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1][4][8][9][10][11][12][13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[1][4][10][12]

    • Mobile Phase B: Acetonitrile.[1][4][10][12]

  • Elution Program (Gradient):

    • A gradient program can be optimized for better separation. For example, a gradient from 12% to 30% acetonitrile over a specific time frame can be effective.[1]

  • Flow Rate: 1.0 mL/min.[1][8][11][14]

  • Column Temperature: 25°C or 30°C.[1][4][8][11][13]

  • Detection Wavelength: 330 nm.[1][4][8][10][12][13][18]

  • Injection Volume: 10 µL or 20 µL.[1][4][8][11][14]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material Grinding Grinding & Sieving Sample->Grinding Extraction Ultrasonic Extraction (70% Methanol) Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD/UV Detection (330 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Observed Cause1 Secondary Interactions with Silanols Problem->Cause1 Cause2 Metal Ion Contamination Problem->Cause2 Cause3 Suboptimal Column Temperature Problem->Cause3 Solution1 Acidify Mobile Phase (e.g., 0.1% Formic Acid) Cause1->Solution1 Mitigates Solution2 Use High-Purity, End-Capped Column Cause1->Solution2 Prevents Solution4 Use Metal-Free System Components Cause2->Solution4 Eliminates Solution3 Increase Column Temperature (e.g., 30-40°C) Cause3->Solution3 Optimizes

Caption: Troubleshooting guide for addressing peak tailing in this compound analysis.

References

Validation & Comparative

Comparative analysis of rosmarinic acid content in different Labiatae species.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Rosmarinic Acid Content in Labiatae Species for Researchers and Drug Development Professionals

This compound, a prominent phenolic compound within the Labiatae (or Lamiaceae) family, has garnered significant attention from the scientific community for its wide array of biological activities. These include antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This guide provides a comparative analysis of this compound content across various species of the Labiatae family, supported by experimental data and detailed methodologies to aid researchers in identifying potent plant sources for further investigation and development.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different genera and species within the Labiatae family. The following table summarizes findings from a comprehensive study that quantified this compound content in 29 species, offering a clear comparison of their potential as sources for this bioactive compound.[1][2][3][4]

GenusSpeciesThis compound (mg/g of dried plant)
Mentha Mentha spicata58.5
Mentha piperita37.8
Mentha aquatica24.6
Mentha longifolia22.5
Mentha crispa19.3
Mentha pulegiumNot Reported
Salvia Salvia officinalis39.3
Salvia limbata15.6
Salvia virgata10.2
Salvia macrosiphon9.8
Salvia hypoleuca5.3
Salvia choloroleuca3.5
Melissa Melissa officinalis36.5
Perovskia Perovskia artemisoides31.3
Thymus Thymus citriodorous31.5
Thymus daenensis12.5
Thymus vulgaris8.6
Thymus pubescens0.0
Rosmarinus Rosmarinus officinalis7.2
Origanum Origanum vulgare12.4
Lavandula Lavandula angustifolia6.5
Zataria Zataria multiflora2.1
Zhumeria Zhumeria majdae0.0
Satureja Satureja hortensis18.7
Satureja khuzistanica11.2
Satureja bachtiarica8.9
Satureja atropatana6.4
Satureja mutica4.3
Satureja macrantha3.8

Data sourced from Shekarchi et al., 2012.[1]

Notably, species within the Mentha genus, particularly Mentha spicata, demonstrated the highest concentrations of this compound.[1][3][5] Other species with considerable amounts include Salvia officinalis, Melissa officinalis, and Thymus citriodorous.[1] Conversely, some species like Thymus pubescens and Zhumeria majdae were found to have no detectable levels of this compound.[1]

Experimental Protocols

The quantification of this compound in the aforementioned studies was primarily conducted using High-Performance Liquid Chromatography (HPLC). The following is a detailed description of a validated methodology.

Plant Material and Extraction
  • Plant Collection and Preparation: Aerial parts of the plants were collected and dried in the shade at room temperature. The dried plant material was then finely powdered.

  • Extraction: A precise amount of the powdered plant material (e.g., 0.1 g) was extracted with a suitable solvent. A common and effective solvent system is a mixture of methanol, water, and o-phosphoric acid.[1] The extraction is typically performed using ultrasonication to enhance efficiency, followed by centrifugation to separate the solid plant material from the liquid extract.[5]

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a diode array detector (DAD) is used for analysis.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., ACE 5 C18, 250 × 4.6 mm) is typically employed.[1]

    • Mobile Phase: A gradient elution is often used to achieve good separation of this compound from other plant constituents. A common mobile phase consists of a mixture of 0.085% o-phosphoric acid in water (A), 0.085% o-phosphoric acid in methanol (B), and 0.085% o-phosphoric acid in 2-propanol (C).[1]

    • Flow Rate: A flow rate of 1.0 ml/min is standard.[1]

    • Detection: this compound is detected by its UV absorbance, typically at a wavelength of 330 nm.[1]

    • Quantification: The amount of this compound in the samples is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared with known concentrations of a pure this compound standard.[1]

Visualizing the Experimental Workflow

The general process for the extraction and quantification of this compound from Labiatae species can be visualized in the following workflow diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Dried Plant Material powdering Powdering plant_material->powdering extraction Solvent Extraction (e.g., Methanol/Water/Acid) powdering->extraction ultrasonication Ultrasonication extraction->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation hplc HPLC-DAD Analysis centrifugation->hplc Supernatant quantification Quantification hplc->quantification result result quantification->result This compound Content (mg/g)

Caption: Workflow for this compound Extraction and Quantification.

Biological Activity and Signaling Pathways

This compound exhibits its biological effects through various mechanisms. For instance, its anti-inflammatory properties are partly attributed to the modulation of inflammatory signaling pathways. One of the key pathways influenced by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS, Cytokines ikk IKK Complex stimulus->ikk rosmarinic_acid This compound rosmarinic_acid->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB ikb->nfkb_active Degradation & Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nucleus->gene_expression Induces

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This mechanism underscores the potential of this compound as a therapeutic agent for inflammatory conditions.

References

Validating the In Vivo Anti-inflammatory Activity of Rosmarinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous plant species, has garnered significant attention for its wide-ranging pharmacological effects, including potent anti-inflammatory properties.[1][2] This guide provides a comparative overview of the in vivo anti-inflammatory activity of this compound, presenting key experimental data, detailed protocols, and insights into its molecular mechanisms of action.

Comparative Efficacy in Preclinical Models

This compound has been rigorously evaluated in various preclinical in vivo models of inflammation, consistently demonstrating significant efficacy. Its performance is often comparable to or, in some instances, surpasses that of conventional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Table 1: Comparison of this compound's Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%) at 3hReference
This compound40Oral61%[3]
Indomethacin (Control)5IntraperitonealSignificant Inhibition (Specific % not stated)[4]

Table 2: Efficacy of this compound in Lipopolysaccharide (LPS)-Induced Inflammation Models

Animal ModelThis compound Dose (mg/kg)Key Inflammatory Markers MeasuredObserved EffectsReference
LPS-Induced Acute Lung Injury (Mice)5, 10, 20 (i.p.)TNF-α, IL-6, IL-1β in BALFSignificant, dose-dependent decrease in pro-inflammatory cytokines.[5][5]
LPS-Induced Mastitis (Mice)Not specifiedTNF-α, IL-1β, IL-6 in tissuesDose-dependent reduction in cytokine levels and myeloperoxidase activity.[6][7][6][7]
LPS-Induced Neuroinflammation (Rats)2.5, 5 (i.p.)Hippocampal MDA, SOD, NOxDose-dependent prevention of MDA elevation and increased SOD activity.[8][8]

BALF: Bronchoalveolar Lavage Fluid; i.p.: Intraperitoneal; MDA: Malondialdehyde; SOD: Superoxide Dismutase; NOx: Nitric Oxide.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[9][10]

Upon stimulation by inflammatory triggers like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor.[10][11] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[12][13]

This compound has been shown to intervene in this pathway by inhibiting the activity of IKK-β.[11] This prevents the degradation of IκBα, effectively trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory mediators.[10][11] This mechanism has been validated in various in vivo models, where this compound administration leads to decreased NF-κB activation and a subsequent reduction in downstream inflammatory markers.[12][14]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces RosA This compound RosA->IKK Inhibits

This compound's Inhibition of the NF-κB Pathway.

Experimental Protocols

Standardized and reproducible protocols are essential for validating the anti-inflammatory activity of test compounds. The carrageenan-induced paw edema model is a widely used and well-established method for screening acute anti-inflammatory agents.[15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6-8): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg). Animals are fasted overnight before the experiment.

  • Compound Administration: The vehicle, positive control, or this compound is administered via the desired route (e.g., intraperitoneal or oral gavage) 30-60 minutes prior to the induction of inflammation.[4]

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.[4][16]

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

  • Tissue Analysis (Optional): At the end of the experiment, paw tissue can be collected for histological analysis or to measure levels of inflammatory markers like MPO, TNF-α, IL-1β, and COX-2 expression.[4]

G A Animal Acclimatization (1 week) B Random Grouping & Overnight Fasting A->B C Compound Administration (Vehicle, RA, Indomethacin) B->C D Baseline Paw Volume Measurement (t=0) C->D E Carrageenan Injection (Sub-plantar, 0.1 mL) D->E F Post-Injection Paw Volume Measurement (t = 1, 2, 3, 4, 5h) E->F G Data Calculation (% Edema Inhibition) F->G H Statistical Analysis & Reporting G->H

Workflow for the Carrageenan-Induced Paw Edema Model.

References

Rosmarinic Acid vs. Carnosic Acid: A Comparative Guide to Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid and carnosic acid, two polyphenolic compounds predominantly found in herbs of the Lamiaceae family such as rosemary (Rosmarinus officinalis), have garnered significant interest for their therapeutic potential, particularly in the context of neurodegenerative diseases.[1][2] Both compounds are recognized for their potent antioxidant and anti-inflammatory properties.[3][4] However, emerging research reveals distinct and overlapping mechanisms through which they exert their neuroprotective effects. This guide provides an objective comparison of this compound and carnosic acid, summarizing key experimental findings, detailing methodologies, and visualizing the molecular pathways involved to aid in the evaluation of their potential as neurotherapeutic agents.

Mechanisms of Neuroprotection: Shared and Unique Pathways

Both rosmarinic and carnosic acid combat oxidative and nitrosative stress, which are common pathological factors in neurodegeneration.[5][6] A primary shared mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][7] Despite this commonality, they exhibit unique protective actions against specific neuronal insults.

This compound (RA): RA demonstrates a unique capacity to protect neurons from glutamate-induced excitotoxicity.[5][8] Its mechanism involves the activation of the PI3K/Akt signaling pathway, which in turn promotes the nuclear translocation of Nrf2 and upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[7][9] This cascade effectively mitigates excitotoxic and ischemic damage.

G RA This compound PI3K_Akt PI3K/Akt Pathway RA->PI3K_Akt Activates Nrf2_inactive Keap1-Nrf2 (Cytosol) PI3K_Akt->Nrf2_inactive Phosphorylates Anti_Apoptosis Anti-Apoptosis (↑Bcl-2, ↓Bax) PI3K_Akt->Anti_Apoptosis Nrf2_active Nrf2 (Nucleus) Nrf2_inactive->Nrf2_active Translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds HO1 HO-1 Expression ARE->HO1 Induces Anti_Oxidation Anti-Oxidation HO1->Anti_Oxidation Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Oxidation->Neuroprotection Excitotoxicity Glutamate-induced Excitotoxicity Excitotoxicity->Neuroprotection Ischemia Ischemia/ Reperfusion Injury Ischemia->Neuroprotection

Caption: this compound Neuroprotective Signaling Pathway.

Carnosic Acid (CA): In contrast, carnosic acid's unique strength lies in its ability to rescue neurons from caspase-dependent intrinsic apoptosis.[5][8] While it also activates the Nrf2 pathway, a key distinction is its direct interaction with Keap1, leading to Nrf2 release and transcription of antioxidant enzymes.[3][10] Furthermore, its anti-apoptotic effect is mediated through the activation of a PI3K pro-survival pathway, independent of its Nrf2 activity.[5][8] Interestingly, some studies show CA can exacerbate excitotoxic damage, highlighting a critical difference from this compound.[8]

G CA Carnosic Acid PI3K PI3K Pathway CA->PI3K Activates Nrf2_inactive Keap1-Nrf2 (Cytosol) CA->Nrf2_inactive Modifies Keap1 Anti_Apoptosis Anti-Apoptosis (Caspase Inhibition) PI3K->Anti_Apoptosis Nrf2_active Nrf2 (Nucleus) Nrf2_inactive->Nrf2_active Translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (GCLC, SOD) ARE->Antioxidant_Enzymes Induces Anti_Oxidation Alleviation of Oxidative Stress Antioxidant_Enzymes->Anti_Oxidation Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Oxidation->Neuroprotection Apoptosis Intrinsic Apoptosis Apoptosis->Neuroprotection Abeta Amyloid-β Neurodegeneration Abeta->Neuroprotection

Caption: Carnosic Acid Neuroprotective Signaling Pathway.

Comparative Efficacy: In Vitro Data

Studies using primary neuronal cultures and cell lines have elucidated the distinct protective profiles of rosmarinic and carnosic acid against various neurotoxic insults. Both compounds effectively protect against nitrosative stress, but they diverge in their efficacy against excitotoxicity and apoptosis.[5][8]

Stressor/ModelThis compound EffectCarnosic Acid EffectKey Findings & Citations
Nitrosative Stress (SNP-induced)Protective Protective Both significantly reduced neuronal death in cerebellar granule neurons (CGNs).[5][8]
Excitotoxicity (Glutamate-induced)Protective Exacerbated Cell Death RA protected CGNs from glutamate toxicity, whereas CA increased cell death.[8] RA also protected SH-SY5Y cells.[11][12]
Intrinsic Apoptosis (5K medium)Not Protective Protective Only CA rescued CGNs from caspase-dependent apoptosis via a PI3K-dependent mechanism.[5][8]
Oxidative Stress (H₂O₂-induced)Protective Protective Both protect against H₂O₂-induced damage. CA was found to be more efficient than edaravone in cortical neurons.[2][13]
Ischemia-Reperfusion (OGD/R)Protective Protective Both protected SH-SY5Y cells from oxygen-glucose deprivation/reoxygenation.[11][12][14]

Comparative Efficacy: In Vivo Data

Animal models of neurodegenerative diseases further highlight the differential therapeutic potential of these two compounds. This compound has shown broad efficacy in models of stroke, Parkinson's disease, and epilepsy, while carnosic acid has been extensively studied for its robust effects in Alzheimer's disease models.

Disease ModelAnimalThis compound Treatment & OutcomeCarnosic Acid Treatment & OutcomeKey Findings & Citations
Alzheimer's Disease (Aβ-induced)Rat/Mouse↓Aβ plaques, ↑Neurogenesis: Restored neuronal density (Ki-67+) in the hippocampus.[15]↓Neuronal Death, ↑Memory: 10 mg/kg (i.p.) reduced neuronal death in the CA1 region and improved spatial memory.[10][16][17]CA directly protects against Aβ-induced neurodegeneration. RA promotes neurogenesis in an Aβ environment.[10][15]
Ischemic Stroke (tMCAO)Mouse↓Infarct Volume, ↓Apoptosis: 20 & 40 mg/kg (i.p.) improved neurological function and reduced infarct size via PI3K/Akt/Nrf2 pathway.[7][9]↓Infarct Volume: Reduced infarct volume by 52% in rats.[14]Both are protective, but the underlying pathway for RA in this model is more thoroughly elucidated.[7][14]
Parkinson's Disease (MPTP/6-OHDA)Mouse/Rat↑Dopaminergic Signaling: 20 mg/kg (p.o.) prevented hyperlocomotion and improved neurotransmission.[18] Reversed dopamine depletion.[2]Protective: Shown to protect against 6-OHDA-induced neurotoxicity by increasing antioxidant enzymes.[3]RA has been shown to prevent behavioral deficits in a PD model. CA's effect is linked to antioxidant enzyme induction.[3][18]
Amyotrophic Lateral Sclerosis (G93A-SOD1)Mouse↑Survival, ↓Motor Deficits: 400 mg/kg/day delayed disease onset and reduced neuronal loss.[19]Not extensively reported in this model.RA shows significant therapeutic potential in an ALS model.[19]
Temporal Lobe Epilepsy (Kainate)Rat↓Seizure Intensity, ↓Neuronal Loss: 10 mg/kg (p.o.) attenuated seizures and mitigated oxidative stress.[20]Not reported in this model.RA demonstrates anticonvulsant and neuroprotective effects in an epilepsy model.[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Neuroprotection Assay in Cerebellar Granule Neurons (CGNs)

This protocol is adapted from studies comparing the effects of both compounds on nitrosative stress, excitotoxicity, and apoptosis.[8][21]

  • Cell Culture: Primary CGNs are isolated from the cerebella of 7-day-old Sprague-Dawley rat pups. Neurons are plated on poly-L-lysine-coated plates at a density of 2.5 x 10⁵ cells/cm² and cultured in Basal Medium Eagle supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin.

  • Induction of Neuronal Death:

    • Nitrosative Stress: After 7 days in vitro, CGNs are treated with 100 µM sodium nitroprusside (SNP) in the presence or absence of this compound or Carnosic Acid (e.g., 1-25 µM) for 24 hours.

    • Excitotoxicity: Cultures are washed and incubated in a buffer containing 100 µM glutamate and 10 µM glycine, with or without the test compounds, for 24 hours.

    • Apoptosis: Neurons are switched to a medium containing low potassium (5 mM KCl; "5K apoptotic medium") to induce caspase-dependent apoptosis, with or without the test compounds, for 24 hours.

  • Assessment of Cell Death:

    • Nuclear Morphology: Cells are fixed and stained with Hoechst 33342 (10 µg/mL). Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope. At least five fields per well are counted.

    • MTT Assay: Cell viability is quantified by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The resulting formazan product is solubilized and absorbance is measured at 570 nm.

  • Data Analysis: The percentage of apoptotic cells or cell viability is calculated relative to control cultures. Statistical analysis is performed using one-way ANOVA with a post-hoc Tukey's test.

G start Isolate & Culture Primary Rat CGNs (7 days) split start->split stressor1 Induce Nitrosative Stress (100 µM SNP) split->stressor1 stressor2 Induce Excitotoxicity (100 µM Glutamate) split->stressor2 stressor3 Induce Apoptosis (5 mM KCl Medium) split->stressor3 treat1 Co-treat with RA or CA (1-25 µM) for 24h stressor1->treat1 treat2 Co-treat with RA or CA (1-25 µM) for 24h stressor2->treat2 treat3 Co-treat with RA or CA (1-25 µM) for 24h stressor3->treat3 assess Assess Cell Death treat1->assess treat2->assess treat3->assess method1 Hoechst Staining (Nuclear Morphology) assess->method1 method2 MTT Assay (Cell Viability) assess->method2

Caption: Experimental workflow for in vitro neuroprotection assays.
Protocol 2: In Vivo Alzheimer's Disease Model (Aβ Injection)

This protocol is based on studies evaluating the protective effects of carnosic acid against amyloid-beta toxicity in rats.[10][16][17]

  • Animals: Male Wistar rats (240-280g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Groups: Animals are divided into groups (n=6-8 per group): (1) Sham-operated, (2) Vehicle-treated, (3) Carnosic Acid (CA) only, (4) Aβ-lesion, (5) Aβ-lesion + CA.

  • Drug Administration: Carnosic acid is dissolved in a vehicle (e.g., saline with DMSO). A pre-treatment dose (e.g., 10 mg/kg) is administered intraperitoneally (i.p.) one hour before surgery. Post-surgery doses (e.g., 3 mg/kg) are administered daily for 12-14 days.

  • Surgical Procedure (Stereotaxic Injection):

    • Rats are anesthetized (e.g., ketamine/xylazine).

    • Using a stereotaxic frame, bilateral injections of aggregated Aβ peptide (1-40 or 1-42; e.g., 1.5 nmol/µl) are made into the CA1 region of the hippocampus. Sham animals receive vehicle injections.

  • Behavioral Testing: After the treatment period (e.g., 14 days), cognitive function is assessed using tests such as the Morris Water Maze or passive avoidance tasks to evaluate spatial learning and memory.

  • Histological Analysis:

    • Following behavioral tests, animals are euthanized and brains are collected.

    • Brains are sectioned and processed for Nissl staining to quantify neuronal survival in the hippocampus.

    • Immunohistochemistry can be performed to assess levels of apoptotic markers (e.g., Caspase-3) or synaptic proteins.

  • Data Analysis: Behavioral data (e.g., escape latency) and histological data (e.g., number of surviving neurons) are compared between groups using ANOVA.

Conclusion and Future Directions

The available evidence clearly indicates that while both this compound and carnosic acid are potent neuroprotective agents, they possess distinct therapeutic profiles.

  • This compound shows broad-spectrum potential, with unique efficacy against excitotoxicity , making it a strong candidate for conditions involving ischemic injury and epilepsy. Its ability to promote neurogenesis in the presence of Aβ pathology is also noteworthy.[7][15][20]

  • Carnosic Acid demonstrates robust protection against Aβ-induced neurotoxicity and intrinsic apoptosis , positioning it as a promising agent for Alzheimer's disease and conditions where apoptotic cell death is a primary driver.[8][10]

The divergent effects of these compounds, particularly concerning excitotoxicity, are striking and warrant further investigation.[8] Future preclinical studies should focus on head-to-head comparisons in a wider range of disease models and explore the potential for synergistic effects. Given their different mechanisms, a combination therapy of rosmarinic and carnosic acids could offer a multi-targeted approach to treating complex neurodegenerative diseases. As both compounds are derived from a common, safe source, their potential for clinical translation is significant.[22]

References

Comparison of different extraction methods for rosmarinic acid from rosemary.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting rosmarinic acid (RA), a potent antioxidant and bioactive compound, from Rosmarinus officinalis L. (rosemary). The performance of conventional and modern techniques is evaluated based on key metrics such as extraction yield, time, and solvent usage, supported by experimental data from peer-reviewed studies. Detailed methodologies for each technique are provided to ensure reproducibility.

Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Extraction MethodThis compound YieldExtraction TimeTemperatureSolventKey ParametersSource
Soxhlet Extraction 33.49 mg/gSeveral hoursVaries (solvent boiling point)MethanolContinuous extraction[1]
Maceration Low (not specified)30 min40°C90% EthanolLow efficiency but preserves thermolabile compounds[2]
Ultrasound-Assisted (UAE) 15.94 mg/g10 - 30 min25°C - 53°CEthanol / Methanol750 W Power; 40 kHz Frequency[1][3][4]
Microwave-Assisted (MAE) 48.09 µg/g2 - 9 min78°C - 150°C70-90% Ethanol160 W - 800 W Power[2][5][6]
Supercritical Fluid (SFE) 3.43 mg/g3 hours80°CscCO₂ with 15% Ethanol co-solvent150 bar Pressure[7][8]
SFE + Soxhlet 5.78 mg/g> 3 hours80°C (SFE)scCO₂ with Ethanol, then EthanolSFE pre-treatment enhances subsequent Soxhlet extraction[7][8]
Accelerated Solvent (ASE) High (not specified)7 min125°C59% EthanolHigh pressure and temperature[9]

Note: Yields can vary significantly based on the plant material's origin, pre-treatment, and the specific analytical methods used. Some reported yields are for the total extract and not specific to this compound.

Experimental Workflows and Logical Comparisons

Visualizing the experimental process and the relationships between different methods can aid in selection and planning.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis & Purification P1 Harvest Rosemary P2 Drying (50-60°C in shade) P1->P2 P3 Grinding/Milling (to fine powder) P2->P3 E1 Select Method (UAE, MAE, SFE, etc.) P3->E1 E2 Mix Sample with Solvent E1->E2 E3 Apply Energy (Ultrasound, Microwave, Heat/Pressure) E2->E3 S1 Separation (Filtration/Centrifugation) E3->S1 S2 Solvent Removal (Rotary Evaporation) S1->S2 S3 Crude Extract S2->S3 A1 Quantification (e.g., HPLC) S3->A1 A2 Purification (Optional) (e.g., Column Chromatography) A1->A2 A3 Pure this compound A2->A3

Caption: General experimental workflow for this compound extraction.

G cluster_methods Extraction Methods cluster_params Performance Metrics M1 Maceration P5 Low Cost / Complexity M1->P5 M2 Soxhlet P1 High Yield M2->P1 M3 UAE M3->P1 P2 Short Time M3->P2 P3 Low Solvent Use M3->P3 M4 MAE M4->P1 M4->P2 M5 SFE M5->P3 P4 High Purity Extract M5->P4 P1->P2 Trade-off P4->P2 Trade-off P5->P1 Trade-off

Caption: Logical comparison of extraction methods and key metrics.

Detailed Experimental Protocols

The following protocols are adapted from published research and provide a detailed methodology for each key extraction technique.

Ultrasound-Assisted Extraction (UAE)

This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Apparatus: Probe-type ultrasonicator or ultrasonic bath.

  • Procedure (Probe-type):

    • Prepare a mixture of powdered dry rosemary and absolute ethanol at a 1:3 weight/volume ratio.[3]

    • Place the mixture in a double-jacketed reactor to control the temperature.

    • Expose the mixture to ultrasound at 750 W for 10 minutes, maintaining the temperature at 25°C.[3]

    • Following sonication, centrifuge the extract at 4000 rpm for 10 minutes to separate the supernatant from the solid plant residue.[3]

    • Collect the supernatant containing the extracted this compound.

    • Concentrate the supernatant under a vacuum (e.g., using a rotary evaporator) to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, causing cell rupture due to increased internal pressure, which accelerates the release of target compounds.

  • Apparatus: Microwave extraction system.

  • Procedure:

    • Place a specified amount of dried, ground rosemary powder into the microwave extraction vessel.

    • Add a solvent, such as a 70:30 ethanol-water mixture.[6]

    • Program the microwave system for a multi-stage heating process. An example protocol is: 1 minute at 160 W, followed by 1 minute at 320 W, and finally 2-5 minutes at 800 W.[10]

    • The temperature is limited by the boiling point of the solvent in open systems.[10]

    • After the extraction cycle, filter the mixture to separate the liquid extract.

    • The process can be repeated with fresh solvent on the residue to increase yield.

    • Combine the filtrates and remove the solvent under vacuum.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically CO₂, as the solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract compounds. It is considered a green technology due to the non-toxic and easily removable nature of CO₂.

  • Apparatus: Supercritical fluid extraction system.

  • Procedure:

    • Load approximately 15 g of rosemary leaf powder into the system's extractor vessel.[7]

    • Set the extraction parameters. Optimal conditions for this compound have been reported as a pressure of 150 bar and a temperature of 80°C.[7][8]

    • Use ethanol as a co-solvent (e.g., at 15% by weight) to enhance the solubility of the polar this compound in the non-polar supercritical CO₂.[7][8]

    • Set the CO₂ flow rate to approximately 15 g/min .[7]

    • Run the extraction for a total time of 3 hours.[7]

    • The extracted compounds are separated from the CO₂ in a collection vessel as the system is depressurized, causing the CO₂ to return to a gaseous state.

    • The resulting extract is highly pure, often not requiring further cleanup before analysis.[11][12]

Soxhlet Extraction (Conventional Method)

This is a classical, continuous extraction method. While often thorough, it requires long extraction times and large volumes of solvent, and the prolonged exposure to heat can potentially degrade sensitive compounds.

  • Apparatus: Soxhlet extractor, heating mantle, condenser.

  • Procedure:

    • Place a known quantity of dried, powdered rosemary into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the extraction solvent (e.g., methanol).[1]

    • Heat the solvent. The vapor travels up a distillation arm and floods into the chamber with the thimble.

    • A condenser cools the vapor, which drips back down into the chamber.

    • Once the chamber is full, the solvent is automatically siphoned back into the distillation flask.

    • This cycle is repeated for several hours until extraction is complete.

    • The resulting extract in the distillation flask is then concentrated.

Conclusion

The choice of extraction method for this compound from rosemary involves a trade-off between yield, efficiency, cost, and environmental impact.

  • Modern "Green" Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, providing high yields in a fraction of the time and with reduced solvent consumption compared to conventional methods.[3][10]

  • High Purity: Supercritical Fluid Extraction (SFE) stands out for producing exceptionally clean extracts that may not require further cleanup, though the initial equipment cost is higher.[11][12] Coupling SFE as a pre-treatment with a subsequent Soxhlet extraction has been shown to significantly enhance the final yield of this compound.[7][8]

  • Conventional Methods: Soxhlet extraction, while effective in achieving high yields, is time- and solvent-intensive.[1] Maceration is the simplest method but generally results in lower efficiency.[2]

For researchers aiming for rapid, efficient, and environmentally friendly extraction, UAE and MAE are superior choices. For applications demanding the highest purity and where investment in technology is feasible, SFE is the preferred method. Conventional methods like Soxhlet remain relevant as a benchmark for extraction completeness. The optimal method will ultimately depend on the specific goals of the research or development project, balancing the need for purity, yield, and operational sustainability.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Rosmarinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Rosmarinic acid, a prominent phenolic compound with diverse pharmacological activities, is frequently quantified using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This guide provides a comprehensive cross-validation of these two methods, presenting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.

Performance Comparison: HPLC vs. Spectrophotometry

The choice between HPLC and spectrophotometry for this compound quantification depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and the complexity of the sample matrix. HPLC is generally considered a more specific and sensitive technique, while spectrophotometry offers a simpler and more cost-effective approach.[1][2] The following tables summarize the key performance parameters for both methods based on published validation data.

Validation Parameter HPLC Method Spectrophotometric Method References
Linearity (r²) 0.9933 - 0.99950.9987[3][4][5]
Accuracy (%) 101.00 ± 6.43%Not explicitly stated as a percentage in the provided results, but described as "accurate."[3][4][5][6]
Precision (%RSD/CV) 6.36%< 2%[3][4][5][6]
Limit of Detection (LOD) 1.6 µg/mL0.36 µg/mL[5][6]
Limit of Quantification (LOQ) 4.9 µg/mL1.11 µg/mL[5][6]

Quantitative Analysis of this compound in Plant Extracts

The concentration of this compound can vary significantly depending on the plant species and the extraction method used.[3][7] Below is a comparison of this compound content in Rosmarinus officinalis determined by both HPLC and spectrophotometric methods, as reported in separate studies.

Analytical Method Plant Species This compound Content References
HPLCRosmarinus officinalis214.86 ± 0.60 µg/mL in extract[3][4]
SpectrophotometryRosmarinus officinalis5.88 ± 0.25% (in terms of hydroxycinnamic acids)[8]

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for both HPLC and spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated isocratic HPLC method for the quantification of this compound.[3][4][9]

1. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in 30% acetonitrile.[3]

  • Create a series of working standard solutions by diluting the stock solution with 30% acetonitrile to achieve the desired concentrations for the calibration curve.[3]

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6x150mm, 5µm).[3]

  • Mobile Phase: 30% acetonitrile and 0.1% (v/v) formic acid.[3]

  • Elution Mode: Isocratic.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection Wavelength: 330 nm.[3][4]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30°C.[3]

  • Run Time: 15 minutes.[3]

3. Sample Preparation:

  • Extract the plant material using an appropriate solvent (e.g., methanol or water).[3]

  • Filter the extract through a suitable membrane filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UV-Visible Spectrophotometric Protocol

This protocol is based on a validated UV spectrophotometric method for the quantification of this compound.[5][6]

1. Standard Preparation:

  • Accurately weigh 5 mg of this compound and dissolve it in 10 mL of methanol.[5]

  • Adjust the volume to 100 mL with distilled water to obtain a stock solution of 50 µg/mL.[5]

  • Prepare a series of working standard solutions in the range of 1-14 µg/mL by diluting the stock solution.[5]

2. Wavelength Selection:

  • Scan a 5 µg/mL solution of this compound in the UV range (250–400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 327 nm.[5][6]

3. Sample Preparation:

  • Extract the plant material with a suitable solvent.

  • Dilute the extract to a concentration that falls within the linear range of the calibration curve.

4. Measurement:

  • Measure the absorbance of the standard solutions and the sample solutions at 327 nm against a blank (solvent).[5]

5. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.[5]

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve (Y = 0.061X + 0.0061, where Y is absorbance and X is concentration).[5][6]

Analytical Workflow Diagrams

To visually represent the logical flow of each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standards Inject Inject into HPLC System Standard->Inject Sample Prepare Plant Extract Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 330 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: Workflow for this compound Quantification by HPLC.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Prepare this compound Standards Measure Measure Absorbance at 327 nm Standard->Measure Sample Prepare Plant Extract Sample->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify this compound Measure->Quantify Calibrate->Quantify

Caption: Workflow for this compound Quantification by Spectrophotometry.

References

Comparative study of rosmarinic acid stability in different herbal medicinal products.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of rosmarinic acid stability across various herbal medicinal products. It is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support formulation and stability studies. The stability of this compound, a key bioactive compound in many Lamiaceae family herbs, is critical for ensuring the therapeutic efficacy and shelf-life of these products.

Factors Influencing this compound Stability

The stability of this compound is not intrinsic but is influenced by a range of external factors. Degradation is often accelerated by elevated temperatures[1]. The pH of the medium plays a crucial role; an acidic environment can significantly decrease its stability[2][3][4]. The choice of solvent is also a determining factor, with studies indicating that this compound is more stable in hydroethanolic solutions compared to purely aqueous solutions[1][5][6][7]. Other factors that can affect the stability of phenolic acids include the presence of light and the specific matrix of the plant extract[1][2].

RA This compound Stability Temp Temperature RA->Temp pH pH / Acidity RA->pH Solvent Solvent System RA->Solvent Light Light Exposure RA->Light Matrix Product Matrix RA->Matrix Degradation Accelerated Degradation Temp->Degradation Higher Temp pH->Degradation Acidic Medium (pH 2.5) >50% decrease Solvent->Degradation Aqueous Solution Stability Enhanced Stability Solvent->Stability Hydroethanolic Solution Light->Degradation Exposure Matrix->Degradation Plant Extract Matrix vs. Pure Compound

Caption: Factors influencing the chemical stability of this compound.

Comparative Stability Data

A study evaluated the stability of this compound in several commercial liquid herbal medicinal products (HMPs) under accelerated (40°C, 75% RH), intermediate (30°C, 65% RH), and long-term (25°C, 60% RH) storage conditions. The results, summarized below, highlight significant variability in stability depending on the product formulation.

Herbal Medicinal ProductTest ConditionTime (Months)Initial Conc. (mg/mL)Final Conc. (mg/mL)% of Initial Conc.Citation
Sage Tincture Accelerated60.39~0.3999.4 - 102.1%[1][5]
Intermediate60.39~0.3897.5 - 101.4%[1][5]
Long-term240.390.3797.1%[1]
Sage & Thyme Liquid Extract Accelerated63.243.1697.6%[1]
Intermediate63.243.2098.9%[1]
Peppermint Tincture (Batch A) Accelerated60.450.4192.0%[1]
Intermediate60.45~0.45100 - 103.3%[1]
Peppermint Tincture (Batch B) Accelerated40.230.1879.6%[1]
Intermediate60.230.2293.8%[1]
Long-term240.230.2294.2%[7]

Analysis:

  • This compound in the Sage Tincture demonstrated high stability under all tested conditions, retaining over 97% of its initial concentration even after 24 months of long-term storage[1].

  • The Sage and Thyme Liquid Extract also showed good stability, with minimal degradation under accelerated and intermediate conditions[1].

  • In contrast, the Peppermint Tincture showed significant batch-to-batch variability and was less stable, particularly under accelerated conditions where one batch lost over 20% of its this compound content in just 4 months[1].

  • Generally, this compound was found to be more stable in a solid state and in hydroethanolic solutions compared to aqueous ones[1][5].

Experimental Protocols

The quantification of this compound and the assessment of its stability typically involve High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).

1. Stability Testing Protocol Herbal medicinal products are stored under controlled conditions as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines:

  • Long-Term: 25°C ± 2°C, 60% RH ± 5% RH for a minimum of 12-24 months.

  • Intermediate: 30°C ± 2°C, 65% RH ± 5% RH for 6 months.

  • Accelerated: 40°C ± 2°C, 75% RH ± 5% RH for 6 months.

Samples are withdrawn at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for this compound content.

2. HPLC-DAD Method for Quantification of this compound This protocol is a composite of validated methods described in the literature[5][6][8][9][10].

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.

  • Stationary Phase: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used[9].

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic or phosphoric acid in water[9][11].

    • Solvent B: Acetonitrile or methanol[8][10].

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min[8][12].

    • Column Temperature: 30°C[9].

    • Injection Volume: 20 µL[9].

    • Detection Wavelength: 330 nm, which is the maximum absorption wavelength for this compound[8][9].

  • Sample Preparation: Liquid samples are typically diluted with the mobile phase (e.g., 30% acetonitrile) and filtered through a 0.45 µm membrane filter before injection[9].

  • Quantification: A standard curve is generated using a reference standard of this compound at several concentrations (e.g., 2.5 to 50 µg/mL). The concentration in the samples is calculated by comparing the peak area from the sample chromatogram to the standard curve[13].

cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing HMP Herbal Medicinal Product Dilute Dilution with Mobile Phase HMP->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Inject 20 µL into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect Detection at 330 nm (DAD) Separate->Detect Chrom Generate Chromatogram Detect->Chrom Raw Data Integrate Identify & Integrate This compound Peak Chrom->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify Result Final Concentration (mg/mL) Quantify->Result

Caption: Workflow for the quantification of this compound in herbal products.

References

A Comparative Guide to the Efficacy of Rosmarinic Acid from Mentha spicata and Rosmarinus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of rosmarinic acid (RA) derived from two common Lamiaceae family members: Spearmint (Mentha spicata) and Rosemary (Rosmarinus officinalis). The comparison is based on quantitative data from scientific literature, focusing on concentration, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and visual diagrams of pathways and workflows are included to support further research and development.

Comparative Analysis of this compound Content

This compound is a potent phenolic compound recognized for its diverse biological activities.[1] While it was first isolated from Rosmarinus officinalis, studies indicate that its concentration can vary significantly among different plant species and even within the same species due to genetic and environmental factors.[1] A comparative analysis of multiple species within the Labiatae family has shown that Mentha spicata can be considered a superior source of this compound.[2][3]

Table 1: this compound (RA) Content in Mentha spicata vs. Rosmarinus officinalis

Plant SpeciesThis compound Content (mg/g of dried plant)Reference
Mentha spicata (Spearmint)19.3 - 58.5[1]
Mentha spicata (Selected Clones)Up to 122[4]
Rosmarinus officinalis (Rosemary)7.2[1]
Rosmarinus officinalis (Rosemary)10.3[1]

Note: RA content can vary based on factors like cultivation conditions, harvest time, and plant part.

Efficacy Comparison: Preclinical Data

Anti-inflammatory Effects

Direct comparative studies highlight the potential for enhanced efficacy from whole plant extracts over isolated this compound. A study comparing a polyphenol-rich spearmint extract with standard this compound demonstrated that the spearmint extract was more effective in reducing inflammation in a rat model.[5] This suggests a synergistic action of the more than 50 phenolic compounds present in the spearmint extract.[5]

Table 2: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase at 6 hours (%)Reference
Saline Control (Carrageenan-induced)-46%[5]
Neumentix® Spearmint Extract109%[5]
Neumentix® Spearmint Extract3011%[5]
Neumentix® Spearmint Extract100-8% (reduction)[5]
Standard this compound15Increased paw volume[5]
Standard this compound50Increased paw volume[5]

The data indicates that the spearmint extract dose-dependently reduced paw swelling, with the highest dose leading to a net reduction in edema.[5] In contrast, the standard this compound at the tested doses did not attenuate the inflammation.[5] this compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

G RA This compound NFkB NF-κB Pathway RA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) RA->Cytokines inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) Immune_Cells Immune Cells (Macrophages, T-cells) Inflammatory_Stimuli->Immune_Cells activates Immune_Cells->NFkB activates NFkB->Cytokines promotes transcription of Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation mediates

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Neuroprotective Effects

Both Mentha spicata and Rosmarinus officinalis are recognized for their neuroprotective properties, largely attributed to this compound.[8][9] RA provides neuroprotection by mitigating oxidative stress, reducing neuro-inflammation, and modulating key molecular pathways like NF-κB and Nrf2.[8][10]

  • From Mentha spicata : In vitro studies show that this compound from spearmint can protect neuronal mitochondria by neutralizing reactive oxygen species (ROS) and supporting cell viability.[11] Animal studies using a spearmint extract rich in RA demonstrated improved memory and reduced protein and lipid oxidation in the brain.[11]

  • From Rosmarinus officinalis : Extracts from rosemary and its active components, including this compound, have shown potential in models of Alzheimer's and Parkinson's diseases.[10][12] They work by reducing oxidative stress, neuro-inflammation, and apoptosis, and modulating neurotransmitter balance.[8]

While direct comparative efficacy studies are limited, the higher concentration of RA in Mentha spicata suggests it may be a more potent source for neuroprotective applications.

Experimental Protocols

Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol is synthesized from methodologies described for analyzing RA in Lamiaceae species.[1]

Objective: To extract and quantify the concentration of this compound in dried plant material.

Materials:

  • Dried, powdered plant material (Mentha spicata or Rosmarinus officinalis)

  • Methanol, Water, 2-Propanol, O-phosphoric acid (HPLC grade)

  • This compound reference standard

  • Ultrasonic bath, Centrifuge, HPLC system with a C18 column and UV/PDA detector

Procedure:

  • Extraction:

    • Accurately weigh 200 mg of the powdered plant sample into a 25-ml tube.

    • Add 25 ml of a methanol:water:2-propanol solvent mixture.

    • Perform extraction for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4500 rpm for 5 minutes.

    • Transfer the supernatant to a 100-ml volumetric flask.

    • Repeat the extraction process on the residual solid two more times.

    • Combine all supernatants and dilute to 100 ml with the solvent mixture.[1]

  • HPLC Analysis:

    • Column: ACE 5 C18 (250 × 4.6 mm), maintained at 30°C.[1]

    • Mobile Phase: Gradient elution using a mixture of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C).[1]

    • Flow Rate: 1.0 ml/min.[1]

    • Detection: UV detector set at 330 nm.[1]

    • Injection Volume: 20 μl.[1]

  • Quantification:

    • Prepare a calibration curve using the this compound reference standard at multiple concentrations (e.g., 1-150 μg/ml).[1]

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the this compound peak by comparing its retention time with the standard.

    • Calculate the concentration of RA in the sample based on the peak area and the standard calibration curve.

Carrageenan-Induced Paw Edema Assay in Rats

This protocol is based on the in vivo anti-inflammatory study described in the literature.[5]

Objective: To evaluate the anti-inflammatory efficacy of plant extracts by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (or similar strain)

  • Test substances (e.g., Mentha spicata extract, Rosmarinus officinalis extract, isolated this compound)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (Saline)

  • 1% Carrageenan solution in saline

  • Plethysmometer (for volume measurement)

Procedure:

  • Animal Acclimatization & Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Divide animals into groups (e.g., Vehicle Control, Positive Control, and multiple Test Substance dose groups).

  • Dosing:

    • Administer the test substances, positive control, or vehicle control to the respective groups via intraperitoneal (IP) injection or oral gavage.[5]

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately after the carrageenan injection (time 0) using a plethysmometer.

    • Measure the paw volume again at specific time points post-injection (e.g., 3 and 6 hours).[5]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume at time 0.

    • Compare the mean percentage increase in paw volume between the control and treated groups using appropriate statistical tests (e.g., ANOVA).

    • A significant reduction in paw volume increase in a treated group compared to the vehicle control indicates anti-inflammatory activity.

G cluster_0 In Vivo Phase cluster_1 Measurement & Analysis A 1. Animal Grouping (Control & Test Groups) B 2. Administration (IP injection of Extract/RA) A->B C 3. Carrageenan Injection (Subplantar, 0.1 ml) B->C 1 hr post-admin D 4. Measure Paw Volume (Time 0) C->D immediately E 5. Measure Paw Volume (Time 3h & 6h) D->E incubation F 6. Data Analysis (% Edema Inhibition) E->F

Caption: Experimental workflow for the Carrageenan-induced paw edema assay.

References

Comparison of rosmarinic acid's radical scavenging activity with its metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Radical Scavenging Activity of Rosmarinic Acid and Its Metabolites

This compound, a prominent phenolic compound found in various Lamiaceae species, is well-regarded for its potent antioxidant properties. Upon ingestion, it undergoes metabolic transformation, yielding several metabolites that may also contribute to its overall biological activity. This guide provides a detailed comparison of the radical scavenging activity of this compound and its principal metabolites, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Comparative Radical Scavenging Activity

The antioxidant capacity of this compound and its metabolites is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for this purpose. The table below summarizes the comparative radical scavenging activities of this compound and its key metabolites, with quercetin included as a positive control.[1][2]

CompoundAbbreviationDPPH Radical Scavenging Activity (EC₅₀ in µM)
This compoundRA11.8 ± 0.5
Caffeic AcidCA13.1 ± 0.6
3,4-Dihydroxyphenyllactic AcidDHPLA12.5 ± 0.9
Ferulic AcidFA30.6 ± 1.2
m-Coumaric Acidm-CoAInactive
QuercetinQ10.7 ± 0.4

Data sourced from Adomako-Bonsu et al. (2017). Lower EC₅₀ values indicate higher radical scavenging activity.

The data indicates that the radical-scavenging activity of this compound (RA) and two of its primary metabolites, caffeic acid (CA) and 3,4-dihydroxyphenyllactic acid (DHPLA), are comparable to the potent antioxidant quercetin.[1][2] Ferulic acid (FA) demonstrates lower potency, while m-coumaric acid (m-CoA) is inactive in this assay.[1][2] The strong antioxidant capacity of this compound and caffeic acid is often attributed to the ortho-dihydroxy configuration in their catechol rings.[3]

Experimental Protocols

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: The test compounds (this compound, its metabolites, and standards) are prepared in a series of concentrations in methanol.

  • Reaction Mixture: A small volume of each sample concentration is added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the remaining DPPH• is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting a 7.4 mM ABTS solution with 2.6 mM potassium persulfate.[4] The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•⁺ Working Solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small aliquot of the sample is mixed with the ABTS•⁺ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 10 minutes).[4]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Metabolic Pathway of this compound

This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[6] In vivo, it is hydrolyzed into these constituent molecules. Caffeic acid can be further metabolized through methylation to form ferulic acid or through dehydroxylation to form m-coumaric acid.[7]

RosmarinicAcidMetabolism RA This compound CA Caffeic Acid RA->CA Hydrolysis DHPLA 3,4-Dihydroxyphenyllactic Acid RA->DHPLA Hydrolysis FA Ferulic Acid CA->FA Methylation mCoA m-Coumaric Acid CA->mCoA Dehydroxylation

Caption: Metabolic pathway of this compound.

Conclusion

In non-cellular systems, this compound and its primary metabolites, caffeic acid and 3,4-dihydroxyphenyllactic acid, exhibit potent radical scavenging activities comparable to quercetin.[1][2] Ferulic acid shows moderate activity, while m-coumaric acid is largely inactive.[1][2] It is important to note that in cellular assays, the antioxidant potency of these organic acids can be attenuated due to limited intracellular accumulation at physiological pH.[1][2] This highlights the importance of considering both chemical and biological systems when evaluating the antioxidant potential of phytochemicals and their metabolites for therapeutic applications.

References

Validating the Neuroprotective Mechanism of Rosmarinic Acid via the Nrf2 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rosmarinic acid's neuroprotective capabilities, specifically focusing on its mechanism of action through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. We will objectively compare its performance with other known Nrf2-activating compounds, supported by experimental data, and provide detailed protocols for key validation assays.

This compound: A Potent Nrf2 Activator for Neuroprotection

This compound (RA) is a naturally occurring polyphenolic compound found in various herbs like rosemary, sage, and lemon balm.[1] Emerging evidence strongly suggests its potent neuroprotective effects, primarily attributed to its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2][3][4][5] Activation of this pathway by this compound leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which collectively mitigate oxidative stress and inflammation, key contributors to neurodegenerative diseases.[3][5][6]

The mechanism of Nrf2 activation by this compound often involves the upstream PI3K/Akt signaling pathway.[3][4] This pathway, once activated, can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.[3]

Comparative Analysis of Nrf2-Activating Neuroprotective Compounds

To provide a clearer perspective on the efficacy of this compound, this section compares its neuroprotective performance with other well-characterized Nrf2 activators: Carnosic Acid, Sulforaphane, and Curcumin.

In Vitro Neuroprotection Data

The following table summarizes the neuroprotective effects of these compounds in various in vitro models of neuronal stress.

CompoundCell LineStressorConcentrationNeuroprotective EffectNrf2 Pathway ActivationReference
This compound Primary Cerebellar Granule NeuronsSodium Nitroprusside (Nitrosative Stress)50 µMSignificant reduction in apoptotic cell deathImplied via antioxidant action[7]
This compound Primary Cerebellar Granule NeuronsGlutamate (Excitotoxicity)50-100 µMSignificant protection against excitotoxic cell deathNot explicitly stated[7]
Carnosic Acid Primary Cerebellar Granule NeuronsSodium Nitroprusside (Nitrosative Stress)10 µMMore potent protection than this compoundActivates Nrf2 in other models[7]
Carnosic Acid Primary Cerebellar Granule NeuronsLow Potassium (Apoptosis)10-20 µMNearly complete protection against apoptosisPI3K-dependent, potential Nrf2 involvement[7]
Sulforaphane BV2 microgliaLipopolysaccharide (LPS)Not specifiedIncreased Nrf2 DNA-binding activityDirect Nrf2 activation[8]
Curcumin Neuronal cellsOxidative Stress10 µMIncreased expression of Nrf2 downstream genes (HO-1, NQO1)Induces Nrf2 protein levels[9]
In Vivo Neuroprotection Data

This table presents data from in vivo studies, primarily in rodent models of ischemic stroke, a condition where Nrf2-mediated neuroprotection is crucial.

CompoundAnimal ModelInjury ModelDosageKey FindingsReference
This compound CD-1 MiceTransient Middle Cerebral Artery Occlusion (tMCAO)20 and 40 mg/kgSignificantly improved neurological function, reduced infarct volume, decreased apoptosis, and increased Nrf2 and HO-1 expression.[3][4]
Curcumin Sprague-Dawley RatsTransient Middle Cerebral Artery Occlusion (tMCAO)Not specifiedSignificantly reduced infarct size and oxidative stress levels, involving the Akt/Nrf2 pathway.[10]

Note: Direct comparative in vivo studies between this compound and other Nrf2 activators for neuroprotection are limited. The data presented here is from separate studies and should be interpreted with caution.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosmarinic_Acid This compound PI3K PI3K Rosmarinic_Acid->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound-mediated Nrf2 signaling pathway for neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induce_Stress Induce Neuronal Stress (e.g., H2O2, Glutamate, OGD) Cell_Culture->Induce_Stress Animal_Model Animal Model of Neurodegeneration (e.g., MCAO for Stroke) RA_Treatment Treatment with This compound Induce_Stress->RA_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) RA_Treatment->Viability_Assay Nrf2_Analysis_vitro Nrf2 Pathway Analysis (Western Blot for Nrf2, HO-1) RA_Treatment->Nrf2_Analysis_vitro RA_Admin Administration of This compound Animal_Model->RA_Admin Behavioral_Tests Neurological Scoring RA_Admin->Behavioral_Tests Histology Histological Analysis (TTC Staining, TUNEL Assay) RA_Admin->Histology Nrf2_Analysis_vivo Nrf2 Pathway Analysis in Brain Tissue (Western Blot, qRT-PCR) RA_Admin->Nrf2_Analysis_vivo

Caption: Experimental workflow for validating this compound's neuroprotection.

Logical_Comparison cluster_effects Neuroprotective Effects RA This compound Anti_Nitrosative Anti-Nitrosative Stress RA->Anti_Nitrosative Anti_Excitotoxicity Anti-Excitotoxicity RA->Anti_Excitotoxicity Nrf2_Activation Potent Nrf2 Activation RA->Nrf2_Activation CA Carnosic Acid CA->Anti_Nitrosative Anti_Apoptosis Anti-Apoptosis CA->Anti_Apoptosis CA->Nrf2_Activation SFN Sulforaphane SFN->Nrf2_Activation CUR Curcumin CUR->Nrf2_Activation

Caption: Logical comparison of neuroprotective effects of Nrf2 activators.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.

Western Blot for Nuclear and Cytoplasmic Nrf2

This protocol allows for the quantification of Nrf2 translocation to the nucleus, a key indicator of its activation.

Materials:

  • Cell lysis buffer for cytoplasmic and nuclear fractions (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Fractionation:

    • Treat neuronal cells with this compound or other compounds for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Perform cellular fractionation to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification:

    • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 level to the Lamin B1 level and the cytoplasmic Nrf2 level to the β-actin level.

TTC Staining for Infarct Volume Assessment in MCAO Model

2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and straightforward method to visualize the infarct area in brain tissue following ischemic stroke.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin

  • Brain matrix slicer

  • Digital camera

Procedure:

  • Brain Extraction and Slicing:

    • Following the desired reperfusion period after MCAO, euthanize the animal and carefully extract the brain.

    • Chill the brain at -20°C for 20-30 minutes to facilitate slicing.

    • Place the brain in a brain matrix and cut into 2 mm coronal sections.

  • Staining:

    • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Fixation and Imaging:

    • After staining, transfer the slices to a 10% formalin solution for fixation.

    • Capture high-resolution images of both sides of each brain slice.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice.

    • Calculate the infarct volume using the following formula: Infarct Volume = (Infarct Area of each slice) × Slice Thickness. To correct for edema, the indirect infarct volume can be calculated as: (Contralateral Hemisphere Volume) - (Non-infarcted Ipsilateral Hemisphere Volume).

TUNEL Assay for Apoptosis Detection in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.

    • Wash the sections with PBS.

  • Permeabilization:

    • Incubate the sections with Proteinase K solution to retrieve antigenic sites.

    • Wash with PBS.

    • Incubate with the permeabilization solution to allow the TdT enzyme to access the nuclear DNA.

  • TUNEL Reaction:

    • Wash with PBS.

    • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

  • Staining and Imaging:

    • Wash the sections with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the sections with an anti-fade mounting medium.

    • Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence (typically green or red, depending on the kit), while all nuclei will be stained blue by DAPI.

  • Quantification:

    • Count the number of TUNEL-positive cells and the total number of DAPI-stained cells in several representative fields of view.

    • Calculate the apoptotic index as (Number of TUNEL-positive cells / Total number of cells) × 100%.

This guide provides a foundational understanding of this compound's neuroprotective mechanism via the Nrf2 pathway and its standing relative to other Nrf2 activators. The detailed protocols offer a starting point for researchers to further investigate and validate these promising therapeutic avenues.

References

A Comparative Analysis of the Bioactivity of Rosmarinic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid (RA), a naturally occurring phenolic compound found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological properties. Its inherent antioxidant, anti-inflammatory, and anticancer activities have prompted extensive research into its therapeutic potential. To enhance its bioavailability and efficacy, various synthetic derivatives of this compound have been developed. This guide provides a comprehensive comparison of the bioactivity of this compound and its key synthetic derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its synthetic derivatives. The data has been compiled from various studies to provide a comparative overview.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound4.09[1]
(E)-3-(3,4-dihydroxyphenyl)-1-((4-fluorophenyl)amino)-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate (RA-15 amide)3.19[1]
(E)-3-(3,4-dihydroxyphenyl)-1-((4-hydroxyphenyl)amino)-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate (RA-10 amide)Not specified for DPPH, but potent hydroxyl radical scavenger[1]
Methyl RosmarinateSimilar to this compound in non-cellular assays[2]
Propyl RosmarinateNot specified
Hexyl RosmarinateNot specified

Note: Direct comparative IC50 values for all derivatives from a single study are limited. The data presented is a compilation from available literature.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory effects are often assessed using the carrageenan-induced paw edema model in rats, where the inhibition of edema is measured.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
This compound40Significant attenuation
Acetyl Ester Derivative of this compound10, 20, 40Significant and more potent than RA
Table 3: Comparative Anticancer Activity

The in vitro anticancer activity is determined by the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50), typically measured using the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)62.64[2]
This compoundOVCAR3 (Ovarian Cancer)437.6[3]
This compoundMDA-MB-231 (Breast Cancer)35.5[4]
This compound Butyl EsterVascular Smooth Muscle Cells (Anti-proliferative)2.84[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or its derivatives) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Male Wistar rats are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (this compound or its derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group compared to the control group (which received only the vehicle and carrageenan).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or its derivatives) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

G This compound This compound ROS ROS This compound->ROS Scavenges IKKβ IKKβ This compound->IKKβ Inhibits Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α)->IKKβ IκBα IκBα IKKβ->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Activates Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

This compound has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.[6][7] It can achieve this by inhibiting the activity of IKKβ, an enzyme that triggers the degradation of IκBα, the inhibitory protein of NF-κB.[6] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7]

G This compound This compound MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK) This compound->MAPKs (p38, ERK, JNK) Inhibits Phosphorylation Oxidative Stress / Inflammatory Stimuli Oxidative Stress / Inflammatory Stimuli AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPKs (p38, ERK, JNK)->AP-1 (c-Jun/c-Fos) Activates Inflammatory & Proliferative Genes Inflammatory & Proliferative Genes AP-1 (c-Jun/c-Fos)->Inflammatory & Proliferative Genes Activates Transcription

Caption: Modulation of the MAPK Signaling Pathway by this compound.

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and proliferation.[6][8] It has been shown to inhibit the phosphorylation of key MAPK proteins like p38, ERK, and JNK, thereby suppressing the activation of downstream transcription factors such as AP-1 and reducing the expression of inflammatory and proliferative genes.[6][8]

Structure-Activity Relationship

The bioactivity of this compound derivatives is closely linked to their chemical structure.

  • Esterification and Amidation: Modification of the carboxylic acid group of this compound into esters or amides can significantly impact its lipophilicity and, consequently, its ability to cross cell membranes. Studies have shown that some amide derivatives exhibit enhanced antioxidant activity compared to the parent compound.[1] Esterification with shorter alkyl chains (up to C4) has been found to improve the bioavailability and anti-proliferative activity of this compound.[5]

  • Phenolic Hydroxyl Groups: The catechol moieties (ortho-dihydroxybenzene groups) in the this compound structure are crucial for its antioxidant activity. These groups can donate hydrogen atoms to scavenge free radicals effectively.

  • Lipophilicity: Increasing the lipophilicity of this compound through derivatization can enhance its cellular uptake and, in some cases, its biological activity. However, excessive lipophilicity can also lead to decreased activity or increased cytotoxicity.[5]

Conclusion

Synthetic derivatization of this compound presents a promising strategy for enhancing its therapeutic potential. Ester and amide derivatives have demonstrated improved antioxidant, anti-inflammatory, and anti-proliferative activities in various experimental models. The increased lipophilicity and altered electronic properties of these derivatives can lead to better cellular uptake and interaction with molecular targets. Further research focusing on the synthesis of a wider range of derivatives and their comprehensive evaluation in preclinical and clinical studies is warranted to fully explore their therapeutic applications. The modulation of key signaling pathways like NF-κB and MAPK appears to be a central mechanism underlying the bioactivity of this compound and its derivatives, making them attractive candidates for the development of novel drugs for a variety of diseases.

References

A Researcher's Guide to Assessing the Purity of Commercial Rosmarinic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

Stated Purity of Commercial Rosmarinic Acid Standards

Several chemical suppliers offer this compound standards. The table below summarizes the stated purity levels as indicated by the respective manufacturers. It is crucial to note that these values are based on the suppliers' internal quality control testing and have not been independently verified in a head-to-head comparison. Researchers should always refer to the certificate of analysis (CoA) provided with the specific lot purchased.

SupplierStated PurityMethod of Analysis
Sigma-Aldrich≥98%HPLC[1]
96%Not Specified[2]
Santa Cruz Biotechnology≥98%Not Specified[3]
Cayman Chemical≥98%Not Specified[4][5][6][7]
APExBIO>98%HPLC[8]
Molnova98%HPLC[9]

Disclaimer: The purity values listed above are as stated by the manufacturers and may not reflect the actual purity of a specific batch. Independent verification is highly recommended.

Potential Impurities and Degradation Products

The purity of a this compound standard can be affected by byproducts of its synthesis or extraction, as well as degradation over time. Common degradation products can arise from hydrolysis, isomerization, and oxidation, particularly when exposed to heat, light, or certain solvents.[10][11][12]

Potential impurities and degradation products to consider during analysis include:

  • Cis-rosmarinic acid: The trans-isomer is the naturally occurring and more stable form. Exposure to light and protic solvents can lead to its conversion to the cis-isomer.[13]

  • Salvianic acid A

  • Caffeic acid [12]

  • Procatechuic aldehyde [12]

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial this compound standard, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used method for quantifying the purity of chemical compounds.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or o-phosphoric acid (analytical grade)

  • This compound standard for analysis

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute this compound and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 330 nm (this compound has a strong absorbance at this wavelength)[11]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare a solution of the commercial this compound standard at a known concentration in the same solvent used for the standard preparation.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the peak area of this compound in the sample chromatogram. Purity can be calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (area normalization method). For more accurate quantification, use a calibration curve generated from the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

Procedure:

The chromatographic conditions can be similar to the HPLC method described above. The mass spectrometer can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of this compound and its potential impurities. By analyzing the mass-to-charge ratio (m/z) of the peaks in the chromatogram, the molecular weights of the impurities can be determined, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information and can be used to confirm the identity of the main component and to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

Procedure:

  • Dissolve a known amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with reference spectra of this compound to confirm its identity.

  • Analyze the spectra for the presence of signals corresponding to impurities. The integration of impurity signals relative to the main compound's signals can provide an estimation of their concentration.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of assessing the purity of a commercial this compound standard and the factors that can influence its purity.

Purity_Assessment_Workflow cluster_sourcing Sourcing & Initial Information cluster_analysis Analytical Verification cluster_evaluation Data Evaluation & Conclusion start Procure Commercial This compound Standard coa Review Certificate of Analysis (CoA) start->coa hplc HPLC-UV/DAD Purity Quantification coa->hplc lcms LC-MS Impurity Identification hplc->lcms nmr NMR Structural Confirmation lcms->nmr data_analysis Analyze & Compare Data nmr->data_analysis conclusion Determine Purity & Suitability for Use data_analysis->conclusion

Workflow for the assessment of this compound purity.

Factors_Affecting_Purity cluster_synthesis Synthesis/Extraction Related cluster_degradation Storage & Handling Related cluster_purification Purification Process center This compound Standard Purity synthesis_byproducts Synthesis Byproducts synthesis_byproducts->center incomplete_reaction Incomplete Reaction incomplete_reaction->center extraction_impurities Co-extracted Plant Metabolites extraction_impurities->center light_exposure Light Exposure (Isomerization) light_exposure->center temperature High Temperature temperature->center solvent_effects Solvent Effects (e.g., Hydrolysis) solvent_effects->center oxidation Oxidation oxidation->center inefficient_purification Inefficient Purification inefficient_purification->center residual_solvents Residual Solvents residual_solvents->center

Factors influencing the purity of a commercial standard.

References

Inter-laboratory comparison of rosmarinic acid quantification methods.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-laboratory Comparison of Rosmarinic Acid Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a bioactive compound with significant therapeutic potential, is paramount. This guide provides an objective comparison of common analytical methods used for the quantification of this compound, supported by experimental data from various studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of this compound due to its simplicity, reliability, and cost-effectiveness.[1] The method involves separating this compound from other components in a sample matrix using a reversed-phase column, followed by detection at a specific wavelength, typically around 330 nm.[1][2]

Experimental Protocol: HPLC-UV

A representative HPLC-UV method for this compound quantification is as follows:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol).[1][2][3][4] An isocratic elution with 30% acetonitrile and 0.1% v/v formic acid in water has been shown to be effective.[1]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[1][2]

  • Detection Wavelength: Detection is typically set at 330 nm, which is a wavelength of maximum absorbance for this compound.[1][2]

  • Injection Volume: A 20 µL injection volume is common.[1]

  • Column Temperature: The column temperature is usually maintained at 30°C.[1]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like 30% acetonitrile.[1] Calibration standards are then prepared by diluting the stock solution to a range of concentrations (e.g., 10-100 µg/mL).[1]

  • Sample Preparation: Plant extracts or other samples are diluted in the mobile phase, filtered through a 0.45 µm membrane filter, and then injected into the HPLC system.[1]

Workflow for HPLC-UV Quantification of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Sample Plant Extract Sample Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Calibration_Curve Calibration Standards Dilution_Standard->Calibration_Curve Prepared_Sample Prepared Sample Dilution_Sample->Prepared_Sample HPLC_System HPLC System Calibration_Curve->HPLC_System Prepared_Sample->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Plotting Plot Calibration Curve Peak_Integration->Plotting Quantification Quantification of This compound Peak_Integration->Quantification Plotting->Quantification

Figure 1. A generalized workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex matrices or when very low concentrations of this compound are expected.[5][6]

Experimental Protocol: LC-MS

A typical LC-MS method for this compound quantification includes:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.[5][6]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and methanol (Solvent B) is often employed.[6]

  • Flow Rate: A flow rate of 0.2 mL/min is typical for UHPLC-MS.[6]

  • Mass Spectrometry Conditions: Quantification is often performed in negative ion mode, monitoring the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule.[5][6]

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.[7][8]

Experimental Protocol: HPTLC

A general HPTLC method for this compound quantification involves:

  • Plates: HPTLC plates pre-coated with silica gel 60 F254 are used.[8]

  • Sample Application: Samples and standards are applied to the plate as bands using an automatic applicator.[7]

  • Mobile Phase: A common mobile phase for the separation of this compound is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).[8]

  • Development: The plate is developed in a chromatographic chamber.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a specific wavelength (e.g., 330 nm or 366 nm) to quantify the amount of this compound.[7][8]

Comparison of Method Performance

The following table summarizes the validation parameters for the different analytical methods based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and laboratory.

ParameterHPLC-UVLC-MSHPTLC
Linearity (R²) ≥ 0.991 - 0.9999[4][9]Not explicitly stated in the provided abstracts, but the method was validated for linearity.[5][6]Not explicitly stated in the provided abstracts, but the method was validated for linearity.[7][8]
Limit of Detection (LOD) 1.3 - 8.6 µg/mL[9]0.009 µg/mL[6]Not explicitly stated in the provided abstracts, but the method was validated for LOD.[8]
Limit of Quantification (LOQ) 2.5 - 28.8 µg/mL[9][10]0.029 µg/mL[6]Not explicitly stated in the provided abstracts, but the method was validated for LOQ.[8]
Accuracy (% Recovery) 95.5% - 101.0%[1][9]Within acceptable limits as per validation.[5][6]Not explicitly stated in the provided abstracts, but the method was validated for accuracy.[8]
Precision (%RSD or %CV) Intra-day: < 3.1% Inter-day: < 3.1%[9]Intra-day: 1.6% - 2.1% Inter-day: 1.4% - 4.5%[3]Not explicitly stated in the provided abstracts, but the method was validated for precision.[8]

Logical Relationship of Quantification Methods

The choice of an analytical method for this compound quantification often depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

Method_Selection cluster_methods Quantification Methods cluster_attributes Key Attributes HPLC_UV HPLC-UV Cost_Effective Cost-Effective & Routine Analysis HPLC_UV->Cost_Effective LC_MS LC-MS High_Sensitivity High Sensitivity & Selectivity LC_MS->High_Sensitivity HPTLC HPTLC High_Throughput High Sample Throughput HPTLC->High_Throughput

Figure 2. Logical relationship between quantification methods and their key attributes.

References

Attenuating Motor Neuron Degeneration: A Comparative Analysis of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rosmarinic acid's efficacy in attenuating motor neuron degeneration against other therapeutic alternatives. The information is supported by experimental data from preclinical studies, with a focus on the widely used SOD1-G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS). Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a comprehensive understanding of the methodologies and mechanisms of action.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound and its alternatives, Riluzole and Edaravone, in the SOD1-G93A mouse model of ALS.

Table 1: Effect on Motor Function (Rota-rod Test)

Treatment GroupLatency to Fall (seconds) at 12 weeksLatency to Fall (seconds) at 14 weeksLatency to Fall (seconds) at 16 weeks
G93A-SOD1 Control (Vehicle) ~60~40~20
This compound (30 mg/kg/day) ~100~80~50
This compound (400 mg/kg/day) ~120~100~70
Riluzole (35 mg/kg/day) ~110~90~60

Data are approximated from graphical representations in Seo et al., 2015.[1][2][3]

Table 2: Effect on Motor Function (Paw Grip Endurance - PaGE Test)

Treatment GroupEndurance (seconds) at 12 weeksEndurance (seconds) at 14 weeksEndurance (seconds) at 16 weeks
G93A-SOD1 Control (Vehicle) ~8~5~2
This compound (30 mg/kg/day) ~12~9~6
This compound (400 mg/kg/day) ~15~12~8
Riluzole (35 mg/kg/day) ~14~11~7

Data are approximated from graphical representations in Seo et al., 2015.[1][2][3]

Table 3: Effect on Survival and Motor Neuron Count

| Treatment Group | Mean Survival (days) | Number of Motor Neurons in Lumbar Spinal Cord (at endpoint) | | :--- | :--- | :--- | :--- | | G93A-SOD1 Control (Vehicle) | ~120 | ~10 | | This compound (400 mg/kg/day) | ~135 | ~18 | | Riluzole | No significant benefit on lifespan in SOD1G93A mice[4][5] | Not specified in the same comparative study | | Edaravone (higher dose) | Slowed motor decline, but effect on overall survival not consistently reported to be significant[6][7] | Significantly preserved[6] |

Data for this compound are from Seo et al., 2015.[1][3] Data for Riluzole and Edaravone are from separate studies and are provided for a broader context.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in the validation of this compound's effects, the following diagrams are provided in DOT language for Graphviz.

G cluster_0 This compound Treatment Workflow start Start: SOD1-G93A Transgenic Mice treatment Administer this compound or Vehicle (Control) start->treatment behavioral Behavioral Testing (Rota-rod, PaGE, etc.) treatment->behavioral Weekly endpoint Endpoint Determination (e.g., loss of righting reflex) behavioral->endpoint tissue Tissue Collection (Spinal Cord) endpoint->tissue analysis Histological & Biochemical Analysis (Motor Neuron Counting, Western Blot) tissue->analysis

Caption: Experimental workflow for in vivo validation of this compound.

G cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_apoptosis Apoptosis Regulation RA This compound PI3K PI3K RA->PI3K Activates Bcl2 Bcl-2 RA->Bcl2 Upregulates Bax Bax RA->Bax Downregulates Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Promotes nuclear translocation HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection Bax->Apoptosis Promotes

References

Safety Operating Guide

Safe Disposal of Rosmarinic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of rosmarinic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe and compliant manner. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for minimizing risks and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is harmful if swallowed and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves; inspect them before use and dispose of contaminated gloves according to good laboratory practices.[2]

  • Eye Protection: Use safety goggles with side shields.[1]

  • Lab Coat: A lab coat or other impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, use a suitable respirator.[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid generating dust.[3] In case of accidental contact, follow the first-aid measures outlined in the table below.

Quantitative Data and Hazard Summary

The following table summarizes key quantitative and qualitative data regarding the hazards and disposal considerations for this compound. It is critical to note that specific concentration limits for disposal are not universally defined and are subject to local regulations.

ParameterData / InformationSource(s)
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Aquatic Toxicity Some sources indicate it is very toxic to aquatic life.[2][4]
First Aid: Skin Contact Take off contaminated clothing immediately. Rinse skin with plenty of water.[1][1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][1]
First Aid: Ingestion Rinse mouth. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2][2]
Transport Regulations Not regulated as a dangerous good for transport (IATA-DGR, IMDG-Code, 49 CFR).
Disposal Regulations Must be disposed of in accordance with national and local regulations.[1][1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

  • Do Not Mix: Never mix this compound waste with other waste streams.

  • Incompatible Materials: Keep this compound waste separate from incompatible materials such as bases, oxidizing agents, and inorganic acids.[5][6] Organic acids should be segregated from inorganic acids.[6]

Step 2: Proper Containerization

  • Original Container: Whenever possible, store waste in its original container.

  • Compatible Containers: If the original container is not available, use a sturdy, compatible container with a securely closing screw-top lid. Acids should not be stored in metal containers.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". The label should also include the approximate concentration and date.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7]

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1][8] Keep the container tightly closed.[1]

Step 4: Final Disposal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The disposal must be carried out by a licensed and qualified hazardous waste management company.

  • Do Not Pour Down the Drain: Do not dispose of this compound down the sanitary sewer.[5][6] While some dilute, non-toxic aqueous solutions may be permissible for drain disposal under specific local regulations, most organic acids do not meet these criteria.[7]

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound powder, follow this procedure:

1. Evacuate and Ventilate:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

2. Contain the Spill:

  • Wearing appropriate PPE, cover the spill with an absorbent material like diatomite or a universal binder to prevent the powder from becoming airborne.[1]

3. Clean-up:

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

4. Decontaminate the Surface:

  • One safety data sheet suggests decontaminating the spill site with a 10% caustic solution (e.g., sodium hydroxide).[3] Exercise caution when handling caustic solutions.

  • After decontamination, thoroughly clean the affected area.

5. Dispose of Contaminated Materials:

  • All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in the hazardous waste container for disposal.

Mandatory Visualizations

The following diagrams illustrate the procedural flow for this compound disposal and key logical relationships in waste handling.

RosmarinicAcidDisposalWorkflow Diagram 1: this compound Disposal Workflow start Waste Generation (this compound) segregate Step 1: Segregate Waste (Keep separate from bases, oxidizers, inorganic acids) start->segregate containerize Step 2: Containerize (Use compatible, labeled container) segregate->containerize store Step 3: Store in SAA (Cool, dry, ventilated area) containerize->store contact_ehs Step 4: Contact EHS (Arrange for pickup) store->contact_ehs disposal Final Disposal (Licensed Contractor) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

SpillResponseDecisionTree Diagram 2: Spill Response Decision Tree spill Spill Occurs ppe Don PPE (Gloves, Goggles, etc.) spill->ppe contain Contain Spill (Use absorbent material) ppe->contain cleanup Clean Up (Sweep into waste container) contain->cleanup decontaminate Decontaminate Area (e.g., 10% caustic solution) cleanup->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste end Spill Managed dispose_waste->end

Caption: Decision tree for responding to a this compound spill.

Disclaimer: This document provides general guidance. It is imperative to consult your institution's specific safety protocols and the relevant local, state, and national regulations for hazardous waste disposal. Always prioritize safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Rosmarinic Acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a natural polyphenol with various biological activities. While it is a valuable compound for research, it presents certain hazards that necessitate careful handling. This document outlines the potential hazards, required personal protective equipment (PPE), and detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation, particularly when handled as a powder.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specification Purpose
Eye Protection Safety goggles with side-shields or chemical safety goggles.[1][2]To prevent eye contact with this compound powder or solutions, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To prevent skin contact, which can cause irritation.[1]
Body Protection Laboratory coat or impervious clothing.[1][2]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator or use of a chemical fume hood.[2][4]To avoid inhalation of the powder, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for safely handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed, light-protected environment.[2]

  • For long-term storage of the powder, a temperature of -20°C is recommended.[1][5]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

2. Preparation for Use (Weighing and Dissolving):

  • All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.[2][4]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Don the appropriate PPE as outlined in Table 1.

  • To weigh the powder, use a tared, sealed container to minimize dust generation.

  • When preparing solutions, slowly add the weighed this compound to the solvent to avoid splashing.

  • Consult the relevant literature for appropriate solvents, as solubility can vary.

3. Experimental Use:

  • When using solutions of this compound, continue to wear appropriate PPE.

  • Avoid direct contact with the solution.

  • Conduct all experimental procedures in a well-ventilated area.

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For a powder spill, carefully sweep or vacuum the material, avoiding dust formation, and place it into a labeled container for disposal.[2][4][6]

  • For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontaminate the spill area with an appropriate solvent (e.g., 10% caustic solution followed by water).[2]

  • Wash hands thoroughly after cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method:

    • Dispose of all this compound waste in accordance with local, state, and federal regulations.[1][3][4]

    • Do not dispose of this compound down the drain or in the general trash.[4][7]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Receive & Store Receive & Store Prepare Workspace->Receive & Store Weigh Powder Weigh Powder Receive & Store->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Experimental Use Experimental Use Dissolve in Solvent->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Spill Spill Experimental Use->Spill Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Spill Cleanup Spill Cleanup Spill->Spill Cleanup Follow Spill Management Plan Spill Cleanup->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.